2-Hydroxy-4,6-dimethoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4,6-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4,10H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIJLTBRQHFMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185726 | |
| Record name | 4,6-Dimethoxysalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3187-19-7 | |
| Record name | 2-Hydroxy-4,6-dimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3187-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethoxysalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3187-19-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dimethoxysalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethoxysalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-4,6-dimethoxybenzoic Acid
This guide provides a comprehensive technical overview of 2-Hydroxy-4,6-dimethoxybenzoic acid, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, reactivity, and potential applications, grounding all information in established scientific principles and methodologies.
Core Molecular Characteristics
This compound, a polysubstituted aromatic carboxylic acid, possesses a unique arrangement of functional groups that dictates its chemical behavior and potential utility.
Physicochemical Properties
A summary of the core physical and chemical properties of this compound is presented below. These parameters are critical for its handling, purification, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 3187-19-7 | [1][2] |
| Molecular Formula | C₉H₁₀O₅ | [1] |
| Molecular Weight | 198.17 g/mol | [1] |
| Melting Point | 160-162 °C | [2] |
| Boiling Point (Predicted) | 371.0 ± 42.0 °C | [2] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [2] |
| Appearance | Solid | [2] |
| Solubility | Insoluble in water; Slightly soluble in aqueous acid and chloroform (with heating) | [2][3] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the two methoxy groups, the phenolic hydroxyl group, and the carboxylic acid proton. The aromatic protons would appear as two singlets in the aromatic region, a consequence of their meta-positioning to each other. The methoxy groups would each present as a singlet, likely at slightly different chemical shifts. The hydroxyl and carboxylic acid protons would appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to each carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the carboxylic acid, the aromatic carbons attached to the oxygen-containing substituents, the aromatic carbons bearing hydrogen atoms, and the carbons of the two methoxy groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group would be observed around 1700-1680 cm⁻¹. C-O stretching bands for the ether and carboxylic acid functionalities would appear in the 1320-1210 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range.
-
Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl group (M-17) and the loss of a carboxyl group (M-45).
Synthesis and Reactivity
The synthesis of this compound can be approached through several synthetic strategies, often starting from readily available phloroglucinol or its derivatives.
Synthetic Pathways
A plausible synthetic route, adapted from methodologies for similar compounds, is outlined below. This pathway leverages the inherent reactivity of the phloroglucinol core.
Caption: A plausible synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Selective Methylation: The initial step involves the controlled monomethylation of phloroglucinol. The use of a limited amount of dimethyl sulfate and a mild base like potassium carbonate allows for the preferential formation of the monomethyl ether. A second, more forceful methylation step yields the dimethyl ether.
-
Formylation: The Vilsmeier-Haack or Gattermann reaction is a classic method for introducing a formyl group onto an activated aromatic ring, such as phloroglucinol dimethyl ether. The electron-donating nature of the methoxy groups directs the formylation to the ortho position of one of the methoxy groups.
-
Oxidation: The final step involves the oxidation of the aldehyde functionality to a carboxylic acid. Mild oxidizing agents like potassium permanganate under controlled conditions or hydrogen peroxide can achieve this transformation without significantly affecting the other functional groups on the ring.
Key Reactions and Reactivity
The reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the phenolic hydroxyl, and the electron-rich aromatic ring.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.
-
Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated. Its acidity also allows for the formation of phenoxides.
-
Aromatic Ring: The presence of three electron-donating groups (one hydroxyl and two methoxy) makes the aromatic ring highly activated towards electrophilic aromatic substitution. However, steric hindrance from the existing substituents will influence the position of incoming electrophiles.
Applications in Research and Development
While specific applications of this compound are not extensively documented in mainstream literature, its structural motifs are present in various biologically active natural products and synthetic compounds. This suggests its potential as a valuable building block in drug discovery and materials science.
Precursor in Organic Synthesis
The primary established use of this compound is as a reagent in the synthesis of more complex molecules. For instance, it has been used in the synthesis of rac Zearalenone-d6, an estrogenic mycotoxin often used as an internal standard in analytical chemistry.[2][3][4]
Potential Biological Activities
Many substituted hydroxybenzoic acids exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[5] Although the specific biological profile of the 2-hydroxy-4,6-dimethoxy isomer is not well-characterized, the activities of related compounds suggest potential avenues for investigation:
-
Antimicrobial and Antifungal Activity: Phenolic acids are known for their ability to disrupt microbial cell membranes and interfere with metabolic processes.
-
Antioxidant Properties: The phenolic hydroxyl group can act as a radical scavenger, a property that is often enhanced by electron-donating substituents on the aromatic ring.
-
Anti-inflammatory Effects: Some hydroxybenzoic acid derivatives have been shown to modulate inflammatory pathways.
The structural similarity to compounds with known biological activities makes this compound a person of interest for screening in various biological assays.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS) for this compound and its close isomers.
-
Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]
-
Handling Precautions: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[2]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
A detailed, step-by-step protocol for safe handling is provided below.
Protocol for Safe Handling
-
Engineering Controls: Work in a chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Wear chemical safety goggles or a face shield.
-
Wear nitrile or other appropriate chemical-resistant gloves. .
-
Wear a lab coat to protect personal clothing.
-
-
Dispensing:
-
Carefully weigh the solid material on a balance within the fume hood.
-
Avoid generating dust. If dust is generated, use appropriate respiratory protection.
-
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Caption: A logical workflow for the safe handling of this compound.
Conclusion
This compound is a multifaceted chemical compound with established utility as a synthetic intermediate and potential for broader applications in scientific research. Its rich functionality provides a platform for diverse chemical transformations, making it a valuable tool for synthetic chemists. Further investigation into its biological properties is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers, providing the necessary technical information to safely handle, utilize, and innovate with this compound.
References
- CP Lab Safety. (n.d.). This compound, 97% Purity, C9H10O5, 1 gram.
- Nowak, A., et al. (2022). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 27(15), 4937.
- PubChem. (n.d.). 2-Hydroxy-4,5-dimethoxybenzoic acid.
Sources
An In-Depth Technical Guide to 2-Hydroxy-4,6-dimethoxybenzoic acid (CAS: 3187-19-7)
Abstract: This technical guide provides a comprehensive overview of 2-Hydroxy-4,6-dimethoxybenzoic acid, a key organic compound utilized in specialized chemical synthesis. Identified by its CAS Number 3187-19-7, this document consolidates its fundamental chemical and physical properties, predicted spectroscopic profile, and a plausible synthetic pathway. Primarily geared towards researchers, scientists, and professionals in drug development, this guide explains the causality behind experimental choices and outlines its established role as a critical reagent. The content herein is grounded in authoritative sources to ensure scientific integrity and practical applicability in a laboratory setting.
Core Chemical Identity and Properties
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a hydroxyl group ortho to the carboxylic acid and two methoxy groups on the benzene ring, dictates its chemical reactivity and physical characteristics. The precise arrangement of these functional groups is critical for its application as a specialized building block in organic synthesis.
Chemical Structure
Caption: Chemical structure of this compound.
Quantitative Data Summary
For ease of reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 3187-19-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀O₅ | [1][2][3] |
| Molecular Weight | 198.17 g/mol | [1][2] |
| Form | Solid | [2] |
| Predicted Boiling Point | 371.0 ± 42.0 °C | [2] |
| Predicted Density | 1.335 ± 0.06 g/cm³ | [2] |
| Solubility | Insoluble in water; Slightly soluble in chloroform (heated) and aqueous acid. | [2][5] |
| Storage Conditions | -20°C Freezer, under an inert atmosphere. | [2] |
Predicted Spectroscopic Profile
-
¹H NMR (Proton NMR):
-
Aromatic Protons: The two protons on the benzene ring are in distinct chemical environments. The proton at C5 (between the two methoxy groups) would appear as a doublet, while the proton at C3 (between the hydroxyl and a methoxy group) would appear as a corresponding doublet. Their expected chemical shifts would be in the range of 6.0-6.5 ppm, influenced by the strong electron-donating effects of the three oxygen-containing substituents.
-
Methoxy Protons: Two sharp singlets would be observed, each integrating to 3H. These would likely appear around 3.8-4.0 ppm.
-
Hydroxyl and Carboxylic Protons: Two broad singlets, corresponding to the phenolic -OH and carboxylic acid -COOH protons, would be visible. Their chemical shifts are highly dependent on solvent and concentration but could be expected in the regions of 5-7 ppm and 10-13 ppm, respectively.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: The carboxylic acid carbon (-COOH) would be the most downfield signal, typically appearing around 170 ppm.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected. The carbons attached to oxygen (C2, C4, C6) would be significantly downfield (150-165 ppm), while the carbons attached to hydrogen (C3, C5) and the carbon bearing the carboxyl group (C1) would appear at varying shifts.
-
Methoxy Carbons: The two methoxy (-OCH₃) carbons would appear as sharp signals around 55-60 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretching: A very broad band from ~2500-3300 cm⁻¹ would be prominent, characteristic of the hydrogen-bonded carboxylic acid O-H stretch, overlapping with the phenolic O-H stretch.
-
C=O Stretching: A strong, sharp absorption peak around 1680-1710 cm⁻¹ would indicate the presence of the carboxylic acid carbonyl group.
-
C-O Stretching: Multiple strong signals between 1000-1300 cm⁻¹ would correspond to the C-O stretching of the methoxy and carboxylic acid groups.
-
C=C Aromatic Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
Synthesis and Characterization Workflow
While specific, peer-reviewed synthesis protocols for this compound are not widely documented, a logical and effective synthetic route can be designed based on established organic chemistry principles. The most plausible approach involves the selective carboxylation of a corresponding phenol, a variant of the Kolbe-Schmitt reaction.
Proposed Synthetic Pathway
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.
-
Reagent Preparation:
-
In a flame-dried, high-pressure reaction vessel equipped with a magnetic stirrer, add 3,5-dimethoxyphenol (1 equivalent).
-
Suspend the phenol in a suitable high-boiling point solvent (e.g., toluene).
-
Causality: A dry apparatus and inert atmosphere are critical to prevent quenching of the highly reactive phenoxide intermediate by atmospheric moisture.
-
-
Phenoxide Formation:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add a strong base such as potassium carbonate (K₂CO₃, 2-3 equivalents) to the vessel.
-
Heat the mixture with vigorous stirring to facilitate the deprotonation of the phenolic hydroxyl group, forming the potassium phenoxide.
-
Causality: The formation of the phenoxide is essential as it activates the aromatic ring, making it sufficiently nucleophilic to attack the weakly electrophilic carbon dioxide.
-
-
Carboxylation:
-
Seal the reaction vessel and pressurize it with dry carbon dioxide (CO₂) gas to several atmospheres.
-
Heat the reaction to 150-180°C and maintain vigorous stirring for 12-24 hours.
-
Causality: High temperature and pressure are required to overcome the activation energy for the carboxylation of the aromatic ring, driving the reaction forward according to Le Châtelier's principle. The ortho-position is typically favored due to stabilization by the potassium cation.
-
-
Workup and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess CO₂.
-
Transfer the reaction mixture to a beaker and acidify by slowly adding aqueous hydrochloric acid (HCl) until the pH is ~1-2. A precipitate should form.
-
Causality: Acidification protonates the carboxylate salt and the excess phenoxide, causing the desired carboxylic acid product, which is insoluble in acidic water, to precipitate out.
-
Collect the crude solid product by vacuum filtration and wash with cold water to remove inorganic salts.
-
-
Purification and Validation:
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture).
-
Causality: Recrystallization is a critical step to remove unreacted starting material and any isomeric byproducts, yielding a highly pure product.
-
Dry the purified crystals under vacuum.
-
Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis, comparing the results to the predicted profiles.
-
Applications in Research and Drug Development
The primary and most well-documented application of this compound is as a specialized reagent in chemical synthesis.
Established Application: Synthesis of Mycotoxin Standards
This compound is a documented reagent used in the multi-step synthesis of isotopically labeled Zearalenone, specifically rac-Zearalenone-d6.[2][5]
-
Context and Importance: Zearalenone is an estrogenic mycotoxin produced by Fusarium fungi that commonly contaminates grains.[2][5] Regulatory bodies worldwide have strict limits on its presence in food and animal feed.
-
Role of the Compound: In analytical chemistry, particularly in methods like Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled internal standards are essential for accurate quantification. This compound serves as a foundational building block for constructing the complex, labeled macrocyclic structure of the zearalenone standard. Its specific substitution pattern is crucial for the synthetic route.
Caption: Role as a precursor in the synthesis of analytical standards.
Potential Applications: A Structural Analogy Perspective
While direct biological studies on this compound are limited, the broader class of substituted hydroxybenzoic acids is an active area of research in drug discovery.
-
Anti-inflammatory and Antioxidant Potential: Structurally related compounds, such as 2-Hydroxy-4-methoxybenzoic acid, have demonstrated anti-inflammatory and antioxidant properties in preclinical models.[6] The presence of phenolic hydroxyl groups and their arrangement relative to other substituents can significantly influence free-radical scavenging capabilities.[6][7]
-
Anticancer Research: Other derivatives of benzoic acid have been investigated as potential anticancer agents, targeting various cell survival pathways.[6] The specific substitution pattern on the aromatic ring is key to biological activity.
For drug development professionals, this compound represents a scaffold that could be explored for novel therapeutic agents, although this would require extensive future investigation.
Safety, Handling, and Storage
As a laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidelines are based on structurally similar chemicals.[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8][9] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.
-
Fire Safety: In case of fire, use dry chemical, CO₂, or foam extinguishers.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[8][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C under an inert atmosphere is recommended.[2]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8]
Conclusion
This compound (CAS: 3187-19-7) is a valuable, albeit specialized, organic compound. Its primary established role as a key intermediate in the synthesis of analytical standards for mycotoxin analysis underscores its importance in the field of food safety and analytical chemistry. While its own biological activities remain largely unexplored, its structural similarity to other pharmacologically active benzoic acid derivatives suggests it may be a scaffold of interest for future research. This guide provides the foundational knowledge—from physical properties and predicted spectroscopic data to a plausible synthetic workflow and safe handling practices—required for its effective use in a scientific research setting.
References
- CP Lab Safety. This compound, 97% Purity, C9H10O5, 1 gram. [Link]
- Szabo-Scandic. 2-Hydroxy-6-methoxybenzoic acid-SDS-MedChemExpress. [Link]
- National Institutes of Health (NIH). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound CAS#: 3187-19-7 [m.chemicalbook.com]
- 3. 3187-19-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 3187-19-7 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Hydroxy-4,6-dimethoxybenzoic Acid: From Obscure Reagent to a Molecule of Latent Potential
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-4,6-dimethoxybenzoic acid (CAS 3187-19-7), a substituted β-resorcylic acid derivative. While not extensively studied, this compound holds a niche yet significant role in the chemical synthesis of complex natural product analogs, most notably as a key reagent in the preparation of isotopically labeled zearalenone. This guide delves into the limited historical context of the molecule, its known synthetic applications, and its physicochemical properties. In the absence of direct experimental data, we will leverage the rich scientific literature on its isomers and related resorcylic acid lactones to infer potential synthetic pathways, spectroscopic characteristics, and prospective biological activities. This guide aims to consolidate the current fragmented knowledge and serve as a foundational resource for researchers in medicinal chemistry, natural product synthesis, and drug development, highlighting this compound as a molecule with untapped research potential.
Introduction: An Enigmatic Resorcylic Acid Derivative
Substituted benzoic acids are a cornerstone of organic chemistry, serving as versatile building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Within this broad class, the hydroxybenzoic acids, and particularly the resorcylic acid family, are of significant interest due to their prevalence in natural products and their diverse biological activities. This compound is a member of this family, yet it remains a relatively obscure compound within the scientific literature.
Unlike its more celebrated isomers, which are known for their antioxidant, anti-inflammatory, and anticancer properties, this compound has primarily been utilized as a specialized chemical reagent. Its most prominent documented application is in the total synthesis of deuterated analogs of zearalenone, an estrogenic mycotoxin. This specific use underscores its importance as a tool for creating analytical standards and probes for mycotoxin research.
This guide seeks to illuminate this understudied molecule. By examining its known role and drawing logical parallels with its better-understood relatives, we can construct a detailed profile that not only documents what is known but also charts a course for future investigation. For the drug development professional and the research scientist, this compound represents an opportunity—a scaffold with latent potential waiting to be unlocked.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3187-19-7 | |
| Molecular Formula | C₉H₁₀O₅ | |
| Molecular Weight | 198.17 g/mol | |
| Melting Point | 160-162 °C | |
| Boiling Point (Predicted) | 371.0 ± 42.0 °C | |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | |
| Solubility | Slightly soluble in aqueous acid and chloroform (with heating). Insoluble in water. | |
| Appearance | Solid |
Inferred Spectroscopic Characteristics
Based on the principles of spectroscopy and data from structurally similar compounds, we can predict the key features of the NMR, IR, and Mass spectra of this compound. This inferred data provides a valuable reference for researchers seeking to identify and characterize this molecule.
¹H NMR (Proton NMR):
-
Aromatic Protons: Two singlets are expected in the aromatic region, each integrating to one proton, demonstrating the symmetrical substitution pattern of the benzene ring.
-
Methoxy Protons: Two distinct singlets, each integrating to three protons, corresponding to the two methoxy groups at positions 4 and 6.
-
Hydroxyl and Carboxylic Acid Protons: Two broad singlets, corresponding to the phenolic hydroxyl and carboxylic acid protons, respectively. Their chemical shifts would be dependent on the solvent and concentration.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: A signal in the downfield region (typically >170 ppm) corresponding to the carboxylic acid carbon.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons, with those bearing oxygen substituents appearing at lower field.
-
Methoxy Carbons: Two signals in the aliphatic region (around 55-60 ppm) for the two methoxy group carbons.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group, and a sharper peak around 3400 cm⁻¹ for the phenolic hydroxyl.
-
C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
-
C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region for the aryl-alkyl ether linkages of the methoxy groups.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion Peak: A molecular ion peak (M⁺) at m/z = 198.
-
Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of a hydroxyl group (-17), a methoxy group (-31), and a carboxyl group (-45).
Synthesis and Historical Context
The history of the discovery and first synthesis of this compound is not well-documented in readily accessible scientific literature. It is likely that its initial preparation was not a landmark discovery but rather a stepping stone in a larger synthetic endeavor, which has led to its current status as a commercially available reagent.
Inferred Synthetic Pathways
The synthesis of substituted hydroxybenzoic acids is a well-established field of organic chemistry. Based on classical reactions, we can propose several viable synthetic routes to this compound.
3.1.1. Carboxylation of a Substituted Phenol
A plausible route would involve the carboxylation of 3,5-dimethoxyphenol. The Kolbe-Schmitt reaction, a well-known method for the synthesis of salicylic acids, could be adapted for this purpose. This reaction involves the treatment of a phenoxide with carbon dioxide under pressure and at elevated temperatures.
Figure 1: Proposed synthesis of this compound via the Kolbe-Schmitt reaction.
3.1.2. Modification of a Pre-existing Benzoic Acid
An alternative approach would be to start with a more readily available substituted benzoic acid and introduce the desired functional groups. For example, starting from 2,4,6-trihydroxybenzoic acid, selective methylation could yield the target molecule. This would require careful selection of methylating agents and protecting groups to achieve the desired regioselectivity.
Figure 2: Conceptual pathway for the synthesis of this compound from a trihydroxybenzoic acid precursor.
Role in the Synthesis of Zearalenone Analogs
The primary documented application of this compound is as a starting material for the synthesis of isotopically labeled zearalenone, specifically rac-Zearalenone-d6. Zearalenone is a mycoestrogen that belongs to the resorcylic acid lactone family of natural products. The synthesis of deuterated standards is crucial for accurate quantification of the natural toxin in food and environmental samples using mass spectrometry-based methods.
In these syntheses, the benzoic acid serves as the core aromatic component, which is then elaborated to construct the macrocyclic lactone structure of zearalenone. The specific substitution pattern of this compound is essential for building the final zearalenone scaffold.
Potential Biological Activity and Future Directions
While no specific biological activities have been reported for this compound, the extensive research on its isomers and related compounds provides a strong basis for predicting
An In-depth Technical Guide to 2-Hydroxy-4,6-dimethoxybenzoic Acid: A Compound at the Interface of Biosynthetic Theory and Synthetic Reality
Abstract
This technical guide provides a comprehensive examination of 2-Hydroxy-4,6-dimethoxybenzoic acid, a phenolic compound of interest in synthetic chemistry. Despite extensive investigation, this molecule has not been definitively identified from a natural source. This guide, therefore, navigates the intriguing space between its theoretical biogenesis, inspired by the well-documented pathways of structurally related fungal metabolites, and its tangible reality as a synthetic chemical entity. We will explore the natural occurrence of analogous hydroxybenzoic acids, propose a plausible biosynthetic pathway rooted in fungal polyketide synthesis, and provide a detailed protocol for its chemical synthesis and purification. Furthermore, we will discuss its potential biological activities, drawing inferences from structure-activity relationships of similar compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this and related molecules.
Introduction: The Enigma of a "Missing" Natural Product
This compound (CAS 3187-19-7) presents a fascinating case study in natural products chemistry. While its structure is deceptively simple, belonging to the vast family of hydroxybenzoic acids, there is a conspicuous absence of credible reports detailing its isolation from plant, fungal, lichen, or bacterial sources. This is in stark contrast to a plethora of its structural isomers and derivatives, which are widely distributed in nature. For instance, various dihydroxybenzoic acids are found in plants, and other methylated and hydroxylated benzoic acids are known metabolites in fungi and lichens.[1]
This guide addresses this scientific curiosity by providing a two-pronged exploration. First, we will delve into the established biosynthesis of resorcylic acid lactones, a class of fungal polyketides, to propose a theoretical biosynthetic pathway for this compound.[2][3][4] This provides a scientifically grounded hypothesis for its potential, yet undiscovered, natural existence. Second, we will pivot to the realm of synthetic chemistry, where this compound is a known and accessible entity. A detailed examination of its chemical synthesis and purification will be provided, offering a practical guide for researchers who wish to work with this molecule.
The Natural Context: A World of Structurally Related Compounds
While this compound itself appears to be absent from the natural world, its structural relatives are abundant. Understanding their origins provides a crucial framework for appreciating the subtle yet significant enzymatic steps that would be required for the biosynthesis of our target molecule.
| Compound | Natural Source(s) | Reference(s) |
| 2,4-Dihydroxybenzoic acid (β-Resorcylic acid) | Pterocarpus santalinus (Red Sandalwood), Adenanthera pavonina | [1] |
| Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) | Lichens (Roccella, Lecanora), Fungi (Penicillium, Chaetomium) | [1] |
| 6-Methylsalicylic acid | Fungi (Penicillium spp.) | [1] |
| p-Hydroxybenzoic acid | Carrots, oil palm, grapes | [1] |
The prevalence of these and other hydroxybenzoic acids underscores the versatility of biosynthetic machineries in plants and microorganisms to produce a diverse array of phenolic compounds.
A Theoretical Biosynthetic Pathway: Insights from Fungal Polyketide Synthesis
The structural core of this compound is a resorcylic acid (2,4-dihydroxybenzoic acid) moiety. In fungi, the biosynthesis of such structures is often accomplished via the polyketide pathway, catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs).[2][3][4] Specifically, the formation of resorcylic acid lactones, such as zearalenone, involves the collaboration of two iterative PKSs: a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS).[2][4]
Based on this well-established paradigm, we can propose a hypothetical biosynthetic pathway for this compound. The initial steps would likely mirror the formation of a resorcylic acid core, followed by specific methylation events.
Proposed Biosynthetic Scheme:
-
Polyketide Chain Assembly: An iterative Type I PKS would catalyze the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate.
-
Cyclization and Aromatization: The tetraketide would undergo an intramolecular aldol condensation and subsequent aromatization to form the 2,4-dihydroxybenzoic acid (β-resorcylic acid) core.
-
O-Methylation: Two distinct O-methylation steps, catalyzed by S-adenosyl methionine (SAM)-dependent O-methyltransferases, would be required to add methyl groups to the hydroxyls at positions 4 and 6, yielding this compound.
Chemical Synthesis and Purification: A Practical Approach
In the absence of a natural source, chemical synthesis provides the only viable route to obtain this compound for research purposes. Several synthetic strategies can be envisioned, often starting from commercially available substituted phenols or benzoic acids. A common approach involves the carboxylation of a dimethoxyphenol or selective methylation of a dihydroxybenzoic acid.
Exemplary Synthetic Protocol:
The following protocol is a representative example of a plausible synthetic route. Note: This is a generalized procedure and should be adapted and optimized by a qualified synthetic chemist.
Reaction: Carboxylation of 3,5-dimethoxyphenol via the Kolbe-Schmitt reaction.
Materials:
-
3,5-Dimethoxyphenol
-
Potassium carbonate, anhydrous
-
Carbon dioxide (high pressure)
-
Hydrochloric acid, concentrated
-
Suitable high-pressure reactor (autoclave)
-
Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)
Procedure:
-
Preparation of the Phenoxide: In a dry high-pressure reactor, combine 3,5-dimethoxyphenol and a molar excess of anhydrous potassium carbonate.
-
Carboxylation: Seal the reactor and purge with an inert gas. Pressurize the reactor with carbon dioxide to the desired pressure and heat to the reaction temperature. Maintain the reaction under stirring for several hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess CO2. Dissolve the solid reaction mixture in water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
Purification Protocol:
-
Recrystallization: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.
Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Melting Point: Comparison with literature values.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared Spectroscopy: To identify key functional groups.
Potential Biological Activities: A Structure-Based Perspective
While specific biological activity data for this compound is limited, we can infer potential activities based on its structural similarity to other known bioactive phenolic acids.[5][6][7]
-
Antimicrobial and Antifungal Activity: Many hydroxybenzoic acid derivatives exhibit antimicrobial properties. The presence of both a hydroxyl and methoxy groups may modulate this activity. For instance, derivatives of 2,4-dihydroxybenzoic acid have shown fungistatic effects against phytopathogenic fungi.
-
Antioxidant Activity: The phenolic hydroxyl group suggests potential radical scavenging activity, a common feature of this class of compounds. However, the degree of activity is highly dependent on the substitution pattern.
-
Enzyme Inhibition: Structurally related compounds have been shown to inhibit various enzymes. For example, some benzoic acid derivatives can act as inhibitors of enzymes like tyrosinase.
It is important to emphasize that these are predicted activities based on structural analogy. Empirical testing of the synthetically derived this compound is necessary to validate these hypotheses.
Conclusion and Future Directions
This compound remains an intriguing molecule, seemingly absent from nature's vast chemical library, yet readily accessible through chemical synthesis. This guide has provided a comprehensive overview, from its theoretical biogenesis rooted in fungal polyketide synthesis to practical protocols for its laboratory preparation. The proposed biosynthetic pathway offers a roadmap for future genome mining and metabolic engineering efforts aimed at uncovering a potential natural source or creating a biocatalytic route to its production. For drug discovery and development professionals, the provided synthetic and purification protocols offer a clear path to obtaining this compound for biological screening. The exploration of its bioactivities, guided by the structure-activity relationships of its known relatives, represents a promising avenue for future research.
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A Comprehensive Technical Guide to the Structural Elucidation of 2-Hydroxy-4,6-dimethoxybenzoic Acid
Introduction
2-Hydroxy-4,6-dimethoxybenzoic acid, a polysubstituted phenolic compound, holds significant interest within the realms of natural product chemistry and synthetic organic chemistry. Its structural framework is a recurring motif in various biologically active molecules. Accurate and unambiguous structural determination is the cornerstone of understanding its chemical reactivity, biological function, and potential applications in drug development. This in-depth guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound, integrating modern spectroscopic techniques with classical chemical principles. This document is intended for researchers, scientists, and professionals in drug development who require a robust and validated methodology for the characterization of complex organic molecules.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its handling, purification, and analysis.
| Property | Value | Source |
| Molecular Formula | C9H10O5 | [1] |
| Molecular Weight | 198.17 g/mol | [1] |
| Appearance | Pale Orange to Light Brown Solid | [2] |
| Solubility | Insoluble in water; Slightly soluble in aqueous acid and chloroform (with heating). | [1][2] |
| pKa | 3.19 ± 0.25 (Predicted) | [2] |
| Storage | -20°C Freezer, Under inert atmosphere | [1] |
A Synergistic Approach to Structural Elucidation
Caption: A typical workflow for the structural elucidation of an organic compound.
Mass Spectrometry: Determining the Molecular Blueprint
Principle: High-Resolution Mass Spectrometry (HRMS) is the initial and one of the most critical steps, providing the exact mass of the molecule. This allows for the unambiguous determination of the molecular formula, a fundamental piece of information for any further structural analysis.
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode to deprotonate the acidic carboxylic acid and hydroxyl groups.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.
Data Interpretation: For this compound (C9H10O5), the expected monoisotopic mass is 198.05282 g/mol . The HRMS spectrum should exhibit a prominent ion corresponding to [M-H]⁻ at m/z 197.0455. The high accuracy of the measurement allows for the confident assignment of the molecular formula C9H10O5, ruling out other potential elemental compositions with the same nominal mass.
Infrared Spectroscopy: Identifying Key Functional Groups
Principle: Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule.[3] Specific functional groups absorb IR radiation at characteristic frequencies, providing a molecular "fingerprint".[3] For this compound, IR spectroscopy is instrumental in confirming the presence of the hydroxyl, carbonyl, and aromatic functionalities.[3]
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.[3]
Data Interpretation: The IR spectrum of this compound will display several characteristic absorption bands. The presence of a broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, broadened by hydrogen bonding.[4] The sharp, strong absorption around 1700-1680 cm⁻¹ corresponds to the C=O stretching of the aryl carboxylic acid.[4] Aromatic C=C stretching vibrations are expected in the 1625-1465 cm⁻¹ region, while C-O stretching vibrations from the ether and carboxylic acid groups will appear in the 1320-1210 cm⁻¹ range.[4]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | -COOH |
| C-H Stretch (Aromatic) | 3100 - 3000 | Ar-H |
| C=O Stretch (Carboxylic Acid) | 1700 - 1680 | -COOH |
| C=C Stretch (Aromatic) | 1625 - 1465 | Aromatic Ring |
| C-O Stretch (Ether & Acid) | 1320 - 1210 | Ar-O-CH₃ & -COOH |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Determination
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.[5] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of the structure of this compound.[6][7]
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure solubility and minimize overlapping solvent signals.[8]
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer. This typically includes:
-
¹H NMR
-
¹³C NMR
-
DEPT (Distortionless Enhancement by Polarization Transfer)
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H NMR Spectroscopy: Probing the Proton Skeleton
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their neighboring protons.
Data Interpretation: The ¹H NMR spectrum of this compound is expected to show:
-
Two singlets in the aromatic region (δ 6.0-7.0 ppm): These correspond to the two aromatic protons. Their singlet nature indicates no adjacent protons.
-
Two singlets in the upfield region (δ 3.5-4.0 ppm): These are due to the protons of the two methoxy groups.
-
A broad singlet at lower field (δ > 10 ppm): This is characteristic of the carboxylic acid proton.
-
A singlet corresponding to the phenolic hydroxyl proton: Its chemical shift can be variable and may exchange with residual water in the solvent.
¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Framework
Principle: ¹³C NMR spectroscopy provides a count of the number of unique carbon atoms in the molecule. DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.
Data Interpretation: The ¹³C NMR spectrum of this compound will show nine distinct carbon signals:
-
One carbonyl carbon (δ > 165 ppm): From the carboxylic acid.
-
Six aromatic carbons (δ 90-165 ppm): Four of which are quaternary (substituted) and two are methine (CH) carbons.
-
Two methoxy carbons (δ 55-60 ppm).
The DEPT-135 spectrum will show the two aromatic CH carbons as positive signals and the two methoxy CH₃ carbons as positive signals, while the quaternary carbons will be absent.
2D NMR Spectroscopy: Connecting the Pieces
Principle: 2D NMR techniques reveal correlations between nuclei, allowing for the definitive assembly of the molecular structure.[9][10]
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). For this compound, no cross-peaks are expected in the COSY spectrum, as the aromatic protons are not adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct, one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that reveals long-range correlations (typically over two or three bonds) between protons and carbons. These correlations are crucial for connecting the different fragments of the molecule.
Caption: Expected key HMBC correlations for this compound.
Putting It All Together: Final Structure Confirmation
By integrating the data from all the spectroscopic experiments, the structure of this compound can be unequivocally confirmed.
-
HRMS provides the molecular formula (C9H10O5).
-
IR confirms the presence of hydroxyl, carbonyl, and aromatic functionalities.
-
¹H and ¹³C NMR provide the number and types of protons and carbons.
-
HSQC links the protons to their directly attached carbons.
-
HMBC provides the crucial long-range correlations that piece the molecular fragments together, confirming the substitution pattern on the aromatic ring. For example, correlations from the methoxy protons to the aromatic carbons will definitively place them at positions 4 and 6.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. This guide has outlined a robust and self-validating workflow that ensures the unambiguous determination of its chemical structure. For researchers in natural product chemistry and drug development, a thorough and accurate structural characterization is a non-negotiable prerequisite for any further investigation into the biological activity and potential therapeutic applications of this and other complex organic molecules.
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- Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.). ResearchGate.
- Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. (2020, September 21). Hilaris Publisher.
- Infrared spectra of benzoic acid monomers and dimers in argon matrix. (1996, May 1). Semantic Scholar.
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- 2-Hydroxy-4,5-dimethoxybenzoic acid | C9H10O5. (n.d.). PubChem.
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- Synthesis, Characterization, and Crystal Structures of 4,6-Dimethoxy-2-hydroxy-3-methylbenzoic Acid and 2,4-Dimethoxy-6-hydroxy-3-methylbenzoic Acid. (n.d.). ResearchGate.
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- 2-Hydroxy-6-methoxybenzoic acid | C8H8O4. (n.d.). PubChem.
- CCCXXXI.—A synthesis of 2-hydroxy-4 : 5-dimethoxy-benzoic acid. (1931). Journal of the Chemical Society (Resumed).
- 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). (n.d.). Human Metabolome Database.
- This compound, 97% Purity, C9H10O5, 1 gram. (n.d.). CP Lab Safety.
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A Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-4,6-dimethoxybenzoic Acid
Introduction
2-Hydroxy-4,6-dimethoxybenzoic acid (CAS RN: 3187-19-7) is a polysubstituted aromatic carboxylic acid with significant potential in organic synthesis and medicinal chemistry. Its structural features, including a salicylic acid core flanked by two methoxy groups, make it a valuable building block for more complex molecules. Accurate and unambiguous structural elucidation is paramount for its application in any research and development endeavor. This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
The structure of this compound presents a unique set of spectroscopic challenges and opportunities. The interplay of the hydroxyl, carboxylic acid, and methoxy functional groups on the aromatic ring gives rise to a distinct fingerprint in each analytical technique.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic protons, the methoxy protons, and the acidic protons of the hydroxyl and carboxyl groups.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~9.5 - 10.5 | Broad Singlet | 1H | Phenolic Hydroxyl (-OH) |
| ~6.1 - 6.3 | Doublet | 1H | Aromatic (H-3 or H-5) |
| ~5.9 - 6.1 | Doublet | 1H | Aromatic (H-5 or H-3) |
| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) |
| ~3.7 | Singlet | 3H | Methoxy (-OCH₃) |
Interpretation:
-
Aromatic Protons: The two aromatic protons (H-3 and H-5) are expected to appear as two distinct doublets in the upfield region of the aromatic spectrum due to the electron-donating effects of the hydroxyl and methoxy groups. Their coupling constant (J) should be small, characteristic of meta-coupling.
-
Methoxy Protons: The two methoxy groups are in different chemical environments and are therefore expected to show two separate singlets.
-
Acidic Protons: The carboxylic acid and phenolic hydroxyl protons will appear as broad singlets at a downfield chemical shift. Their exact position is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carboxylic Acid (C=O) |
| ~163 | Aromatic (C-OH) |
| ~160 | Aromatic (C-OCH₃) |
| ~158 | Aromatic (C-OCH₃) |
| ~105 | Aromatic (C-H) |
| ~95 | Aromatic (C-H) |
| ~90 | Aromatic (C-COOH) |
| ~56 | Methoxy (-OCH₃) |
| ~55 | Methoxy (-OCH₃) |
Interpretation:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal.
-
Aromatic Carbons: The oxygen-substituted aromatic carbons will appear in the range of 158-163 ppm. The carbons bearing protons will be significantly more upfield. The carbon attached to the carboxylic acid group will also be in the aromatic region.
-
Methoxy Carbons: The two methoxy carbons will have characteristic signals around 55-56 ppm.
Experimental Protocol for NMR Spectroscopy
Caption: A generalized workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid (-COOH) |
| ~3200 (broad) | O-H Stretch | Phenolic Hydroxyl (-OH) |
| ~1700-1680 | C=O Stretch | Carboxylic Acid (-COOH) |
| ~1620-1580 | C=C Stretch | Aromatic Ring |
| ~1250 and ~1050 | C-O Stretch | Aryl ethers (-OCH₃) |
Interpretation:
-
The very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.
-
A broad peak around 3200 cm⁻¹ would indicate the phenolic hydroxyl group.
-
A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.
-
The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1620-1580 cm⁻¹ region.
-
The C-O stretching of the methoxy groups will give rise to strong bands in the fingerprint region.
Experimental Protocol for FT-IR Spectroscopy
Caption: General workflow for GC-MS analysis.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. While experimental data for this specific compound is not readily compiled in public databases, a thorough understanding of the expected spectral features, based on its chemical structure and data from close analogs, provides a robust framework for its identification and characterization. The protocols and interpretive guidelines presented in this technical guide are intended to empower researchers in their synthetic and analytical endeavors involving this and related molecules, ensuring a high degree of scientific integrity and confidence in their results.
References
- PubChem.this compound.[Link]
- Human Metabolome Database.Predicted 1H NMR Spectrum for 2,6-Dimethoxybenzoic acid.[Link]
- ResearchGate.Synthesis, Characterization, and Crystal Structures of 4,6-Dimethoxy-2-hydroxy-3-methylbenzoic Acid and 2,4-Dimethoxy-6-hydroxy-3-methylbenzoic Acid.[Link]
An In-depth Technical Guide to the Theoretical Properties of 2-Hydroxy-4,6-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4,6-dimethoxybenzoic acid, a substituted derivative of salicylic acid, represents a class of phenolic compounds that has garnered interest within the scientific community. Its structural architecture, featuring a carboxylic acid, a hydroxyl group, and two methoxy groups on a benzene ring, suggests a rich chemical profile with potential for diverse applications, including in organic synthesis and medicinal chemistry. The strategic placement of these functional groups is anticipated to modulate its physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive analysis of the theoretical properties of this compound, offering predictive insights into its behavior and potential applications. By leveraging computational models and established chemical principles, this document aims to serve as a valuable resource for researchers engaged in the study and utilization of this compound.
Core Chemical and Physical Properties
This compound, also known by its synonyms 4,6-Dimethoxysalicylic acid and 2,4-Dimethoxy-6-hydroxybenzoic acid, possesses the molecular formula C₉H₁₀O₅ and a molecular weight of 198.17 g/mol .[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3187-19-7 | [1] |
| Molecular Formula | C₉H₁₀O₅ | [1] |
| Molecular Weight | 198.17 g/mol | [1] |
| Melting Point | 160-162 °C | |
| Boiling Point (Predicted) | 371.0 ± 42.0 °C | [1] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in aqueous acid and chloroform (heated). Insoluble in water. | [2] |
Theoretical Physicochemical Properties: A Computational Insight
To facilitate a deeper understanding of the molecule's behavior in various chemical and biological environments, a suite of theoretical physicochemical properties has been calculated using established computational models. These predictions are invaluable for anticipating its absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery contexts.
| Parameter | Predicted Value | Computational Tool/Method | Significance in Drug Development |
| pKa (strongest acidic) | 2.85 | ChemAxon | Governs ionization state at physiological pH, impacting solubility and receptor binding. |
| pKa (strongest basic) | -5.23 | ChemAxon | Indicates the likelihood of protonation of basic functional groups. |
| logP | 1.48 | ALOGPS | Predicts lipophilicity and the ability to cross biological membranes. |
| Water Solubility (logS) | -2.51 | ALOGPS | Crucial for formulation and bioavailability. |
| Topological Polar Surface Area (TPSA) | 86.99 Ų | SwissADME | Influences membrane permeability and oral bioavailability. |
| Bioavailability Score | 0.55 | SwissADME | An integrated score predicting the likelihood of good oral bioavailability. |
These predicted values suggest that this compound is a moderately lipophilic and acidic compound with reasonable water solubility. The TPSA value is within the range typically associated with good oral bioavailability.
Predicted Spectral Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The predicted ¹H NMR spectrum of this compound would likely exhibit the following key signals:
-
A singlet for the hydroxyl proton, with a chemical shift that can vary depending on the solvent and concentration.
-
Two distinct singlets for the two methoxy groups, likely in the range of 3.8-4.0 ppm.
-
Two aromatic protons appearing as doublets in the aromatic region (6.0-7.0 ppm), showing meta-coupling. The electron-donating methoxy groups and the hydroxyl group will shield these protons, shifting them upfield.
¹³C NMR (Predicted): The predicted ¹³C NMR spectrum is expected to show nine distinct signals:
-
A signal for the carboxylic acid carbon around 170 ppm.
-
Signals for the aromatic carbons, with those bearing oxygen substituents appearing at lower field (higher ppm) due to deshielding.
-
Signals for the two methoxy group carbons around 55-60 ppm.
Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum would be characterized by several key absorption bands:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid carbonyl group, expected around 1680-1710 cm⁻¹.
-
C-O stretching vibrations from the methoxy and hydroxyl groups in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.
-
An O-H bend from the phenolic hydroxyl group.
UV-Vis Spectroscopy (Predicted)
The predicted UV-Vis spectrum in a polar solvent like ethanol is expected to show absorption maxima characteristic of a substituted benzene ring. The presence of the hydroxyl and methoxy auxochromes would likely result in a bathochromic (red) shift of the primary and secondary benzene absorption bands.
Synthesis and Reactivity
A plausible synthetic route to this compound involves the selective O-demethylation of 2,4,6-trimethoxybenzoic acid. This approach leverages the differential reactivity of the methoxy groups on the aromatic ring.
Rationale for Experimental Choices:
The choice of a Lewis acid like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) is critical for the selective demethylation of aryl methyl ethers.[3] The methoxy group at the 2-position is sterically hindered by the adjacent carboxylic acid group, which can influence the regioselectivity of the demethylation reaction. The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to control the reactivity of the Lewis acid. An aqueous workup is then necessary to hydrolyze the intermediate boron or aluminum complexes and protonate the resulting phenoxide to yield the final hydroxyl group.
Potential Biological Activities: An Inferential Analysis
While direct and extensive biological studies on this compound are limited, the activities of structurally related hydroxybenzoic acids provide a strong basis for inferring its potential pharmacological profile. Phenolic acids are well-documented for their antioxidant, antimicrobial, and cytotoxic properties.[4][5]
Antioxidant Activity: The presence of a phenolic hydroxyl group suggests that this compound could exhibit antioxidant activity by scavenging free radicals. The electron-donating methoxy groups may further enhance this activity by stabilizing the resulting phenoxy radical. Standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay could be employed to quantify this potential.[6]
Antimicrobial Activity: Many hydroxybenzoic acid derivatives have demonstrated antimicrobial effects against a range of bacteria and fungi.[4] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The minimum inhibitory concentration (MIC) against various pathogenic strains would need to be determined to assess its antimicrobial spectrum and potency.
Cytotoxic Activity: Derivatives of benzoic acid have been investigated for their potential as anticancer agents.[7] Their mechanisms of action can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway. The cytotoxic potential of this compound could be evaluated against various cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine its IC₅₀ values.
Conclusion
This technical guide has provided a detailed theoretical overview of this compound, encompassing its fundamental physicochemical properties, predicted spectral characteristics, a plausible synthetic route, and an inferential analysis of its potential biological activities. The computational data presented herein serves as a foundational resource for researchers, offering valuable insights to guide future experimental work. The exploration of its synthesis and the validation of its predicted biological activities through in vitro and in vivo studies will be crucial next steps in unlocking the full potential of this intriguing molecule.
References
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- SwissADME. Swiss Institute of Bioinformatics.
- ALOGPS 2.1. Virtual Computational Chemistry Laboratory.
- NMRShiftDB.
- NIST Chemistry WebBook.
- SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Journal of Pharmacognosy and Phytochemistry. 2019;8(5):2064-2070.
- DPPH antioxidant activity: the highest level (lowest IC50) found in... - ResearchGate.
- 2-Hydroxy-4,5-dimethoxybenzoic acid | C9H10O5 | CID 11564650 - PubChem.
- The minimum inhibitory concentration (MIC) values (mg/mL) for the tested hydroxybenzoic acids against se - ResearchGate.
- Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines - PubMed.
- RESEARCH ARTICLE THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES Hatice ÖZTÜRKEL KABAKAŞ 1 , Merve S - DergiPark.
- O-Demethylation | Chem-Station Int. Ed.
- DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - NIH.
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- How do predicted pKa and solubility values compare to reality? - Chemaxon.
- Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid - Google Patents.
- Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed.
- Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database | Request PDF - ResearchGate.
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An In-Depth Technical Guide to the Physicochemical Characterization of 2-Hydroxy-4,6-dimethoxybenzoic Acid: Melting and Boiling Point Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the melting and boiling points of 2-Hydroxy-4,6-dimethoxybenzoic acid (CAS No. 3187-19-7). As a key reagent in various synthetic pathways, including that of zearalenone derivatives, precise knowledge of its physical properties is critical for its application in research and drug development.[1][2][3] This document synthesizes reported data, explains the scientific principles behind thermal analysis, and presents robust, field-proven protocols for the experimental determination of these properties. The guide emphasizes the importance of purity on melting point and addresses the challenges associated with determining the boiling point of thermally sensitive molecules.
Section 1: Introduction to this compound
Chemical Identity and Structure
This compound, also known by synonyms such as 4,6-Dimethoxysalicylic acid and 2,4-Dimethoxy-6-hydroxybenzoic acid, is a substituted aromatic carboxylic acid.[2][4] Its structure features a benzene ring functionalized with a carboxylic acid group, a hydroxyl group, and two methoxy groups, which dictate its chemical reactivity and physical characteristics, including intermolecular hydrogen bonding and polarity.
Key Identifiers:
Significance and Applications
This compound serves as a valuable reagent in organic synthesis. Notably, it is utilized in the synthesis of rac Zearalenone-d6, an estrogenic mycotoxin produced by Fusarium fungi.[1][2][3] Accurate characterization of its physical properties is therefore essential for ensuring reaction stoichiometry, optimizing process conditions, and guaranteeing the purity of synthetic intermediates and final products.
Section 2: Thermal Properties: A Comprehensive Analysis
The transition between physical states is a fundamental property of a pure substance. For a solid compound like this compound, the melting and boiling points are critical parameters for identification, purity assessment, and process design.
Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure compound, this transition occurs over a narrow temperature range.[7] The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[7][8] This makes melting point determination a primary tool for purity assessment.[7]
Reported melting point values for this compound show slight variation, which may be attributed to different levels of purity or instrumental differences.
| Property | Reported Value | Source(s) |
| Melting Point | 160-162°C | BOC Sciences, ChemicalBook, Thermo Scientific[1][2][] |
| Melting Point | 156°C | ECHEMI[4][9] |
This range suggests that a highly pure sample should melt consistently within the 160-162°C window. A lower or broader range would indicate the presence of impurities.
Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. While a crucial property, its experimental determination can be challenging for complex organic molecules.
The reported boiling point for this compound is a predicted value .
| Property | Reported Value | Source(s) |
| Boiling Point | 371.0 ± 42.0°C (Predicted) | ChemicalBook[1] |
| Boiling Point | 371°C at 760 mmHg | BOC Sciences, ECHEMI[4][][9] |
Expert Insight: The high predicted boiling point is a strong indicator that this compound will likely undergo thermal decomposition before it can boil at atmospheric pressure. Salicylic acid and its derivatives are known to be thermally labile, often decarboxylating (losing CO₂) upon strong heating.[10][11][12][13] Attempting a standard boiling point determination would likely result in degradation of the material, not a true phase transition. Therefore, this value should be used for theoretical considerations rather than as a practical process parameter.
Section 3: Experimental Determination Protocols
The following protocols are grounded in standard pharmacopeial methods and represent self-validating systems for generating trustworthy data.[14]
Mandatory Safety Precautions
Before commencing any experimental work, a thorough risk assessment is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15][16]
-
Ventilation: Handle the powdered compound in a well-ventilated area or a fume hood to avoid inhalation of fine dust.[4][15]
-
Handling: Avoid contact with skin and eyes. Causes skin and serious eye irritation. May cause respiratory irritation.[4][15] In case of contact, rinse immediately and thoroughly with water.[15]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Protocol for Melting Point Determination (Capillary Method)
This protocol is the standard technique for accurate melting point determination.[14][17]
Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperatures at which the first drop of liquid appears (onset) and the last crystal disappears (complete melting) are recorded as the melting range. A sharp range (≤2°C) is indicative of high purity.
Apparatus and Reagents:
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt, or a Thiele tube with heating oil)[7][17]
-
Melting point capillary tubes (sealed at one end)
-
This compound sample
-
Mortar and pestle
-
Spatula
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry.[14] Place a small amount of the compound on a clean, dry surface and crush it into a fine, uniform powder using a mortar and pestle.[14] This ensures efficient and uniform heat transfer.
-
Capillary Loading: Press the open end of a capillary tube into the powder several times.[14][18] Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The final packed sample height should be 2–3 mm.[18]
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Approximate Determination (Fast Ramp): If the melting point is unknown, first perform a rapid determination by heating at a rate of 5-10°C per minute.[7][18][19] This provides a rough estimate of the melting temperature. Allow the apparatus to cool significantly before the next step.
-
Accurate Determination (Slow Ramp): Prepare a new capillary. Heat the apparatus quickly to about 20°C below the estimated melting point.[19] Then, decrease the heating rate to 1-2°C per minute.[18] A slow rate is critical for allowing the system to reach thermal equilibrium and ensuring an accurate reading.
-
Data Recording: Carefully observe the sample. Record the temperature at which the first crystal begins to melt (T₁). Continue heating and record the temperature at which the last crystal melts (T₂).[18] The result is reported as the melting range: T₁ – T₂.
-
Validation: Repeat the measurement with a fresh sample to ensure reproducibility. The results should be consistent.
Caption: Standard workflow for accurate melting point determination using the capillary method.
Protocol for Identity Confirmation (Mixed Melting Point)
Principle: This technique definitively confirms whether an unknown sample is identical to a known, authentic standard.[19][20] If the two are identical, a 1:1 mixture will behave as a pure substance, showing no change in melting point.[8][21] If they are different, one acts as an impurity in the other, causing a significant melting point depression and broadening.[8][20][21]
Step-by-Step Methodology:
-
Measure Individual MPs: First, determine the melting point of your synthesized/unknown sample and the authentic standard separately using the protocol in Section 3.2.
-
Prepare Mixture: Create an intimate 1:1 mixture by grinding together approximately equal small amounts of the unknown sample and the authentic standard.[8] Homogeneity is key.
-
Determine Mixture MP: Load the mixture into a new capillary tube and measure its melting point using the same slow-ramp technique.
-
Interpret Results:
-
No Depression: If the mixture's melting point is sharp and identical to that of the individual components, it provides strong evidence that the unknown and the standard are the same compound.[8]
-
Depression and Broadening: If the mixture melts at a lower temperature and over a wider range, the two compounds are not identical.[8]
-
Caption: Decision-making flowchart for interpreting mixed melting point analysis results.
Section 4: Data Summary
This table consolidates the critical physicochemical data for this compound.
| Parameter | Value | Notes |
| CAS Number | 3187-19-7 | Unique chemical identifier. |
| Molecular Formula | C₉H₁₀O₅ | Confirmed elemental composition. |
| Molecular Weight | 198.17 g/mol | Calculated from atomic weights. |
| Melting Point | 160-162°C | Experimentally determined range for pure compound.[1][2][] |
| Boiling Point | ~371°C (Predicted) | Not experimentally verified; decomposition is likely.[1][][9] |
| Solubility | Insoluble in water. | [2][9] |
| Appearance | Solid / Powder | Physical state at standard conditions. |
Section 5: Conclusion
The accurate determination of the melting point of this compound is a fundamental requirement for its use in scientific research and drug development. The established melting range for a pure sample is 160-162°C . Any deviation from this value should be investigated as a potential indicator of impurities. The high predicted boiling point of 371°C strongly suggests that the compound is not thermally stable enough for distillation at atmospheric pressure, and alternative purification methods like recrystallization should be employed. The protocols and principles detailed in this guide provide a robust framework for obtaining reliable and reproducible data, ensuring the quality and integrity of scientific outcomes.
Section 6: References
-
Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Kenwright, A. M., et al. (2016). Amorphism and Thermal Decomposition of Salicylsalicylic Acid-A Cautionary Tale. Journal of Pharmaceutical Sciences, 105(10), 3073-3078. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Method of mixed melting points. Retrieved from [Link]
-
Durham University. (2016). Amorphism and Thermal Decomposition of Salicylsalicylic Acid—A Cautionary Tale. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Tita, B., et al. (2010). Thermal Behaviour of Acetylsalicylic Acid - active Substance and Tablets. Journal of Agroalimentary Processes and Technologies, 16(2), 238-242. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Mixed melting point determination. Retrieved from [Link]
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Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
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Chemistry Steps. (n.d.). How Does Mixed Melting Point Work? Retrieved from [Link]
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University of Toronto. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
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Wesołowski, M. (1979). Thermal decomposition of salicylic acid and its salts. Thermochimica Acta, 31(2), 133-146. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2019). About the Thermal Behavior of Acetylsalicylic Acid and Aspirin®. Retrieved from [Link]
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This guide provides a comprehensive technical overview of 2-hydroxy-4,6-dimethoxybenzoic acid, a key scaffold in medicinal chemistry. We will delve into its synthesis, explore the chemical space of its derivatives, and analyze the structure-activity relationships (SAR) that govern their biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for the creation of novel therapeutics.
The Core Moiety: this compound
This compound is a substituted aromatic carboxylic acid with a unique electronic and structural profile. The interplay of the hydroxyl, methoxy, and carboxylic acid groups dictates its reactivity and its utility as a foundational building block in organic synthesis and drug design.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the core molecule is essential for its application in synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₅ | |
| Molecular Weight | 198.17 g/mol | |
| Melting Point | 160-162 °C | ChemicalBook[1] |
| Solubility | Insoluble in water | ChemicalBook[1] |
| pKa | (Predicted) | Not Available |
Synthesis of the Core Structure: A Protocol Based on the Kolbe-Schmitt Reaction
The synthesis of this compound can be achieved through the carboxylation of 3,5-dimethoxyphenol, a reaction analogous to the well-established Kolbe-Schmitt reaction.[2][3][4] This electrophilic aromatic substitution introduces a carboxyl group onto the aromatic ring, directed by the activating hydroxyl group.
Reaction Principle: The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.[2] The choice of alkali metal counter-ion can influence the regioselectivity (ortho- vs. para-carboxylation).[5] For 3,5-dimethoxyphenol, the two methoxy groups and the hydroxyl group strongly activate the ortho positions (2, 4, and 6). Due to steric hindrance from the flanking methoxy groups, carboxylation is favored at the 2-position.
Caption: Synthesis of this compound via Kolbe-Schmitt Reaction.
Detailed Experimental Protocol:
-
Preparation of the Phenoxide: In a high-pressure reactor, dissolve 3,5-dimethoxyphenol in a suitable inert, high-boiling solvent (e.g., toluene). Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, and heat the mixture to form the sodium phenoxide salt. Water should be scrupulously removed to maximize yield.[5]
-
Carboxylation: Pressurize the reactor with carbon dioxide gas (typically up to 100 atm) and heat to approximately 125-150°C.[2] Maintain these conditions with vigorous stirring for several hours to ensure complete carboxylation.
-
Workup and Isolation: After cooling the reactor, the resulting sodium salt of the product is dissolved in water. The solution is then acidified with a strong acid (e.g., sulfuric acid) to precipitate the free this compound.[2]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Structurally Related Compounds and Their Biological Activities
The this compound scaffold is a versatile starting point for the synthesis of a diverse range of derivatives with significant biological potential. Modifications to the hydroxyl, methoxy, and carboxylic acid functionalities can profoundly influence their therapeutic properties.
Key Structural Analogs and Their Therapeutic Potential
The number and position of hydroxyl and methoxy groups on the benzoic acid ring are critical determinants of biological activity, particularly antioxidant and anticancer effects.
-
Antioxidant Activity: The antioxidant capacity of phenolic compounds is largely attributed to their ability to scavenge free radicals.[6] The presence of multiple hydroxyl groups generally enhances this activity. For instance, gallic acid (3,4,5-trihydroxybenzoic acid) exhibits potent antioxidant effects.[7] The position of these groups is also crucial, with vicinal hydroxyl groups (a catechol moiety) significantly contributing to high antioxidant potential.[6] Methoxy groups, being electron-donating, can further enhance radical scavenging capacity.[6]
-
Anticancer Activity: Several hydroxy and methoxy-substituted benzoic acid derivatives have demonstrated potential as anticancer agents.[8] Their mechanisms often involve the induction of apoptosis and cell cycle arrest. For example, certain derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, a class of enzymes implicated in cancer development.[9]
Modification of the carboxylic acid group to form esters and amides can significantly impact the lipophilicity and pharmacokinetic properties of the parent compound, often leading to enhanced biological activity.
-
Antimicrobial Activity: Esterification of hydroxybenzoic acids has been shown to modulate their antibacterial and antifungal properties. The length of the alkyl chain in the ester can influence the minimum inhibitory concentration (MIC) against various pathogens.[1][7]
Quantitative Biological Data of Representative Derivatives
The following table summarizes the biological activities of several benzoic acid derivatives, providing a quantitative basis for understanding structure-activity relationships.
| Compound | Biological Activity | Assay | IC₅₀ / MIC | Cell Line / Organism | Reference |
| 2-Hydroxybenzoic Acid | Antibacterial | Broth Microdilution | MIC: 1 mg/mL | E. coli O157 | [1] |
| 4-Hydroxybenzoic Acid Derivative | Anticancer | MTT Assay | IC₅₀: 0.34 µM | HCT116 | [9] |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | Antibacterial | Broth Microdilution | MIC: 12 µg/mL | Bacillus subtilis | [10] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | Anticancer | Cell Viability | - | MCF-7, MDA-MB-468 | [11] |
| Benzoic Acid | Antibacterial | Broth Microdilution | MIC: 50 ppm (pH 5.5) | E. carotovora | [12] |
Structure-Activity Relationship (SAR) Analysis
A critical analysis of the available data reveals key SAR principles that can guide the rational design of more potent and selective derivatives.
Caption: Key Structure-Activity Relationships of Substituted Benzoic Acids.
Key Determinants of Biological Activity
-
Antioxidant Activity: The number and position of hydroxyl groups are paramount. A greater number of hydroxyl groups and the presence of a catechol moiety are strongly correlated with increased antioxidant potency.[6][7] Methoxy groups can further enhance this activity through their electron-donating nature.[6]
-
Antimicrobial Activity: The lipophilicity of the molecule, often modulated by esterification of the carboxylic acid, plays a significant role. The overall acidity of the compound also influences its effectiveness, with lower pH environments often enhancing activity.[1][12]
-
Anticancer Activity: The substitution pattern on the aromatic ring is critical for selective cytotoxicity against cancer cell lines. Specific arrangements of hydroxyl and methoxy groups can lead to interactions with key cellular targets like HDACs or induce apoptotic pathways.[9][11]
Mechanistic Insights into Biological Action
Understanding the molecular mechanisms by which these compounds exert their effects is crucial for their development as therapeutic agents.
Antioxidant and Anti-inflammatory Mechanisms
Many phenolic compounds, including hydroxybenzoic acid derivatives, exert their antioxidant and anti-inflammatory effects through the modulation of key signaling pathways.
-
The Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[13][14] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[15] Many phenolic compounds are known to activate this pathway, thereby bolstering the cell's endogenous antioxidant defenses.
-
The NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a key regulator of the inflammatory response.[16][17] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, NF-κB translocates to the nucleus and induces the expression of inflammatory cytokines and enzymes. Several natural compounds, including derivatives of benzoic acid, have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[16][18]
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An In-depth Technical Guide to Sourcing and Qualifying 2-Hydroxy-4,6-dimethoxybenzoic Acid for Research and Drug Development
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-4,6-dimethoxybenzoic acid, a critical building block in synthetic chemistry and pharmaceutical research. We will delve into the essential aspects of sourcing this compound, including supplier evaluation, pricing considerations, and the implementation of robust quality control measures. This document is intended to serve as a practical resource for scientists and procurement specialists to ensure the procurement of high-purity, reliable material, which is fundamental to the success of research and development endeavors.
Introduction: The Significance of this compound
This compound (CAS No. 3187-19-7) is a substituted benzoic acid derivative that serves as a versatile intermediate in the synthesis of a variety of complex organic molecules.[1] Its structural features, including a carboxylic acid group, a hydroxyl group, and two methoxy groups, provide multiple reaction sites for chemical modification. This compound is particularly noted as a reagent in the synthesis of rac Zearalenone-d6, an estrogenic mycotoxin used in research.[2][3] Given its role as a foundational starting material, the purity and quality of this compound are of paramount importance, directly impacting reaction yields, impurity profiles, and the ultimate biological activity of the final synthesized compounds.
Navigating the Supplier Landscape: From Identification to Qualification
The selection of a reputable supplier is a critical first step in the procurement process. The market for this compound is populated by a range of suppliers, from large, multinational chemical corporations to smaller, specialized manufacturers.
Supplier Identification and Initial Vetting
A multi-pronged approach is recommended for identifying potential suppliers. This includes searching online chemical marketplaces, reviewing scientific literature for cited suppliers, and consulting with industry colleagues. Initial vetting should focus on the supplier's reputation, years in operation, and their ability to provide comprehensive product documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).[4]
Key Supplier Evaluation Workflow
A systematic approach to supplier evaluation ensures a thorough and unbiased selection process. The following diagram outlines a recommended workflow:
Caption: A streamlined workflow for the identification, evaluation, and selection of a chemical supplier.
Leading Suppliers of this compound
Several well-established chemical suppliers offer this compound. The table below provides a comparative overview. It is important to note that purity grades and available quantities can vary, and direct inquiry with the suppliers is always recommended for the most current information.
| Supplier | Typical Purity | Available Quantities | Notes |
| BOC Sciences | GMP-compliant and ISO-certified | Inquire for details | A global provider of special chemicals with a focus on quality and regulatory alignment.[] |
| Thermo Scientific (Alfa Aesar) | 97% | Gram quantities | A brand under Thermo Fisher Scientific, offering a wide range of research chemicals.[3] |
| SynQuest Labs | 95% | Inquire for details | Specializes in fine organic chemicals for research and development.[6] |
| ChemicalBook | Varies by supplier | Varies by supplier | An online platform connecting buyers with numerous chemical manufacturers and suppliers.[2][7] |
| Echemi | Varies by supplier | Varies by supplier | A global chemical industry platform for sourcing and trading chemicals.[1] |
Understanding Pricing Dynamics
The cost of this compound is subject to several influencing factors. A comprehensive understanding of these variables can aid in effective budget management and strategic procurement.
-
Purity: Higher purity grades, which have undergone more rigorous purification and analytical testing, command a premium price.
-
Quantity: As with most bulk chemicals, the price per unit (e.g., per gram) decreases significantly with larger order quantities.
-
Synthesis Route: The complexity and efficiency of the manufacturing process can impact the final cost.[8][9][10]
-
Supplier Scale: Large-scale manufacturers may offer more competitive pricing due to economies of scale.
Illustrative Pricing: Based on publicly available information, the price for research quantities can range significantly. For example, some suppliers may list gram quantities for around $4500.00 INR (approximately $54 USD, subject to currency conversion).[11] However, it is crucial to obtain direct quotes for accurate and up-to-date pricing.
Quality Control and Analytical Verification: A Non-Negotiable Step
Independent analytical verification of incoming material is a cornerstone of a robust quality assurance program. This ensures that the material's identity, purity, and quality meet the stringent requirements of your research or drug development pipeline.
Recommended Analytical Workflow
The following diagram illustrates a standard workflow for the quality control of incoming this compound.
Caption: A typical workflow for the quality control and release of raw materials.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. Method optimization may be required based on the specific HPLC system and column used.
Objective: To determine the purity of this compound using reverse-phase HPLC with UV detection.
Materials & Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid (for mobile phase acidification)[12][13]
-
C18 reverse-phase HPLC column
Instrumentation:
-
HPLC system with a UV detector, pump, and autosampler.
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acidified water (A) and acetonitrile (B). A common starting point is a gradient elution.[13][14][15][16]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: Determined by UV scan of the compound (a common wavelength for aromatic compounds is 254 nm).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the same solvent as the standard to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Integrate the peak areas of the chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve generated from the reference standard.
System Suitability:
-
Ensure sharp, symmetrical peaks.
-
The retention time should be reproducible across injections.
-
The detector response should be linear over the desired concentration range.
Conclusion
The successful synthesis of novel compounds for research and drug development is critically dependent on the quality of the starting materials. For a key building block like this compound, a meticulous approach to supplier selection, a clear understanding of pricing factors, and a rigorous in-house quality control program are not just best practices, but essential components of scientific integrity and project success. This guide provides a foundational framework for researchers and procurement professionals to confidently and competently source and qualify this important chemical intermediate.
References
- BOC Sciences. (n.d.). This compound.
- ChemicalBook. (2024, July 9). This compound | 3187-19-7.
- ChemicalBook. (n.d.). This compound CAS#: 3187-19-7.
- Echemi. (n.d.). This compound.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
- Synquest Labs. (n.d.). This compound.
- CP Lab Safety. (n.d.). This compound, 97% Purity, C9H10O5, 1 gram.
- Tradeindia. (n.d.). 2-hydroxy 4 5 Dimethoxy Benzoic Acid at 4500.00 INR in Ankleshwar | Vihita Bio Chem Private Ltd.
- SIELC Technologies. (n.d.). Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Application Notes and Protocols for 2,3-Dihydroxy-4-methoxybenzoic acid as an Analytical Standard.
- ChemicalBook. (n.d.). 2,6-Dimethoxybenzoic acid synthesis.
- Head, F. S. H., & Robertson, A. (1931). CCCXXXI.—A synthesis of 2-hydroxy-4 : 5-dimethoxy-benzoic acid. Journal of the Chemical Society (Resumed), 2432. [Link]
- Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
- ResearchGate. (n.d.). HPLC chromatograms showing separation of....
- National Center for Biotechnology Information. (n.d.). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia.
- ChemicalBook. (2024, July 13). This compound - Safety Data Sheet.
- Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
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2-Hydroxy-4,6-dimethoxybenzoic acid IUPAC name and synonyms
An In-Depth Technical Guide to 2-Hydroxy-4,6-dimethoxybenzoic Acid
Introduction
This compound is a polysubstituted aromatic carboxylic acid, a member of the hydroxybenzoic acid family. Its unique substitution pattern, featuring a hydroxyl group and two methoxy groups on the benzene ring, makes it a valuable intermediate and building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences.
Part 1: Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of all scientific investigation. This section details the formal nomenclature and common identifiers for this compound.
IUPAC Name
The formal name, assigned according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .
Synonyms and Common Names
In literature and commercial catalogs, this compound is known by several other names, which can be critical for exhaustive literature searches.
-
4,6-Dimethoxysalicylic acid[1]
-
2,4-Dimethoxy-6-hydroxybenzoic acid[1]
-
Benzoic acid, 2-hydroxy-4,6-dimethoxy-[1]
-
NSC 151975[1]
Key Chemical Identifiers
For unambiguous database and regulatory tracking, the following identifiers are essential.
| Identifier | Value | Source |
| CAS Number | 3187-19-7 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₅ | [1][3] |
| Molecular Weight | 198.17 g/mol | [1][3] |
| EINECS Number | 221-683-3 | [3][4] |
Part 2: Physicochemical and Spectroscopic Properties
Understanding the physical and spectroscopic characteristics of a molecule is paramount for its purification, characterization, and application in further synthetic steps.
Physicochemical Data
The following properties have been experimentally determined or predicted, providing insight into the compound's physical state and behavior in various solvents.
| Property | Value | Conditions |
| Melting Point | 160-162 °C | N/A |
| Boiling Point | 371.0 ± 42.0 °C | Predicted |
| Density | 1.335 ± 0.06 g/cm³ | 20 °C, 760 Torr (Predicted) |
| pKa | 3.19 ± 0.25 | Predicted |
| Water Solubility | Insoluble | N/A |
| Solubility | Slightly soluble in aqueous acid and chloroform (with heating) | N/A |
| Appearance | Pale Orange to Light Brown Solid | N/A |
Data sourced from ChemicalBook[1][3].
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the hydroxyl proton, and the carboxylic acid proton. The two aromatic protons will appear as doublets in the aromatic region, with their specific chemical shifts influenced by the surrounding electron-donating groups. The two methoxy groups will likely present as a single sharp singlet, integrating to 6 protons. The hydroxyl and carboxylic acid protons will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR will display nine distinct signals corresponding to each carbon atom in the asymmetric molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The four substituted aromatic carbons will have chemical shifts determined by the attached groups (-OH, -OCH₃, -COOH), while the two aromatic carbons bearing protons will appear further upfield. The two methoxy carbons will have characteristic shifts around 55-60 ppm.
The IR spectrum is invaluable for identifying functional groups. Key expected absorption bands include:
-
O-H Stretch (Carboxylic Acid): A very broad band, typically in the 2500-3300 cm⁻¹ region.
-
O-H Stretch (Phenolic): A broad band around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether and Acid): Strong bands in the 1000-1300 cm⁻¹ region.
Part 3: Synthesis and Methodology
The synthesis of substituted benzoic acids often involves carboxylation of a suitably activated aromatic ring. While a specific, published synthesis for this compound was not found, a logical and efficient route can be designed based on established organometallic chemistry, analogous to the synthesis of similar compounds like 2,6-dimethoxybenzoic acid[7].
Proposed Synthetic Pathway: Directed Ortho-Metalation and Carboxylation
The most direct approach involves the carboxylation of 3,5-dimethoxyphenol. The hydroxyl group is a powerful ortho-directing group in metalation reactions, allowing for the selective introduction of the carboxyl group at the C2 position.
Caption: Proposed synthesis of this compound via directed ortho-metalation.
Experimental Protocol
This protocol is a self-validating system; successful formation of the product at each stage can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous solvent (e.g., THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Starting Material: Dissolve 3,5-dimethoxyphenol (1.0 eq) in the anhydrous THF and add it to the reaction flask.
-
Metalation: Slowly add n-butyllithium (2.2 eq, solution in hexanes) dropwise to the stirred solution. The use of two equivalents is crucial: the first deprotonates the acidic phenolic hydroxyl group, and the second performs the ortho-metalation at the C2 position, directed by the resulting lithiated phenoxide.
-
Carboxylation: After stirring for 2-3 hours at low temperature, quench the reaction by adding an excess of crushed dry ice (solid CO₂) in one portion. The dry ice serves as the electrophilic source of the carboxyl group.
-
Workup: Allow the reaction mixture to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then acidify to a pH of ~2 using dilute hydrochloric acid (HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or column chromatography to yield the final product.
Part 4: Applications in Research and Drug Development
The utility of this compound lies primarily in its role as a versatile chemical intermediate.
Reagent in Natural Product Synthesis
This compound is a known reagent used in the synthesis of rac-Zearalenone-d6. Zearalenone is an estrogenic mycotoxin produced by fungi and is of significant interest in toxicology and agricultural science.[2][3] The use of this benzoic acid derivative as a building block highlights its utility in constructing complex molecular architectures.
Caption: Role as a precursor in the synthesis of a complex analytical standard.
Scaffold in Drug Discovery
While specific drug discovery applications for this exact molecule are not extensively documented, its structural motifs are present in biologically active compounds. Phenolic acids, in general, are recognized for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects[8]. Derivatives of hydroxy- and methoxy-substituted benzoic acids have been investigated for these activities[8]. For instance, the related compound 2-Hydroxy-4-methoxybenzoic acid has demonstrated the ability to attenuate CCl₄-induced hepatotoxicity in rats through antioxidant and anti-inflammatory mechanisms[8]. This suggests that this compound could serve as a valuable scaffold for medicinal chemists to synthesize and screen new chemical entities for similar therapeutic potential.
Part 5: Safety and Handling
According to the Safety Data Sheet (SDS), this compound requires careful handling in a laboratory setting[4].
-
Hazard Classification: Not classified as a hazardous substance under GHS, but standard laboratory precautions should be observed. The label may carry a "Warning" signal word[4].
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing[4].
-
P405: Store locked up[4].
-
Personnel should always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the substance in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a well-defined chemical entity with established physicochemical properties. While its direct applications are specialized, its primary value lies in its function as a synthetic intermediate. The strategic placement of hydroxyl and methoxy groups provides multiple reactive handles, making it an attractive starting point for the synthesis of complex natural products and a promising scaffold for the development of novel therapeutic agents. A thorough understanding of its synthesis, properties, and handling is essential for any researcher intending to utilize this versatile compound.
References
- PubChem. (n.d.). 2-Hydroxy-4,5-dimethoxybenzoic acid.
Sources
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- 4. This compound - Safety Data Sheet [chemicalbook.com]
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- 7. 2,6-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 2-Hydroxy-4,6-dimethoxybenzoic Acid: An Application Note and Protocol
Introduction
2-Hydroxy-4,6-dimethoxybenzoic acid is a valuable substituted benzoic acid derivative that serves as a key building block in the synthesis of various pharmaceuticals and biologically active compounds. Its structural motif, featuring a salicylic acid core with additional methoxy substitutions, imparts unique electronic and steric properties that are leveraged in medicinal chemistry and materials science. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. We will explore a robust synthetic strategy, detailing the underlying chemical principles and providing a step-by-step laboratory protocol.
Strategic Approach to Synthesis
The synthesis of this compound commences with the readily available starting material, phloroglucinol (1,3,5-trihydroxybenzene). The overall transformation necessitates two primary chemical modifications: the selective methylation of two of the three hydroxyl groups and the introduction of a carboxylic acid moiety onto the aromatic ring. The judicious sequencing of these steps is paramount to achieving the desired product with good yield and purity.
Our recommended synthetic pathway involves a two-step process:
-
Selective Di-methylation of Phloroglucinol: In the initial step, phloroglucinol is selectively di-methylated to yield the key intermediate, 3,5-dimethoxyphenol. This transformation is crucial as it protects two of the hydroxyl groups, leaving a single hydroxyl group to direct the subsequent carboxylation and remain in the final product.
-
Carboxylation of 3,5-Dimethoxyphenol: The second step involves the introduction of a carboxyl group onto the aromatic ring of 3,5-dimethoxyphenol. For this, we will employ the Kolbe-Schmitt reaction, a well-established method for the ortho-carboxylation of phenols.
The following diagram illustrates the overall synthetic workflow:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 3,5-Dimethoxyphenol (Intermediate)
This protocol is adapted from a procedure described in US Patent 3,592,923A.[1]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Anhydrous Phloroglucinol | 126.11 | 400 g | 3.17 mol |
| Methanol | 32.04 | 2.4 L | - |
| Gaseous HCl | 36.46 | To saturation | - |
| Sodium Bicarbonate (sat. aq. soln.) | 84.01 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 4-liter three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, add 400 g of anhydrous phloroglucinol and 2.4 L of methanol.
-
Reaction Initiation: Stir the mixture to dissolve the phloroglucinol. Once dissolved, begin bubbling dry hydrogen chloride (HCl) gas through the solution. The reaction is exothermic, and the flask may require cooling in an ice bath to maintain a gentle reflux.
-
Reaction Monitoring: Continue the addition of HCl gas for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess HCl by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a large separatory funnel and extract the product with diethyl ether (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is obtained as a viscous oil.
-
Purification: The crude 3,5-dimethoxyphenol can be purified by fractional distillation under reduced pressure (boiling point: 122-134 °C at 1.1 mm Hg).[1] The purified product is a white crystalline solid.
Part 2: Synthesis of this compound (Final Product) via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a carboxylation reaction that proceeds by heating a phenoxide with carbon dioxide under pressure, followed by acidification.[2]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3,5-Dimethoxyphenol | 154.16 | 15.4 g | 0.1 mol |
| Sodium Hydroxide | 40.00 | 4.0 g | 0.1 mol |
| Carbon Dioxide (solid) | 44.01 | Excess (e.g., 50 g) | - |
| Sulfuric Acid (conc.) | 98.08 | As needed | - |
| Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
Formation of Sodium Phenoxide: In a dry 250 mL round-bottom flask, dissolve 15.4 g of 3,5-dimethoxyphenol in 100 mL of anhydrous methanol. To this solution, add a solution of 4.0 g of sodium hydroxide in 20 mL of methanol. Stir the mixture for 30 minutes at room temperature.
-
Removal of Solvent: Remove the methanol under reduced pressure to obtain the dry sodium 3,5-dimethoxyphenoxide as a solid.
-
Carboxylation: Transfer the finely powdered sodium phenoxide to a high-pressure autoclave. Add an excess of crushed dry ice (solid carbon dioxide). Seal the autoclave and heat it to 120-130 °C for 4-6 hours. The pressure will increase due to the sublimation and expansion of CO2.
-
Work-up and Acidification: After the reaction, cool the autoclave to room temperature and carefully vent the excess CO2. Dissolve the solid reaction mixture in 200 mL of water. Acidify the solution to a pH of 1-2 by the slow addition of concentrated sulfuric acid while cooling in an ice bath.
-
Isolation of Crude Product: The crude this compound will precipitate out of the acidic solution. Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Causality and Mechanistic Insights
Selective Di-methylation: The selective di-methylation of phloroglucinol is a critical step. While all three hydroxyl groups are nucleophilic, controlling the stoichiometry of the methylating agent and the reaction conditions allows for the preferential formation of the di-methylated product. The use of HCl in methanol likely proceeds via an SN2-type reaction where methanol is the nucleophile and the protonated hydroxyl group of phloroglucinol acts as the leaving group.
Kolbe-Schmitt Reaction: The mechanism of the Kolbe-Schmitt reaction involves the nucleophilic attack of the phenoxide ion on carbon dioxide.[2] The phenoxide is more reactive towards electrophilic aromatic substitution than the corresponding phenol because the negative charge on the oxygen atom increases the electron density of the aromatic ring. The reaction typically favors ortho-substitution, which in the case of 3,5-dimethoxyphenol, leads to the desired this compound.
The reaction mechanism is depicted below:
Caption: Mechanism of the Kolbe-Schmitt reaction for the synthesis of this compound.
Safety Precautions
-
Handling of Reagents: Phloroglucinol can be irritating to the skin and eyes. Methanol is flammable and toxic. Hydrogen chloride gas is corrosive and toxic; this step must be performed in a well-ventilated fume hood. Sodium hydroxide is corrosive. Concentrated sulfuric acid is highly corrosive. Carbon dioxide in a sealed container at high temperatures will generate high pressure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pressure Reactions: The Kolbe-Schmitt reaction is performed under pressure. Ensure the autoclave is properly rated and operated by trained personnel.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound from phloroglucinol. By understanding the underlying chemical principles of selective methylation and the Kolbe-Schmitt reaction, researchers can effectively synthesize this valuable compound for applications in drug discovery and materials science. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.
References
- Wikipedia. (2023). Kolbe–Schmitt reaction.
- Wikipedia. (2023). Phloroglucinol.
- Wikipedia. (2023). Phloroglucinol carboxylic acid.
- Google Patents. (n.d.). CA1055523A - Process for the preparation of phloroglucinol.
- L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction.
- Achkar, J., Xian, M., Zhao, H., & Frost, J. W. (2005). Biosynthesis of phloroglucinol. Journal of the American Chemical Society, 127(15), 5332–5333. [Link]
- Google Patents. (n.d.). US3592923A - Phloroglucinol ethers.
Sources
2-Hydroxy-4,6-dimethoxybenzoic acid as a starting material in organic synthesis
An In-Depth Guide to 2-Hydroxy-4,6-dimethoxybenzoic Acid as a Versatile Starting Material in Organic Synthesis
Introduction: The Strategic Value of a Polysubstituted Aromatic Core
This compound is a polysubstituted aromatic compound that serves as a highly valuable and versatile starting material in modern organic synthesis. Its utility is derived from the specific arrangement of its functional groups: a carboxylic acid, a sterically accessible phenolic hydroxyl group, and two electron-donating methoxy groups. This unique constitution allows for selective chemical transformations, making it a key building block in the synthesis of complex natural products and pharmacologically active molecules.
The hydroxyl and carboxylic acid groups positioned ortho to each other facilitate intramolecular hydrogen bonding, influencing the molecule's reactivity and physical properties. This arrangement is also a precursor to key heterocyclic systems. The methoxy groups at positions 4 and 6 activate the aromatic ring towards electrophilic substitution while also offering potential handles for demethylation to introduce further functionality. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this powerful synthetic intermediate.
Key Application 1: A Core Fragment in the Synthesis of Resorcylic Acid Lactones (e.g., Zearalenone Analogs)
One of the most significant applications of this compound is in the total synthesis of resorcylic acid lactones (RALs). This class of natural products, produced by various fungi, includes compounds with notable biological activities, such as estrogenic and cytotoxic effects. Zearalenone is a prominent member of this family, and its synthesis is a common target for methodology development. This compound serves as the aromatic core onto which the macrocyclic lactone ring is constructed. It has been specifically identified as a reagent used in the synthesis of rac-Zearalenone-d6, an estrogenic mycotoxin.[1]
General Synthetic Workflow for Zearalenone Analogs
The synthesis typically involves two key stages: attachment of the aliphatic side chain to the aromatic core via esterification, followed by a macrocyclization reaction to form the characteristic large ring.
Caption: General workflow for the synthesis of Zearalenone analogs.
Protocol: Esterification of the Aromatic Core (Yamaguchi Esterification)
This protocol describes a general method for the crucial esterification step, which links the aromatic core to the aliphatic side chain. Yamaguchi esterification is particularly effective for sterically hindered alcohols and acids.
Objective: To synthesize the linear ester precursor required for subsequent macrocyclization.
Materials:
-
This compound
-
Aliphatic side-chain alcohol (e.g., (R)-undec-10-en-5-ol)
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene, anhydrous
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous toluene.
-
Add triethylamine (1.1 eq.) to the solution and stir for 10 minutes at room temperature.
-
Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 eq.) dropwise to the mixture. Stir for 1 hour at room temperature to form the mixed anhydride.
-
In a separate flask, prepare a solution of the aliphatic side-chain alcohol (1.2 eq.) and DMAP (1.5 eq.) in anhydrous toluene.
-
Add the solution of the alcohol and DMAP to the mixed anhydride reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure linear ester precursor.
Key Application 2: Synthesis of Depsides and Lichen Metabolites (Based on an Analogous System)
Depsides are dimeric compounds formed from two or more hydroxybenzoic acid units linked by an ester bond. They are common metabolites in lichens and possess a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. While protocols using this compound directly are proprietary or less common in open literature, the synthesis of structurally similar depsides, such as Diffractaic acid analogs, provides an authoritative and field-proven template. The following protocol is adapted from the synthesis of related analogs and serves as an excellent model.[2]
Protocol: Synthesis of Benzyl 4-((2,4-dimethoxy-3,6-dimethylbenzoyl)oxy)-2-hydroxy-3,6-dimethylbenzoate[2]
This protocol details the coupling of two different substituted hydroxybenzoic acid units, a key step in forming the depside linkage.
Objective: To synthesize a depside via benzylation of a pre-formed depsidic acid.
Caption: Experimental workflow for the synthesis of a protected depside.
Materials:
-
4-((2,4-dimethoxy-3,6-dimethylbenzoyl)oxy)-2-hydroxy-3,6-dimethylbenzoic acid (1.0 eq.)
-
Potassium bicarbonate (KHCO₃) (1.1 eq.)
-
Benzyl bromide (BnBr) (1.1 eq.)
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting depsidic acid (50 mg, 1 eq.) in dry DMF in a clean, dry flask.
-
Add KHCO₃ (1.1 eq.) followed by benzyl bromide (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction for the consumption of the starting material using TLC.
-
Once the reaction is complete, dilute the solution with ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting residue is the final protected depside product, which can be further purified if necessary.
Data Summary for Analogous Depside Synthesis
The following table summarizes key quantitative data for reactions involved in the synthesis of depside analogs, providing a baseline for experimental planning.[2]
| Step | Starting Material | Key Reagents | Solvent | Time | Temp. | Yield |
| Selective Methylation | Methyl 2,4-dihydroxy-3,6-dimethyl benzoate | K₂CO₃, Methyl iodide | DMF | 10 h | 50 °C | 88% |
| Saponification | Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate | KOH | MeOH | 48 h | Reflux | 78% |
| Benzylation (Deprotection/Protection) | Depside Precursor Acid | KHCO₃, BnBr | DMF | 2 h | RT | N/A |
Mechanistic Insights: The Depside Bond Formation
The formation of the central ester linkage in a depside is the critical step. In the protocol described, the reaction is a simple Sₙ2-type benzylation of a carboxylic acid. However, the initial formation of the depside often requires more sophisticated coupling methods to overcome the deactivated nature of the phenolic hydroxyl group and the steric hindrance around the carboxylic acid.
Commonly used methods include:
-
DCC/DMAP Coupling: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, while DMAP serves as a nucleophilic catalyst.
-
Yamaguchi Esterification: As described earlier, this method uses 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride, which then reacts with the phenolic hydroxyl group. This is often the method of choice for sterically demanding substrates.
The choice of coupling agent and conditions is critical for achieving high yields and preventing side reactions, such as the formation of symmetrical anhydrides or undesired side-chain reactions. The trustworthiness of a protocol is validated by its ability to selectively form the desired ester bond in the presence of other sensitive functional groups.
References
- Ponnulakshmi, R., et al. (2025). Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits. Scientific Reports.
Sources
Application Notes & Protocols: The Strategic Use of 2-Hydroxy-4,6-dimethoxybenzoic Acid in the Synthesis of Bioactive Natural Products
Abstract
2-Hydroxy-4,6-dimethoxybenzoic acid is a versatile and highly valuable building block in the field of synthetic organic chemistry. As a derivative of the phloroglucinol core, its specific substitution pattern—a carboxylic acid, a phenolic hydroxyl, and two methoxy groups—offers a unique combination of reactivity and steric and electronic properties. This guide provides an in-depth exploration of its strategic application in the total synthesis of complex natural products, focusing on the underlying chemical principles, field-proven protocols, and key transformations. We will dissect its role in the construction of depsides and its utility as a surrogate for key intermediates in the synthesis of complex polyketide-derived architectures like usnic acid. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic precursor.
Introduction: A Phloroglucinol-Derived Synthetic Cornerstone
Natural products remain a vital source of inspiration and lead compounds in drug discovery. Their structural complexity often demands elegant and efficient synthetic strategies. At the heart of many such strategies is the selection of an appropriate starting material that contains a significant portion of the target's core structure. This compound is one such cornerstone.
It is a polyketide-type aromatic compound, a class of molecules biosynthesized from acetate units.[1][2] Its structure features:
-
A Nucleophilic Aromatic Ring: Activated by three oxygen-containing substituents, making it susceptible to electrophilic aromatic substitution.
-
An Ortho-Hydroxybenzoic Acid Moiety: This arrangement allows for directed ortho-metalation and facilitates key cyclization reactions. The phenolic hydroxyl is a key handle for ether or ester formation.
-
Differential Protection: The presence of two methoxy groups and one free hydroxyl group provides inherent differentiation, allowing for selective reactions without the need for additional protecting group manipulations.
These features make it an ideal starting point for a variety of natural product classes, particularly those prevalent in lichens and fungi, such as depsides, depsidones, and dibenzofurans.
Core Application: Synthesis of Depsides and Depsidones
Depsides are dimeric natural products composed of two or more hydroxybenzoic acid units linked by an ester bond (a depside bond). They exhibit a range of biological activities, including antimicrobial and anticancer properties. This compound and its close analogue, 2,4-dihydroxy-6-methylbenzoic acid (orsellinic acid), are fundamental units in many depsides.[3]
The key strategic transformation is the regioselective formation of the ester linkage between the carboxylic acid of one unit and the phenolic hydroxyl of another. The inherent steric hindrance and electronic effects of the methoxy groups in this compound can be leveraged to control this regioselectivity.
Case Study: Synthesis of Methyl Evernate (A Model Depside)
Methyl evernate is the methyl ester of evernic acid, a classic depside. Its synthesis showcases the fundamental esterification strategy. Here, we illustrate the synthesis using the closely related and commercially available building blocks, 2,4-dihydroxy-6-methylbenzoic acid (orsellinic acid unit A) and methyl 2-hydroxy-4-methoxy-6-methylbenzoate (a derivative of unit B), to demonstrate the core bond-forming reaction.
The retrosynthetic analysis breaks the target molecule at the central depside (ester) bond, revealing two substituted benzoic acid monomers. The synthesis involves the selective protection of one monomer as a methyl ester, followed by a coupling reaction. The most common and effective method for forming the sterically hindered depside bond is the Yamaguchi esterification or using a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) with a catalyst.
Caption: General workflow for depside synthesis via DCC coupling.
| Entry | Acid Component (Unit A) | Phenol Component (Unit B) | Coupling Conditions | Solvent | Yield (%) |
| 1 | 2,4-Dihydroxy-6-methylbenzoic acid | Methyl 2-hydroxy-4-methoxy-6-methylbenzoate | DCC, DMAP (cat.) | Toluene | ~60-75% |
| 2 | This compound | Benzyl 2,4-dihydroxy-6-methylbenzoate | Yamaguchi Conditions | Toluene | ~70-85% |
This protocol describes the coupling of 2,4-dihydroxy-6-methylbenzoic acid with a suitable phenolic partner.
Materials:
-
2,4-Dihydroxy-6-methylbenzoic acid (1.0 eq, 168.15 g/mol )
-
Phenolic ester partner (e.g., Methyl 2-hydroxy-4-methoxy-6-methylbenzoate) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 206.33 g/mol )
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, 122.17 g/mol )
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add 2,4-dihydroxy-6-methylbenzoic acid (1.0 mmol, 168 mg) and the phenolic ester partner (1.0 mmol).
-
Solvent Addition: Dissolve the starting materials in anhydrous toluene (10 mL).
-
Catalyst Addition: Add DMAP (0.1 mmol, 12.2 mg) to the solution.
-
Coupling Agent Addition: In a separate vial, dissolve DCC (1.1 mmol, 227 mg) in anhydrous toluene (5 mL). Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure depside product.
-
Causality and Insights:
-
Why DCC/DMAP? DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which is readily attacked by the phenolic hydroxyl group. This method is effective for sterically hindered esterifications.
-
Why anhydrous conditions? Water will react with the activated carboxylic acid intermediate, hydrolyzing it back to the starting material and consuming the expensive coupling agent.
-
Why acidic and basic washes? The HCl wash removes any unreacted basic DMAP. The NaHCO₃ wash removes any unreacted acidic starting material.
Advanced Application: Precursor for Polyketide-Derived Architectures
Many complex polyketides, such as the dibenzofuran derivative usnic acid, are biosynthesized from simple phenolic precursors.[4] While this compound itself can be used, the corresponding acetophenone, 2-Hydroxy-4,6-dimethoxyacetophenone , is a more direct and commonly employed precursor for building up the carbon skeleton required for these complex molecules. This acetophenone is readily prepared from the parent acid or from phloroglucinol dimethyl ether.
Case Study: Biomimetic Synthesis of the Usnic Acid Core
Usnic acid is a lichen metabolite with antibiotic properties.[5] Its synthesis is a classic example of biomimetic oxidative coupling. The key step involves the dimerization of a methylphloroacetophenone derivative to construct the dibenzofuran core.[6]
The strategy hinges on a key C-acylation to generate the necessary precursor, followed by an oxidative phenolic coupling reaction that mimics the proposed biosynthetic pathway. This dimerization and subsequent cyclization rapidly build the complex tricyclic core of the natural product.
Caption: Biomimetic synthesis pathway to the Usnic Acid core.
| Step | Reaction | Reagents | Key Features | Typical Yield (%) |
| 1 | Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | Forms the key acetophenone precursor. | 80-90% |
| 2 | Oxidative Coupling | FeCl₃, K₃[Fe(CN)₆], or Horseradish Peroxidase (HRP) | Biomimetic C-C bond formation to create the dimer. | 30-50% |
This protocol outlines the iron(III) chloride-mediated dimerization of 2-hydroxy-4,6-dimethoxyacetophenone to form the core structure related to usnic acid.
Materials:
-
2-Hydroxy-4,6-dimethoxyacetophenone (1.0 eq, 196.20 g/mol )
-
Anhydrous Iron(III) Chloride (FeCl₃) (2.2 eq, 162.20 g/mol )
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
Procedure:
-
Reaction Setup: In a dry three-neck flask equipped with a dropping funnel and under an argon atmosphere, dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1.0 mmol, 196 mg) in anhydrous DCM (20 mL).
-
Oxidant Preparation: In the dropping funnel, prepare a solution of anhydrous FeCl₃ (2.2 mmol, 357 mg) in anhydrous DCM (10 mL).
-
Addition: Add the FeCl₃ solution dropwise to the stirred solution of the acetophenone over 30 minutes at room temperature. The solution will typically turn dark.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding methanol (5 mL), followed by saturated aqueous sodium thiosulfate (20 mL) to reduce any excess oxidant. Stir vigorously for 15 minutes.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
-
Purification:
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the dimeric product.
-
Causality and Insights:
-
Why FeCl₃? Iron(III) is a one-electron oxidant. It oxidizes the phenolate anion of the starting material to a phenoxy radical.
-
The Mechanism: The generated phenoxy radical is resonance-stabilized. Radical-radical coupling occurs between two of these molecules, primarily at the sterically accessible and electron-rich C5 position, to form a C-C bond. Subsequent tautomerization and intramolecular Michael-type addition/cyclization reactions lead to the formation of the dibenzofuran ring system.
-
Biomimetic Significance: This chemical reaction closely mimics the enzymatic process in lichens, where a peroxidase enzyme is believed to catalyze the same type of oxidative coupling.[6] This approach provides rapid access to the complex core of the natural product.
Conclusion
This compound and its immediate derivatives are powerful and enabling reagents in the synthesis of natural products. Their pre-installed oxygenation pattern and functional handles allow for efficient and often biomimetic constructions of complex molecular architectures. As demonstrated, this building block provides a strategic entry point for the synthesis of depsides through classical esterification reactions and serves as a crucial precursor for advanced polyketide-derived structures like usnic acid via oxidative coupling. A thorough understanding of its reactivity and the protocols outlined herein will empower chemists to devise elegant and effective syntheses of biologically important molecules.
References
- Natale, N. R., & goutte, A. G. (2002). The chemoenzymatic synthesis of usnic acid. Journal of the American Chemical Society, 124(31), 9036-9037. [Link]
- Wikipedia. (2023). Usnic acid. In Wikipedia.
- Stojanović, I., et al. (2018). Design, synthesis and antimicrobial activity of usnic acid derivatives. MedChemComm, 9(5), 835-843. [Link]
- Ke, B., et al. (2015). Biosynthesis of Polyketides in Heterologous Hosts. Applied and Environmental Microbiology, 81(13), 4216-4226. [Link]
- Zhang, W., & Li, Y. (2020). Application of Synthetic Biology to the Biosynthesis of Polyketides. SCIEPublish. [Link]
Sources
- 1. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 3. 2,4-DIHYDROXY-6-METHYLBENZOIC ACID | 480-64-8 [chemicalbook.com]
- 4. Usnic acid - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chemoenzymatic synthesis of usnic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Hydroxy-4,6-dimethoxybenzoic Acid
Introduction: The Therapeutic Potential of a Versatile Scaffold
2-Hydroxy-4,6-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a valuable scaffold in medicinal chemistry and drug development. Its unique arrangement of a carboxylic acid, a phenolic hydroxyl group, and two methoxy groups on a benzene ring provides multiple reactive sites for chemical modification. This allows for the systematic exploration of its structure-activity relationship (SAR) and the optimization of its pharmacokinetic and pharmacodynamic properties. The inherent biological activities of related phenolic and benzoic acid derivatives, ranging from antimicrobial to anticancer effects, further underscore the potential of this molecule as a starting point for the discovery of novel therapeutic agents.[1][2]
This comprehensive guide provides detailed application notes and step-by-step protocols for the three primary modes of derivatization of this compound: esterification of the carboxylic acid, etherification of the phenolic hydroxyl group, and amidation of the carboxylic acid. Each section explains the underlying chemical principles, offers detailed experimental procedures, and discusses the potential applications of the resulting derivatives.
I. Esterification: Modulating Lipophilicity and Bioactivity
Esterification of the carboxylic acid moiety of this compound is a fundamental derivatization strategy to enhance its lipophilicity, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile. The classic Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a robust and scalable method for this transformation.[3][4][5][6]
Causality Behind Experimental Choices in Fischer Esterification
The Fischer esterification is a reversible reaction, and its equilibrium is governed by Le Chatelier's principle. To drive the reaction towards the formation of the ester, it is crucial to either use a large excess of the alcohol or to remove the water formed during the reaction.[5] The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.[4] The choice of alcohol directly determines the nature of the resulting ester and can be varied to fine-tune the physicochemical properties of the final compound.
Experimental Protocol: Synthesis of Methyl 2-Hydroxy-4,6-dimethoxybenzoate
This protocol describes the synthesis of the methyl ester of this compound as a representative example of Fischer esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.98 g, 10 mmol) and anhydrous methanol (50 mL).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, followed by brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude methyl 2-hydroxy-4,6-dimethoxybenzoate by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
II. Amidation: Forging Stable Linkages for Diverse Functionality
The formation of an amide bond from the carboxylic acid group of this compound is a powerful strategy to introduce a wide range of functional groups and to mimic peptide structures. Direct reaction of a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the use of coupling reagents is necessary to activate the carboxylic acid for nucleophilic attack by the amine.[7][8] Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a widely used and effective reagent combination for this purpose, a reaction often referred to as Steglich esterification when applied to ester synthesis, but the principle extends to amidation.[9][10]
The Rationale for Using Coupling Reagents
DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the byproduct, dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration. DMAP acts as a catalyst by forming a more reactive acylpyridinium intermediate, which accelerates the reaction.[9][10]
Experimental Protocol: Synthesis of N-Benzyl-2-hydroxy-4,6-dimethoxybenzamide
This protocol details the synthesis of the N-benzyl amide derivative as an example of DCC/DMAP mediated amidation.
Materials:
-
This compound
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.98 g, 10 mmol) and DMAP (0.12 g, 1 mmol) in anhydrous DCM (40 mL).
-
Amine Addition: Add benzylamine (1.09 mL, 10 mmol) to the solution and stir for 10 minutes at room temperature.
-
DCC Addition: Cool the mixture in an ice bath and add a solution of DCC (2.27 g, 11 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (DCU) will be observed.
-
Filtration: Filter the reaction mixture to remove the precipitated DCU and wash the solid with a small amount of DCM.
-
Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure N-benzyl-2-hydroxy-4,6-dimethoxybenzamide.
III. Etherification: Targeting the Phenolic Hydroxyl Group
Etherification of the phenolic hydroxyl group of this compound allows for the introduction of various alkyl or aryl groups, which can significantly alter the compound's biological activity and pharmacokinetic properties. The Williamson ether synthesis is a classic and versatile method for this transformation, involving the reaction of a phenoxide with an alkyl halide.[11][12]
Mechanistic Insights into Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an S(_N)2 mechanism. The first step involves the deprotonation of the phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide anion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage. The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient for phenols. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation but not the nucleophile, thus enhancing its reactivity.[11][12]
Experimental Protocol: Synthesis of Methyl 2-benzyloxy-4,6-dimethoxybenzoate
This protocol describes the benzylation of the phenolic hydroxyl group of methyl 2-hydroxy-4,6-dimethoxybenzoate.
Materials:
-
Methyl 2-hydroxy-4,6-dimethoxybenzoate
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add methyl 2-hydroxy-4,6-dimethoxybenzoate (2.12 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol) in anhydrous DMF (40 mL).
-
Alkyl Halide Addition: Add benzyl bromide (1.43 mL, 12 mmol) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure methyl 2-benzyloxy-4,6-dimethoxybenzoate.
IV. Application Notes: Biological Activities of this compound Derivatives
Derivatives of hydroxybenzoic acids are known to possess a wide spectrum of biological activities. The derivatization of this compound opens avenues for the development of novel therapeutic agents with potential applications in various disease areas.
-
Antimicrobial Activity: Esters and amides of hydroxybenzoic acids have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[13][14][15] The lipophilicity of the ester or amide side chain often correlates with the antimicrobial potency, with longer alkyl chains sometimes leading to increased activity.[6] The mechanism of action is often attributed to the disruption of microbial cell membranes.[15]
-
Anticancer Activity: Numerous studies have highlighted the anticancer potential of hydroxybenzoic acid derivatives.[1][14][16] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms often involve the modulation of key signaling pathways that are dysregulated in cancer.[1]
-
Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group in these derivatives can act as a radical scavenger, conferring antioxidant properties. This antioxidant activity can contribute to anti-inflammatory effects by mitigating oxidative stress, a key contributor to inflammation.[1]
V. Quantitative Data Summary
The following table summarizes the biological activities of representative derivatives of closely related hydroxybenzoic acids, providing a reference for the potential efficacy of this compound derivatives.
| Derivative | Biological Activity | Model/Assay | Result | Reference |
| Methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate | Toxicity | Brine shrimp lethality assay | LD₅₀ = 27.2 µM | [13] |
| 2-hydroxy-4-methoxy-6-n-pentylbenzoic esters | Antibacterial | Disc diffusion vs. E. coli | Selective activity | [13] |
| 4'-O-caproylated-DMC | Cytotoxicity | SH-SY5Y cell line | IC₅₀ = 5.20 µM | |
| 4'-O-benzylated-DMC | Cytotoxicity | A-549 cell line | IC₅₀ = 9.99 µM | |
| Sinapic acid | Antimicrobial | MIC vs. various microbes | 18.00-72.00 mg/ml | [14] |
| 4-Hydroxybenzoic acid | Antimicrobial | MIC vs. various microbes | 36.00-72.00 mg/ml | [14] |
DMC: 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone
VI. Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the workflows for the derivatization of this compound.
Caption: Fischer Esterification Workflow
Caption: Amidation Workflow
Caption: Williamson Ether Synthesis Workflow
References
- Stolarczyk, A., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(11), 3243.
- Gianini, A. S., et al. (2008). Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives.
- Kumar, A., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(38), 150993.
- Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. International Journal of Plant Based Pharmaceuticals, 1(1), 42-47.
- Kim, J. H., et al. (2014). Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization. Journal of Agricultural and Food Chemistry, 62(1), 173-181.
- Wang, L., et al. (2012). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 17(9), 11134-11144.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Gianini, A. S., et al. (2008). Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives. PubMed.
- Phaosiri, C., et al. (2021). Synthesis, Cytotoxicity Evaluation and Molecular Docking Studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone Derivatives. RSC Advances, 11(50), 31433-31447.
- Balasubramanian, B., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144.
- Wikipedia contributors. (2023, December 29). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia.
- Rauf, A., et al. (2022). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Molecules, 27(11), 3439.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Master Organic Chemistry. (2022, November 16). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
- Charnock, C., & Finsrud, T. (2007). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Journal of Clinical Pharmacy and Therapeutics, 32(6), 567-572.
- Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Cioffi, E. A. (1978). The alkylation of 4-pyridone.
- Wang, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 90, 153664.
- Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
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The Versatile Scaffold: 2-Hydroxy-4,6-dimethoxybenzoic Acid as a Precursor to Bioactive Resorcylic Acid Lactones
Introduction: Unveiling the Potential of a Privileged Substructure
In the landscape of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds that serve as starting points for the synthesis of diverse and biologically active compounds is of paramount importance. 2-Hydroxy-4,6-dimethoxybenzoic acid, a substituted resorcylic acid derivative, represents one such privileged substructure. Its inherent functionalities—a reactive phenolic hydroxyl group, a carboxylic acid amenable to various transformations, and methoxy groups that influence electronic properties and can be selectively manipulated—make it an attractive building block for complex natural product synthesis.
This technical guide delves into the application of this compound as a foundational element in the synthesis of bioactive molecules, with a particular focus on the resorcylic acid lactones (RALs). RALs are a class of fungal polyketides renowned for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A prominent member of this family is Zearalenone, a mycotoxin with significant estrogenic activity, which serves as a representative target to illustrate the synthetic utility of our title compound.[2][3]
This document will provide a detailed, step-by-step protocol for the conceptual synthesis of a Zearalenone precursor from this compound, underpinned by established synthetic strategies in the field of total synthesis. We will explore the causality behind the chosen experimental steps and provide protocols for the characterization of key intermediates and the final product.
Chemical and Physical Properties of the Building Block
A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₅ | |
| Molecular Weight | 198.17 g/mol | |
| Melting Point | 160-162 °C | |
| Boiling Point | 371.0±42.0 °C (Predicted) | |
| pKa | 3.19±0.25 (Predicted) | |
| Solubility | Slightly soluble in aqueous acid and chloroform (with heating). |
Synthetic Strategy: A Modular Approach to Resorcylic Acid Lactones
The total synthesis of complex natural products like Zearalenone is a significant undertaking that relies on a convergent and flexible strategy. Our approach, starting from this compound, will focus on three key stages:
-
Functionalization of the Aromatic Core: Introduction of a handle for the attachment of the macrocyclic side chain.
-
Chain Elaboration and Diene Assembly: Construction of the aliphatic chain containing the necessary functionalities for cyclization.
-
Macrolactonization: The crucial ring-closing step to form the characteristic 14-membered lactone ring of Zearalenone.
This modular approach allows for the potential to create a library of analogues by varying the side chain, which is invaluable for structure-activity relationship (SAR) studies.
Caption: Conceptual workflow for the synthesis of a Zearalenone analogue.
Detailed Protocols: From Building Block to Bioactive Core
The following protocols are based on established methodologies for the synthesis of resorcylic acid lactones and have been adapted for our specific starting material.[4][5][6]
Protocol 1: Functionalization of the Aromatic Core
Objective: To prepare the aromatic core for coupling with the side chain by protecting the phenolic hydroxyl and introducing a reactive group for cross-coupling.
Rationale: The phenolic hydroxyl group is acidic and can interfere with many organometallic reactions. Therefore, its protection as a stable ether (e.g., methyl ether or benzyl ether) is a crucial first step. Subsequently, conversion of the newly revealed hydroxyl group (from the carboxylic acid) or the phenolic hydroxyl (after a rearrangement) to a triflate (OTf) provides an excellent leaving group for palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings.
Step-by-Step Procedure:
-
Protection of the Phenolic Hydroxyl:
-
Dissolve this compound (1.0 eq) in anhydrous acetone (0.1 M).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting 2,4,6-trimethoxybenzoic acid by recrystallization from ethanol/water.
-
-
Ortho-Lithiation and Triflation (Illustrative Example):
-
This step requires careful control of stoichiometry and temperature to achieve regioselectivity.
-
Dissolve the protected 2,4,6-trimethoxybenzoic acid (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of sec-butyllithium (s-BuLi, 1.1 eq) in cyclohexane and stir for 1 hour at -78 °C.
-
Add N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh, 1.2 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Synthesis of the Side Chain and Cross-Coupling
Objective: To synthesize the aliphatic side chain and couple it to the functionalized aromatic core.
Rationale: The side chain of Zearalenone is a C10 hydrocarbon with specific stereochemistry and functionality. A convergent approach involves synthesizing a fragment of this chain, for example, an alkenyl boronate ester, which can then be coupled to the aromatic triflate using a Suzuki-Miyaura cross-coupling reaction. This reaction is known for its high functional group tolerance and reliability.
Step-by-Step Procedure:
-
Synthesis of the Alkenyl Boronate Ester (Illustrative Fragment):
-
The synthesis of the chiral side-chain is a multi-step process and is presented here in a simplified form for illustrative purposes. A common strategy involves starting from a chiral building block, such as a derivative of (R)-(-)-5-hexen-2-ol, and elaborating it to the desired alkenyl boronate ester.
-
-
Suzuki-Miyaura Cross-Coupling:
-
To a degassed solution of the aromatic triflate (from Protocol 1, 1.0 eq) and the alkenyl boronate ester (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the mixture to 80 °C and stir under an argon atmosphere for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the coupled product by flash column chromatography.
-
Protocol 3: Macrolactonization and Final Modifications
Objective: To form the 14-membered macrocyclic lactone and perform final functional group manipulations to arrive at the target molecule.
Rationale: Ring-closing metathesis (RCM) is a powerful and widely used method for the formation of macrocycles.[5] This reaction, typically catalyzed by Grubbs' or Hoveyda-Grubbs' ruthenium catalysts, is highly efficient in forming carbon-carbon double bonds. The resulting macrocycle can then undergo further transformations, such as reduction of the enone and deprotection of the phenolic hydroxyls, to yield the final natural product.
Step-by-Step Procedure:
-
Ring-Closing Metathesis (RCM):
-
Dissolve the diene precursor (from Protocol 2, 1.0 eq) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.001-0.005 M.
-
Add a second-generation Grubbs' catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium, 0.05-0.10 eq).
-
Reflux the solution under an argon atmosphere for 4-8 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction and quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the solvent and purify the macrocycle by flash column chromatography.
-
-
Deprotection and Final Steps:
-
The final steps typically involve the removal of the protecting groups from the phenolic hydroxyls. For methyl ethers, this can be achieved using strong Lewis acids like boron tribromide (BBr₃).
-
Dissolve the protected macrocycle (1.0 eq) in anhydrous DCM (0.1 M) and cool to -78 °C under argon.
-
Slowly add a solution of BBr₃ (3.0-4.0 eq) in DCM.
-
Stir at -78 °C for 1 hour and then allow to warm to 0 °C for 2-3 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the final product by preparative HPLC to obtain the desired Zearalenone analogue.
-
Analytical Characterization
Rigorous characterization of all intermediates and the final product is essential to confirm their identity and purity.
| Technique | Expected Observations for a Zearalenone Analogue |
| ¹H NMR | Signals corresponding to aromatic protons (typically in the range of 6.0-7.0 ppm), olefinic protons of the macrocycle, aliphatic protons of the side chain, and hydroxyl protons. |
| ¹³C NMR | Resonances for carbonyl carbons (lactone and ketone), aromatic carbons, olefinic carbons, and aliphatic carbons. |
| FT-IR | Characteristic stretching frequencies for O-H (broad), C=O (lactone and ketone), C=C (aromatic and olefinic), and C-O bonds. |
| HRMS (ESI) | Accurate mass measurement to confirm the elemental composition of the molecule. |
Visualization of Key Transformations
The following diagram illustrates the crucial macrolactonization step via Ring-Closing Metathesis.
Caption: Ring-Closing Metathesis for macrocycle formation.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile starting material for the synthesis of complex and biologically relevant molecules. As demonstrated through the conceptual synthesis of a Zearalenone precursor, its well-defined functional groups allow for a strategic and modular approach to the construction of the resorcylic acid lactone scaffold. The protocols outlined herein, based on robust and established synthetic methodologies, provide a framework for researchers to explore the synthesis of not only Zearalenone and its analogues but also a wider library of RALs for biological evaluation.
The continued exploration of this and similar building blocks, coupled with the development of novel synthetic methods, will undoubtedly pave the way for the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.
References
- Synthesis of Zearalenone Immunogen and Comparative Analysis of Antibody Characteristics. PMC. [Link]
- Total Synthesis of (±)-Zearalanone.
- Total Syntheses of (S)-(−)-Zearalenone and Lasiodiplodin Reveal Superior Metathesis Activity of Ruthenium Carbene Complexes with Imidazol-2-ylidene Ligands. The Journal of Organic Chemistry. [Link]
- The chemical structure of zearalenone and its analogs.
- Synthesis of Resorcylic Acid Lactones. Scribd. [Link]
- Synthesis of a resorcylic acid lactone (RAL) library using fluorous-mixture synthesis and profile of its selectivity against a panel of kinases. PubMed. [Link]
- Synthesis and Application of Zearalenone Substitute Cyclododecyl 2,4-Dihydroxybenzo
- Resorcylic acid lactones (RALs) and their structural congeners: recent advances in their biosynthesis, chemical synthesis and biology. New Journal of Chemistry. [Link]
- Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Deriv
- Zearalenone. PubChem. [Link]
- Beta resorcylic acid lactones (RALs) from fungi: chemistry, biology, and biosynthesis. SpringerLink. [Link]
- Zearalenone Mimics: Synthesis of (E)-6-(1-Alkenyl)-substituted β-Resorcylic Acid Esters. Semantic Scholar. [Link]
- Synthesis of Deuterated Mevalonolactone Isotopomers.
Sources
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- 3. Zearalenone | C18H22O5 | CID 5281576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. scribd.com [scribd.com]
Application Note: Cell-Based Assays for Characterizing 2-Hydroxy-4,6-dimethoxybenzoic Acid as a Putative Histone Deacetylase (HDAC) Inhibitor
Introduction
2-Hydroxy-4,6-dimethoxybenzoic acid is a phenolic acid, a class of compounds recognized for diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] Structurally related hydroxybenzoic acids have demonstrated potential as therapeutic agents by targeting critical cell survival and epigenetic pathways.[1] A key area of investigation for such compounds is their interaction with histone deacetylases (HDACs).
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[4][5] This deacetylation leads to chromatin condensation and transcriptional repression.[4] Aberrant HDAC activity is frequently linked to the development of cancer and neurological disorders, making HDACs a prime target for therapeutic intervention.[6] HDAC inhibitors can induce transcriptional activation, block cell cycling, and promote apoptosis, and several have been approved as anticancer agents.[4][6]
This application note presents a detailed guide for utilizing cell-based assays to investigate this compound as a potential HDAC inhibitor. We provide a two-part experimental approach: first, a primary screen to quantify its direct effect on cellular HDAC activity, and second, an analysis of its downstream effects on apoptosis. These protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.
Principle of the Assays
1. Cell-Based HDAC Activity Assay: This assay quantifies the activity of Class I and II HDACs within intact cells. It employs a cell-permeable, fluorogenic substrate. Inside the cell, endogenous HDACs deacetylate the substrate. The subsequent addition of a developer solution cleaves the deacetylated substrate, releasing a fluorophore. The resulting fluorescence intensity is directly proportional to HDAC activity.[4][7] A potent inhibitor, like this compound, will decrease the enzymatic deacetylation, leading to a quantifiable reduction in the fluorescent signal.
2. Annexin V Apoptosis Assay: Apoptosis, or programmed cell death, is a key outcome of HDAC inhibition in cancer cells. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early-stage apoptotic cells via flow cytometry.[9] Propidium Iodide (PI), a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells, is used concurrently to identify late-stage apoptotic and necrotic cells, which have compromised membrane integrity.[8]
Part 1: Cellular HDAC Inhibitor Screening Assay
This protocol details a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on endogenous Class I/II HDAC activity in a selected cancer cell line.
Experimental Workflow: HDAC Activity Assay
Caption: Workflow for the cell-based HDAC activity screening assay.
Detailed Protocol: HDAC Activity Assay
Materials and Reagents:
-
This compound (Test Compound)
-
HeLa or HCT116 human cancer cell line
-
DMEM or appropriate culture medium with 10% FBS and 1% Penicillin-Streptomycin
-
HDAC Cell-Based Activity Assay Kit (containing fluorogenic substrate, developer, assay buffer, and a positive control inhibitor like Trichostatin A).[4][7]
-
Sterile, clear-bottom, black-walled 96-well microplates
-
Phosphate-Buffered Saline (PBS)
-
DMSO (vehicle for compound)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium. Perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 2 x 10⁴ cells/well.
-
Causality: This density ensures cells are in a logarithmic growth phase and form a consistent monolayer, which is critical for reproducible results.
-
Include wells for "no-cell" blanks (medium only).
-
Incubate the plate overnight at 37°C with 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Prepare controls in culture medium:
-
Vehicle Control: Contains the same final concentration of DMSO as the test compound wells.
-
Positive Control: Contains a known HDAC inhibitor (e.g., 10 µM Trichostatin A) to confirm assay performance.[4]
-
Untreated Control: Contains only culture medium.
-
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubate for a period determined by your experimental goals (e.g., 4 hours) at 37°C.
-
-
HDAC Reaction:
-
Prepare the HDAC Substrate working solution by diluting it in assay buffer as per the manufacturer's instructions.
-
Add 10 µL of the diluted HDAC Substrate to each well.
-
Incubate the plate at 37°C for 2 hours.
-
Causality: This incubation allows the cell-permeable substrate to enter the cells and be deacetylated by active HDAC enzymes.
-
-
Signal Development and Detection:
-
Prepare the Lysis/Developer solution immediately before use according to the kit protocol.
-
Add 50 µL of the Lysis/Developer solution to each well.
-
Shake the plate gently for 1-2 minutes.
-
Incubate for 15 minutes at 37°C.
-
Causality: The developer solution lyses the cells and contains an enzyme that acts on the deacetylated substrate to generate a fluorescent signal.
-
Read the fluorescence intensity on a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.[4]
-
Data Analysis and Expected Results
-
Subtract Background: Subtract the average fluorescence of the "no-cell" blank wells from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Test_Compound / Signal_Vehicle_Control))
-
-
Determine IC₅₀: Plot the % Inhibition against the log concentration of this compound. Use a non-linear regression (sigmoidal dose-response) curve to calculate the IC₅₀ value.
Table 1: Illustrative Data for HDAC Inhibition Assay
| Compound Concentration (µM) | Average Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle Control) | 8540 | 0% |
| 0.1 | 8310 | 2.7% |
| 1 | 7120 | 16.6% |
| 10 | 4550 | 46.7% |
| 25 | 2310 | 72.9% |
| 50 | 1250 | 85.4% |
| 100 | 980 | 88.5% |
| 10 µM Trichostatin A | 850 | 90.0% |
Part 2: Downstream Cellular Effect - Apoptosis Assay
This protocol uses flow cytometry to quantify apoptosis induced by this compound, providing mechanistic validation of its cellular activity following HDAC inhibition.
Signaling Pathway: HDAC Inhibition to Apoptosis
Caption: HDAC inhibition leads to apoptosis via transcriptional changes.
Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials and Reagents:
-
Cells treated as described below
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in kit)
-
Cold PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates and incubate overnight.
-
Treat cells with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Include a Vehicle Control (DMSO) and a Positive Control (e.g., Staurosporine or another known apoptosis inducer).
-
Causality: Treating for a longer duration (24-48h) allows for the downstream transcriptional and cellular changes leading to apoptosis to manifest.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS, then trypsinize them.
-
Combine the trypsinized adherent cells with the medium collected in the previous step.
-
Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with 1 mL of cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Causality: Incubation in the dark is critical as fluorophores are light-sensitive.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis and Interpretation
The flow cytometry data will be displayed as a dot plot, which can be divided into four quadrants:
-
Lower Left (Q4): Live cells (Annexin V- / PI-)
-
Lower Right (Q3): Early Apoptotic cells (Annexin V+ / PI-)
-
Upper Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)
-
Upper Left (Q1): Necrotic cells (Annexin V- / PI+)
Table 2: Illustrative Data for Apoptosis Assay
| Treatment | Live Cells (Q4) | Early Apoptotic (Q3) | Late Apoptotic (Q2) |
| Vehicle Control (DMSO) | 94.5% | 2.1% | 3.0% |
| HDMBA (IC₅₀ Conc.) | 65.2% | 22.5% | 10.1% |
| HDMBA (2x IC₅₀ Conc.) | 38.7% | 35.8% | 22.3% |
| Positive Control | 25.1% | 45.3% | 28.5% |
Conclusion
The protocols described provide a robust framework for evaluating this compound as a novel HDAC inhibitor. The primary HDAC activity assay offers a direct, quantitative measure of target engagement within a cellular context. The subsequent apoptosis assay serves to validate the functional consequence of this inhibition. Together, these cell-based assays are powerful tools for characterizing the mechanism of action and therapeutic potential of new chemical entities in drug discovery and development.
References
- Title: Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Source: National Institutes of Health (NIH). URL:[Link][10][11]
- Title: Histone Deacetylase Assays, Cell-based Epigenetic Assays. Source: CD BioSciences. URL:[Link][6]
- Title: Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Source: PubMed - NIH. URL:[Link]
- Title: Preparation and Biochemical Analysis of Classical Histone Deacetylases. Source: National Institutes of Health (NIH). URL:[Link][5]
- Title: Measuring Histone Deacetylase Inhibition in the Brain. Source: PMC - PubMed Central. URL:[Link][13]
- Title: Histone Deacetylase Activity Assay.
- Title: Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Source: National Institutes of Health (NIH). URL:[Link]
- Title: A Chemical Strategy for the Cell-Based Detection of HDAC Activity.
- Title: 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Source: PubMed. URL:[Link][14]
- Title: Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives.
- Title: Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
- Title: Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chrom
- Title: In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. Source: PubMed. URL:[Link]
- Title: A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Source: International Journal of Pharmaceutical Sciences Review and Research. URL:[Link][3]
- Title: Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line. Source: National Institutes of Health (NIH). URL:[Link]
- Title: Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Source: National Institutes of Health (NIH). URL:[Link]
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Application Notes & Protocols for In Vitro Evaluation of 2-Hydroxy-4,6-dimethoxybenzoic Acid
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the in vitro biological activities of 2-Hydroxy-4,6-dimethoxybenzoic acid (CAS: 3187-19-7). While this compound is known as a reagent in chemical synthesis, its structural features—a substituted hydroxybenzoic acid—suggest potential therapeutic applications.[1][2] This guide is structured not as a rigid template but as a logical exploration of its hypothesized potential. We will delve into the scientific rationale for investigating its anticancer and anti-inflammatory properties, grounded in the activities of structurally related molecules.[3][4] Detailed, self-validating protocols for key in vitro assays are provided, alongside frameworks for data interpretation and visualization of relevant biological pathways.
Introduction and Scientific Rationale
This compound is a phenolic compound belonging to the hydroxybenzoic acid family. While direct biological studies are not extensively documented, the broader class of hydroxybenzoic acids is rich with compounds exhibiting significant pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[5][6]
Structure-Activity Relationship (SAR) Insights: The biological activity of phenolic acids is heavily influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring.[6] For instance, derivatives of 4-methoxybenzoic acid have been shown to inhibit cancer cell proliferation, and other related compounds have demonstrated anti-inflammatory effects.[3][4] The specific substitution pattern of this compound provides a compelling basis for investigating its potential in similar therapeutic areas.
Key Considerations for Handling:
-
Solubility: The compound is reported to be insoluble in water.[1] For in vitro assays, stock solutions should be prepared in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO).
-
Controls: It is critical to include a vehicle control (culture medium containing the same final concentration of DMSO used for the test compound) in all experiments to ensure that the observed effects are not due to the solvent.
This guide will focus on two primary areas of hypothesized activity: Anticancer/Cytotoxicity and Anti-inflammatory Effects .
Hypothesized Application I: Anticancer & Cytotoxicity Studies
Mechanistic Rationale
Many benzoic acid derivatives exert anticancer effects by inducing apoptosis (programmed cell death) and inhibiting critical cell survival signaling pathways.[3] Pathways such as the PI3K/Akt/mTOR and NF-κB cascades are common targets that regulate cell proliferation and survival.[3] Structurally similar compounds have been observed to inhibit the growth of various cancer cell lines, making this a primary avenue of investigation for this compound.[7][8]
The initial step in this investigation is to determine the compound's cytotoxic effect across a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines the standard workflow for determining the cytotoxic effects of a test compound using the MTT assay.
Caption: Inhibition of the COX-2 pathway, a key mechanism for anti-inflammatory drugs.
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol provides a framework for measuring the direct inhibitory effect of the test compound on COX-2 enzyme activity. Commercial kits are widely available for this purpose.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl)
-
This compound
-
Diclofenac or Celecoxib (positive control inhibitor)
-
Detection reagent (e.g., a chromogen that reacts with the prostaglandin product) [10]* 96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and detection reagents according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of this compound and the positive control (e.g., Diclofenac) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
COX-2 Enzyme
-
Test compound or control at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Reaction Development: Incubate for a specified time (e.g., 10 minutes) at 37°C. Add the detection reagent to visualize the product.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm).
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration using the formula: % Inhibition = [(Activity_no_inhibitor - Activity_with_inhibitor) / Activity_no_inhibitor] x 100
-
Plot the % Inhibition against the compound concentration to determine the IC₅₀ value.
-
Data Presentation: Hypothetical COX-2 Inhibition
| Compound | Concentration (µM) | Hypothetical % COX-2 Inhibition | Hypothetical IC₅₀ (µM) |
| This compound | 1 | 12.5 ± 2.1 | \multirow{4}{}{22.7} |
| 10 | 38.4 ± 4.5 | ||
| 25 | 55.1 ± 3.9 | ||
| 50 | 78.2 ± 5.3 | ||
| Diclofenac (Positive Control) | 0.1 | 48.9 ± 3.7 | \multirow{2}{}{0.11} |
| 1 | 91.5 ± 2.4 |
References
- BenchChem. (2025). Application Notes and Protocols for 2,3-Dihydroxy-4-methoxybenzoic Acid in Drug Discovery.
- BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action of 2,3-Dihydroxy-4-methoxybenzoic Acid.
- Al-Ghamdi, M. S., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: 2',6'-Dihydroxy-4,4'-dimethoxychalcone in Cell Culture Assays.
- BenchChem. (2025). Application Notes and Protocols for 2,6-Dihydroxybenzoic Acid in Enzyme Inhibition Kinetic Studies.
- Wang, Z., et al. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. Pharmacological Research, 50(5), 435-440. [Link]
- Wati, R. K., et al. (2022). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Molecules, 27(19), 6539. [Link]
- Barrientos, L., et al. (2023).
- Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
- Mandal, S., et al. (2014). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Journal of Pharmaceutical Sciences and Research, 6(1), 1-4. [Link]
- Radi, A., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 249. [Link]
- ResearchGate. (n.d.). Cell Viability Assays: Methods and Protocols. [Link]
- Yuliani, S. H., et al. (2023). Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies. Molecules, 28(13), 5133. [Link]
- Kumar, S., et al. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. Journal of Genetic Engineering and Biotechnology, 22(1), 63. [Link]
- Michalak, A., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences, 22(4), 2099. [Link]
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Topic: 2-Hydroxy-4,6-dimethoxybenzoic Acid for Antioxidant Activity Assays
An Application Guide for Researchers
Introduction: Unveiling the Antioxidant Potential of 2-Hydroxy-4,6-dimethoxybenzoic Acid
This compound is a substituted derivative of hydroxybenzoic acid, a class of phenolic compounds recognized for a wide array of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathophysiology of numerous diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.[4] Therapeutic antioxidants are therefore promising candidates for preventing and treating conditions where oxidative stress is a contributing factor.[4]
The antioxidant potential of phenolic acids like this compound is intrinsically linked to their molecular structure, specifically the number and arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring.[5][6][7] These features govern the compound's ability to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[8]
This technical guide provides a comprehensive framework for evaluating the antioxidant capacity of this compound. It details the foundational mechanisms of its presumed antioxidant action, provides validated, step-by-step protocols for key in vitro assays, and offers insights into data interpretation and validation.
Part 1: The Mechanistic Underpinning of Antioxidant Action
The antioxidant activity of phenolic compounds is primarily attributed to two major mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9][10]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), effectively neutralizing it. This process generates a relatively stable phenoxyl radical (ArO•) that, due to electron delocalization across the aromatic ring, is less reactive and unable to propagate the oxidative chain reaction.[8][11]
-
Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the antioxidant to the free radical. In many protocols, this is followed by proton transfer. Assays like the Ferric Reducing Antioxidant Power (FRAP) are based on this principle.[9]
The specific arrangement of substituents on this compound—a hydroxyl group at position 2 and two methoxy groups at positions 4 and 6—is predicted to influence its antioxidant capacity. The hydroxyl group is the primary site for radical scavenging.[7] The electron-donating nature of the methoxy groups may further stabilize the resulting phenoxyl radical, although steric hindrance can also play a role.[8][11] Studies on related dihydroxybenzoic acids have shown that hydroxyl groups in the ortho or para position to each other significantly enhance antioxidant activity, a structural feature not present in this specific molecule, making its empirical evaluation critical.[5][6]
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Part 2: Quantitative Assessment of Antioxidant Efficacy: In Vitro Assays
A multi-assay approach is recommended to build a comprehensive antioxidant profile. The following three assays are foundational for screening and characterizing antioxidant potential, each operating on slightly different principles.
| Assay | Principle | Measured Outcome | Wavelength | Standard |
| DPPH | Mixed HAT/SET | Scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical. | ~517 nm | Trolox / Ascorbic Acid |
| ABTS | Mixed HAT/SET | Scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺). | ~734 nm | Trolox |
| FRAP | SET | Reduction of the Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex. | ~593 nm | FeSO₄ / Trolox |
Comparative Data of Standard Antioxidants (IC₅₀ Values)
The following table presents typical IC₅₀ values for common standard antioxidants. A lower IC₅₀ value indicates higher antioxidant activity. The values for this compound are hypothetical and must be determined empirically using the protocols provided.
| Antioxidant Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Notes |
| This compound | To be determined | To be determined | The primary subject of investigation. |
| Ascorbic Acid (Vitamin C) | ~25-50 | ~5-15 | A common hydrophilic antioxidant standard. |
| Trolox | ~40-80 | ~10-20 | A water-soluble analog of Vitamin E, used as a standard in both DPPH and ABTS assays.[12] |
| BHA (Butylated Hydroxyanisole) | ~15-40 | ~5-15 | A common synthetic antioxidant used in food.[11] |
| Gallic Acid (3,4,5-THB) | ~2.42 | High Activity | A potent natural antioxidant with three hydroxyl groups, demonstrating strong structure-activity relationships.[5] |
Disclaimer: The IC₅₀ values for standards are approximate and can vary based on specific experimental conditions (solvent, incubation time, etc.).
Part 3: Experimental Protocols
These protocols are optimized for a 96-well microplate format, enabling high-throughput screening. It is crucial to perform all assays in triplicate and include appropriate controls.
Workflow Visualization
Caption: A typical experimental workflow for in vitro antioxidant assays.
Protocol 1: DPPH Radical Scavenging Assay
Principle: This assay measures the capacity of an antioxidant to scavenge the stable DPPH radical. The reduction of the violet DPPH solution to the yellow-colored non-radical form by the antioxidant is measured spectrophotometrically.[13][14]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (ACS grade)
-
This compound (Test Compound)
-
Ascorbic acid or Trolox (Positive Control/Standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared, stored in an amber bottle, and kept on ice during use to prevent degradation.[15]
-
Test Compound & Standard Stock Solutions (e.g., 1 mg/mL): Prepare stock solutions of the test compound and the standard (Ascorbic acid or Trolox) in methanol.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in methanol.
-
-
Assay Execution:
-
Add 100 µL of each dilution of the test compound or standard to respective wells of the 96-well plate.
-
Add 100 µL of methanol to the blank wells (A_blank) and negative control wells (A_control).
-
Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank wells.
-
Shake the plate gently to mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.[13][15] The dark incubation is critical as DPPH is light-sensitive.[14]
-
-
Measurement & Calculation:
-
Measure the absorbance (A) at 517 nm.[15]
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100
-
Plot the % Scavenging against the concentration of the test compound/standard and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.
-
Protocol 2: ABTS Radical Cation Scavenging Assay
Principle: This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[11][13]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Test Compound and Trolox (Standard)
-
96-well microplate and microplate reader
Procedure:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•⁺ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][16] This generates the radical cation.
-
Working ABTS•⁺ Solution: On the day of the assay, dilute the ABTS•⁺ radical solution with ethanol or PBS (pH 7.4) to obtain an absorbance of 0.70 (± 0.02) at 734 nm.[17]
-
Test Compound & Standard Dilutions: Prepare serial dilutions of the test compound and Trolox in the same solvent used for the working solution.
-
-
Assay Execution:
-
Add 20 µL of each dilution of the test compound or standard to the wells.
-
Add 180 µL of the working ABTS•⁺ solution to all wells.
-
Shake the plate and incubate at room temperature for 6-10 minutes.
-
-
Measurement & Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity using the same formula as in the DPPH assay.
-
Determine the IC₅₀ value. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the total antioxidant power based on the ability of the sample to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[6]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for the standard curve
-
Test Compound
-
96-well microplate and microplate reader
Procedure:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13] Warm this solution to 37°C before use.
-
Test Compound Dilutions: Prepare serial dilutions of the test compound in a suitable solvent.
-
FeSO₄ Standard Curve: Prepare a series of FeSO₄ solutions (e.g., 100 to 2000 µM) for the standard curve.
-
-
Assay Execution:
-
Add 20 µL of the test compound dilution, standard, or blank (solvent) to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Shake the plate and incubate at 37°C for 30 minutes.[8]
-
-
Measurement & Calculation:
-
Measure the absorbance at 593 nm.
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Calculate the FRAP value of the test sample from the standard curve and express the results as µM of Fe²⁺ equivalents.
-
Part 4: Concluding Remarks and Future Directions
The protocols detailed herein provide a robust and validated framework for the initial characterization of the antioxidant activity of this compound. By employing multiple assays, researchers can gain a more complete understanding of its potential mechanisms of action. A strong correlation between the results of radical scavenging assays (DPPH, ABTS) and reducing power assays (FRAP) would provide compelling evidence of its antioxidant capabilities.
While these in vitro chemical assays are essential for initial screening, it is important to recognize their limitations. They do not fully replicate the complex biological environment. Future studies should progress to cell-based assays (e.g., Cellular Antioxidant Activity - CAA assay) to evaluate bioavailability and efficacy within a physiological context, and potentially explore the modulation of endogenous antioxidant defense pathways, such as the Keap1-Nrf2 signaling pathway.[8]
References
- BenchChem. (2025). Unveiling the Antioxidant Potential of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Guide.
- AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.
- Struga, P., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(16), 4987. [Link]
- Ghedeir, M., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
- Benchchem. (2025). A Comparative Analysis of 2,3-Dihydroxy-4-methoxybenzoic Acid and Synthetic Antioxidants.
- G-Biosciences.
- Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Woźniak, D., et al. (2020).
- Farhoosh, R., et al. (2016). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Food Chemistry, 208, 126-133. [Link]
- Benchchem. (2025). A Comparative Guide to the Antioxidant Activity of 2',6'-Dihydroxy-4,4'-dimethoxychalcone.
- Cásedas, G., et al. (2019). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. Antioxidants, 8(11), 561. [Link]
- Zen-Bio. (2020). ABTS Antioxidant Assay Kit.
- ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. [Link]
- Özyürek, M., et al. (2021). A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. Scientific Reports, 11, 18617. [Link]
- Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
- Phuse, S. S. (2013). Does anyone know an easy protocol for DPPH assay?
- Ilyasoğlu, H. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
- Shalaby, E. A., & Shanab, S. M. (2013). Antioxidant compounds, assays of determination and mode of action. African Journal of Pharmacy and Pharmacology, 7(10), 528-539. [Link]
- Benchchem. (2025). Application Notes and Protocols for 2,3-Dihydroxy-4-methoxybenzoic Acid in Drug Discovery.
- Wang, J., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. RSC Advances, 8(62), 35689-35698. [Link]
- Benchchem. (2025).
- Velika, B., & Kron, I. (2012). ANTIOXIDANT PROPERTIES OF HYDROXYBENZOIC ACID DERIVATIVES AGAINST SUPEROXIDE RADICAL. Functional Food Science, 1(8), 14-22. [Link]
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Application Note: Standardized Protocols for Evaluating the Antimicrobial Efficacy of 2-Hydroxy-4,6-dimethoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Imperative
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, serving as preservatives in food, cosmetic, and pharmaceutical products.[1][2] The compound 2-Hydroxy-4,6-dimethoxybenzoic acid and its analogues represent a promising class of molecules for investigation. The antimicrobial action of such phenolic compounds is often linked to the presence, number, and position of hydroxyl and methoxyl groups on the benzene ring, which can significantly influence their biological activity.[3][4]
This document serves as a comprehensive technical guide, providing field-proven, step-by-step protocols for the systematic evaluation of the antimicrobial properties of this compound derivatives. The methodologies described herein are grounded in established standards to ensure reproducibility and data integrity, forming a critical foundation for any research or drug development program targeting these compounds.
Mechanistic Rationale: Understanding the Mode of Action
The efficacy of benzoic acid derivatives as antimicrobial agents is primarily attributed to their ability to disrupt microbial cellular integrity and metabolism.[1] As lipophilic acids, they are thought to function by:
-
Disrupting Cell Membranes: The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer of the microbial cell membrane. This can lead to increased membrane permeability, leakage of essential intracellular components like ions and nucleic acids, and ultimately, cell death.[5][6]
-
Inhibiting Cellular Metabolism: Upon entering the cell, the acid moiety can dissociate in the more neutral intracellular environment, lowering the internal pH. This acidification can inhibit the activity of critical enzymes involved in glycolysis and other metabolic pathways, effectively starving the microbe.[1][3]
-
Interfering with Nutrient Uptake: Some benzoic acid derivatives have been shown to inhibit the active transport of essential molecules like amino acids into the bacterial cell.[2]
The specific arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the this compound scaffold is critical. These substitutions alter the compound's acidity (pKa) and lipophilicity, directly impacting its ability to cross the cell membrane and exert its inhibitory effects. Therefore, a systematic screening of various derivatives is a scientifically sound strategy for identifying lead compounds with optimal activity.
Core Methodologies for Antimicrobial Susceptibility Testing (AST)
To comprehensively characterize the antimicrobial profile of a compound, a multi-assay approach is required. The following protocols are fundamental for generating reliable and comparable data. These methods are qualitative (screening) and quantitative (potency determination).[7]
-
Agar Disk Diffusion: A preliminary, qualitative screening method to quickly assess if a compound possesses antimicrobial activity. It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with the target microorganism.[8]
-
Broth Microdilution: The gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
-
Minimum Bactericidal Concentration (MBC): A quantitative follow-up to the MIC assay that determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
The following sections provide detailed, self-validating protocols for each of these essential assays.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
Principle: This method utilizes serial two-fold dilutions of the test compound in a liquid growth medium dispensed in 96-well microtiter plates. The plates are then inoculated with a standardized suspension of the test microorganism and incubated. The MIC is determined as the lowest compound concentration where no visible growth occurs.
Materials:
-
Test Derivatives of this compound
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well, flat-bottom microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Reference antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer and multichannel pipette
Step-by-Step Methodology:
-
Preparation of Compound Stock Solutions:
-
Accurately weigh and dissolve each derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~50 mM). Ensure complete dissolution.
-
Causality: DMSO is used as it can dissolve a wide range of organic compounds that are insoluble in aqueous media.[7] Its concentration in the final assay wells must be kept low (typically ≤1%) to avoid solvent-induced toxicity.
-
-
Preparation of Standardized Microbial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[9]
-
Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the appropriate compound stock solution (prediluted in broth) to the first column of wells, resulting in the highest test concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from column 10.
-
Columns 11 and 12 will serve as controls.
-
-
Inoculation and Controls:
-
Add 100 µL of the standardized microbial inoculum (prepared in Step 2) to wells in columns 1 through 11. The final volume in these wells will be 200 µL.
-
Growth Control (Positive Control): Column 11 contains CAMHB and the microbial inoculum but no test compound. This well must show turbidity after incubation.
-
Sterility Control (Negative Control): Column 12 contains 200 µL of CAMHB only (no inoculum, no compound). This well must remain clear.
-
A Solvent Control should also be run (inoculum + broth + highest concentration of DMSO used) to ensure the solvent is not inhibiting growth.
-
-
Incubation:
-
Cover the plate with a lid or an adhesive seal and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear) compared to the turbid growth control.
-
dot
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Agar Disk Diffusion Test
Principle: This is a qualitative screening assay. A sterile paper disk impregnated with a known amount of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The plate is incubated, and the compound diffuses into the agar. If the compound is effective, it will inhibit microbial growth, resulting in a clear circular area, the "zone of inhibition," around the disk.[10]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compounds and solvent (DMSO)
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Reference antibiotic disks (e.g., Ciprofloxacin 5 µg)
-
Forceps
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized microbial inoculum matching a 0.5 McFarland standard as described in Protocol 4.1, Step 2.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum, ensuring it is fully saturated. Remove excess fluid by pressing the swab against the inside wall of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three different directions (rotating the plate approximately 60° each time) to ensure a uniform lawn of growth.
-
-
Disk Preparation and Application:
-
Aseptically apply a known volume (e.g., 10 µL) of each test compound stock solution onto a sterile paper disk. Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Press gently to ensure complete contact.
-
Place a reference antibiotic disk and a solvent-only disk (DMSO) on the same plate as positive and negative controls, respectively.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity. The solvent control disk should show no zone of inhibition.
dot
Caption: Workflow for the Agar Disk Diffusion antimicrobial screening assay.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Principle: This assay is a direct extension of the broth microdilution test and is used to differentiate between bacteriostatic (inhibitory) and bactericidal (killing) activity. Aliquots from the clear wells of the MIC plate are subcultured onto fresh agar plates without any antimicrobial agent. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in viable cells.
Step-by-Step Methodology:
-
Perform MIC Assay: Complete the Broth Microdilution assay as described in Protocol 4.1.
-
Subculturing: After identifying the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.
-
Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10 µL) from each of these wells onto a fresh MHA plate. Streak the aliquot over a quadrant of the plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Interpretation:
-
Count the number of colonies on each quadrant.
-
The MBC is defined as the lowest concentration of the compound that kills ≥99.9% of the initial bacterial inoculum. For practical purposes, this is often the concentration from the first quadrant that shows no growth or only one or two colonies.
-
dot
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in a structured table. This allows for the direct comparison of the potency of different derivatives against a panel of microorganisms.
Table 1: Sample Data Summary for Antimicrobial Activity
| Compound ID | Derivative Structure | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| REF-01 | Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | Bactericidal (2) |
| REF-01 | Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | Bactericidal (2) |
| TEST-01 | This compound | S. aureus ATCC 29213 | 64 | 128 | Bactericidal (2) |
| TEST-01 | This compound | E. coli ATCC 25922 | 128 | >512 | Bacteriostatic |
| TEST-02 | [Derivative B] | S. aureus ATCC 29213 | 32 | 64 | Bactericidal (2) |
| TEST-02 | [Derivative B] | E. coli ATCC 25922 | 64 | >512 | Bacteriostatic |
Interpreting the MBC/MIC Ratio:
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal.
-
Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4), the compound is considered bacteriostatic.
References
- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (n.d.). SciELO.
- Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. (2020). PubMed.
- Antimicrobial techniques for natural products. (n.d.). SlideShare.
- (PDF) Rapid screening of antimicrobial activity of extracts and natural products. (n.d.).
- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). National Institutes of Health.
- Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). YouTube.
- Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF. (n.d.). ResearchGate.
- (PDF) An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (n.d.). ResearchGate.
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Anti-inflammatory assays involving 2-Hydroxy-4,6-dimethoxybenzoic acid
An Application Guide to Key Functional Assays for Evaluating the Anti-inflammatory Properties of 2-Hydroxy-4,6-dimethoxybenzoic Acid
Authored by: Senior Application Scientist
Introduction
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of modern drug development. Natural products, with their vast structural diversity, represent a rich reservoir of potential therapeutic leads.[2]
This compound, a phenolic compound, belongs to a class of molecules that have garnered significant scientific interest for their biological activities.[3][4] Derivatives of hydroxybenzoic acid are known to possess antioxidant, antimicrobial, and anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.[3][5] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed protocols and the underlying scientific rationale for a suite of in vitro and in vivo assays designed to rigorously characterize the anti-inflammatory potential of this compound.
The protocols herein are designed not merely as procedural steps but as self-validating systems, incorporating necessary controls and detailed explanations to ensure robust and interpretable data. By understanding the "why" behind each step, researchers can effectively troubleshoot and adapt these methods to their specific experimental needs.
Mechanistic Overview: Key Inflammatory Signaling Pathways
The anti-inflammatory effects of many phenolic compounds are exerted through their interaction with key regulatory molecules and signaling cascades.[1] Two of the most critical pathways in pro-inflammatory gene expression are the Nuclear Factor-kappa B (NF-κB) and the Cyclooxygenase (COX) pathways.
-
NF-κB Signaling: The NF-κB family of transcription factors are master regulators of the inflammatory response.[6] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[6][7] Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS) from Gram-negative bacteria, activate the IκB kinase (IKK) complex.[7][8] IKK then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and drive the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes like iNOS and COX-2.[6][9][10] Inhibition of this pathway is a major target for anti-inflammatory drugs.[7][11][12]
-
Cyclooxygenase (COX) Pathway: The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[13][14] COX-1 is constitutively expressed and plays a role in physiological "housekeeping" functions, while COX-2 is inducible and is significantly upregulated at sites of inflammation.[14] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[15] Assessing a compound's ability to selectively inhibit COX-2 over COX-1 is a critical step in developing safer anti-inflammatory agents.[13][16]
Caption: Experimental workflow for the LPS-induced macrophage inflammation assay.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in 96-well plates (for NO/cytokine/viability assays) or 6-well plates (for protein analysis) and allow them to adhere overnight.
-
Cytotoxicity Assessment (Parallel Plate): It is crucial to first determine the non-toxic concentration range of this compound using an MTT or similar cell viability assay. All subsequent experiments should use non-cytotoxic concentrations.
-
Treatment and Stimulation:
-
Remove the old media from the adhered cells.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Include a "vehicle control" group (cells + vehicle), a "LPS-only" group (cells + vehicle + LPS), and a positive control group (e.g., Dexamethasone).
-
Stimulate the cells by adding LPS (final concentration 1 µg/mL) to all wells except the vehicle control group. [17] * Incubate for 24 hours.
-
-
Endpoint Analysis:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) using the Griess Reagent System according to the manufacturer's protocol.
-
Cytokine Measurement (TNF-α, IL-6): Use the collected supernatant to quantify the levels of secreted cytokines using commercially available ELISA kits. [18][19] * Protein Expression (iNOS, COX-2, p-IκBα): For mechanistic insights, lyse the cells from the 6-well plates. Perform Western blotting to analyze the expression levels of key inflammatory proteins like iNOS and COX-2, and to assess the phosphorylation status of NF-κB pathway components like IκBα. [10][17] Expected Quantitative Data Summary (Hypothetical)
-
| Treatment Group | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | Cell Viability (%) |
| Vehicle Control | 5 ± 2% | 3 ± 1% | 100 ± 4% |
| LPS (1 µg/mL) | 100% | 100% | 98 ± 5% |
| Compound (10 µM) + LPS | 75 ± 6% | 80 ± 8% | 99 ± 3% |
| Compound (25 µM) + LPS | 42 ± 5% | 51 ± 7% | 97 ± 4% |
| Compound (50 µM) + LPS | 18 ± 4% | 25 ± 5% | 96 ± 5% |
| Dexamethasone (1 µM) + LPS | 15 ± 3% | 12 ± 2% | 98 ± 4% |
Part 2: In Vivo Anti-inflammatory Assay
In vivo models are indispensable for evaluating a compound's efficacy in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). [1]
Assay: Carrageenan-Induced Paw Edema in Rodents
Scientific Rationale: The carrageenan-induced paw edema model is one of the most widely used and reproducible assays for screening the acute anti-inflammatory activity of novel compounds. [20][21]The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. [20]* Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (3-6 hours): Mediated primarily by the production of prostaglandins, with a significant infiltration of neutrophils. [22][23]This phase is particularly sensitive to inhibition by NSAIDs that target the COX pathway.
This model allows for the assessment of a compound's ability to inhibit edema formation over time, providing insights into its potential mechanism of action. [20]
Caption: Step-by-step workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice (n=6 per group). Acclimatize the animals for at least one week before the experiment. [20]2. Grouping:
-
Group I: Vehicle Control (e.g., Saline with 0.5% Tween 80)
-
Group II: Test Compound (e.g., 25 mg/kg, this compound)
-
Group III: Test Compound (e.g., 50 mg/kg, this compound)
-
Group IV: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume (V₀) of the right hind paw of each animal using a digital plethysmometer. [20] * Administer the respective compounds or vehicle via oral gavage (p.o.).
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the same paw. [20][23][24] * Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection. [20]4. Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control ] x 100
-
-
Expected Quantitative Data Summary (Hypothetical)
| Treatment Group (p.o.) | Mean Paw Edema (mL) at 3h | % Inhibition at 3h |
| Vehicle Control | 0.85 ± 0.07 | - |
| Compound (25 mg/kg) | 0.58 ± 0.05 | 31.8% |
| Compound (50 mg/kg) | 0.39 ± 0.06 | 54.1% |
| Indomethacin (10 mg/kg) | 0.32 ± 0.04 | 62.4% |
Safety and Handling
Based on safety data for structurally similar compounds like 2,4-dimethoxybenzoic acid and 2,6-dimethoxybenzoic acid, this compound should be handled with care. [25][26][27]* Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. [27][28]* Precautions: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat. Avoid breathing dust. [25][28]Wash hands thoroughly after handling.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [25]
Conclusion
The suite of assays detailed in this guide provides a robust framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. The initial in vitro screening for protein denaturation inhibition offers a rapid assessment of activity. The macrophage-based assay provides critical, mechanistic data on the compound's ability to suppress key inflammatory mediators and pathways like NF-κB. Finally, the in vivo carrageenan-induced paw edema model validates these findings in a complex physiological system, offering crucial insights into the compound's overall efficacy. By employing these well-established protocols, researchers can generate high-quality, reproducible data to support the advancement of promising natural compounds in the drug discovery pipeline.
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- (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
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- (n.d.). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI.
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- (n.d.). Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone. PubMed.
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- 17. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. inotiv.com [inotiv.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. fishersci.com [fishersci.com]
- 26. fishersci.com [fishersci.com]
- 27. assets.thermofisher.com [assets.thermofisher.com]
- 28. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for 2-Hydroxy-4,6-dimethoxybenzoic Acid in Analytical Chemistry
Introduction: Unveiling the Analytical Potential of a Substituted Benzoic Acid
2-Hydroxy-4,6-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid with a unique arrangement of functional groups that suggests its utility in modern analytical chemistry. Its core structure, featuring a carboxylic acid, a hydroxyl group, and two methoxy groups, imparts specific chemical and physical properties, including UV absorbance and the potential for effective co-crystallization with analytes. While its use as a synthetic intermediate is documented, its application as a primary analytical reagent is an area ripe for exploration.
This comprehensive guide provides detailed protocols and expert insights into two key potential applications of this compound for researchers, scientists, and drug development professionals:
-
As a novel matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
-
As an analytical standard for quantification by High-Performance Liquid Chromatography (HPLC) with UV detection.
This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that the protocols are adaptable and grounded in established analytical principles.
Part 1: this compound as a Potential MALDI-TOF Matrix
Expertise & Experience: The Rationale for a Novel Matrix
The efficacy of a MALDI matrix hinges on its ability to absorb laser energy at a specific wavelength (typically 337 nm for nitrogen lasers), transfer that energy to an analyte, and promote analyte ionization, all while contributing minimal interfering ions in the low-mass region of the spectrum. Established matrices like 2,5-dihydroxybenzoic acid (DHB) and sinapinic acid (SA) share key structural motifs with this compound, namely the UV-absorbing aromatic ring and an acidic proton source (carboxylic acid or phenolic hydroxyl) to facilitate ionization.
The methoxy groups on the this compound ring are electron-donating, which can influence the molecule's UV absorption profile and its proton affinity. This suggests it could be an effective "soft" matrix, potentially reducing fragmentation of labile analytes. While direct literature on its use is sparse, its structural analogy to highly effective matrices provides a strong foundation for its proposed application. The following protocol is based on established methodologies for similar phenolic acid matrices.[1][2][3][4]
Data Presentation: Physicochemical Properties
A summary of the key properties of this compound relevant to its function as a MALDI matrix is presented below.
| Property | Value | Significance in MALDI-MS |
| Molecular Formula | C₉H₁₀O₅ | Low molecular weight reduces interference in the low-mass range. |
| Molecular Weight | 198.17 g/mol | Helps in distinguishing matrix-related peaks from low-mass analytes. |
| Structure | Phenolic Acid | Provides an acidic proton for analyte ionization (soft ionization). |
| UV Absorbance | Expected in the 250-300 nm & >330 nm range | Crucial for absorbing energy from the MALDI laser (typically 337 nm). |
| Solubility | Insoluble in water; Soluble in organic solvents | Allows for preparation of matrix solutions in volatile solvents for co-crystallization. |
Experimental Protocol: Proposed Method for Peptides and Small Proteins
This protocol outlines a "dried-droplet" method, a robust and widely used technique for MALDI sample preparation.[1]
1. Materials and Reagents:
-
This compound (Matrix, >98% purity)
-
Analyte (e.g., peptide standard like Angiotensin II, protein like Cytochrome C)
-
Acetonitrile (ACN), HPLC Grade
-
Trifluoroacetic Acid (TFA), Proteomics Grade
-
Ultrapure Water (e.g., Milli-Q or equivalent)
-
MALDI Target Plate (Stainless Steel)
-
Calibrated Micropipettes and Tips
2. Preparation of Solutions:
-
Analyte Stock Solution: Prepare a 1 mg/mL solution of the analyte in 0.1% TFA in water. Serially dilute to working concentrations (e.g., 1-10 pmol/µL).
-
Matrix Solvent (TA50): Prepare a solution of 50% ACN, 50% ultrapure water with 0.1% TFA. This solvent aids in dissolving both the matrix and many common analytes.
-
Matrix Solution (Saturated): Add approximately 10 mg of this compound to a 1.5 mL microcentrifuge tube. Add 1 mL of TA50. Vortex vigorously for 1-2 minutes to create a saturated solution. Centrifuge for 30 seconds to pellet any undissolved solid before use. Always use the supernatant and prepare this solution fresh daily.[1]
3. Sample-Matrix Co-crystallization:
-
On a clean, dry surface (e.g., Parafilm), pipette 1 µL of your analyte solution.
-
Add 1 µL of the saturated matrix solution supernatant to the analyte droplet.
-
Pipette the mixture up and down several times to ensure thorough mixing.
-
Carefully spot 0.5 - 1.0 µL of the final mixture onto a designated position on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. This process allows the analyte to co-crystallize with the matrix. A thin, crystalline film should be visible.
-
For hydrophobic analytes, a "thin layer" or "sandwich" method may yield better results.[1]
4. Mass Spectrometry Analysis:
-
Load the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra in the appropriate mode (e.g., positive ion, reflectron mode for higher resolution).
-
Optimize laser power to achieve good signal intensity while minimizing analyte fragmentation. Start with low laser energy and gradually increase until a strong analyte signal is observed.
Mandatory Visualization: MALDI-TOF Workflow
Sources
Introduction: The Significance of 2-Hydroxy-4,6-dimethoxybenzoic Acid
An in-depth technical guide to the High-Performance Liquid Chromatography (HPLC) analysis of 2-Hydroxy-4,6-dimethoxybenzoic acid, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from method development principles to detailed experimental protocols and validation considerations.
This compound is a phenolic acid derivative. Phenolic acids are a class of plant secondary metabolites that are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant and anti-inflammatory properties.[1] As a reagent, this compound is used in the synthesis of other complex molecules, such as the estrogenic mycotoxin zearalenone, for research purposes.[2][3]
Accurate and robust analytical methods are crucial for the quantification of this compound in various matrices, whether for quality control of synthetic products, pharmacokinetic studies, or characterization of natural product extracts. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4] This guide details a reliable reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Method Development Strategy: A Rationale-Driven Approach
Analyte Physicochemical Profile
A summary of the key properties of this compound is essential for method design.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₅ | [5] |
| Molecular Weight | 198.17 g/mol | [5] |
| Appearance | Pale Orange to Light Brown Solid | [2] |
| Melting Point | 160-162 °C | [5] |
| Predicted pKa | ~3.19 | [2][5] |
| Solubility | Insoluble in water; Slightly soluble in aqueous acid and heated chloroform. | [2][3][5] |
The presence of a carboxylic acid group with a pKa of approximately 3.19 is the most critical factor. To achieve good retention and sharp peak shape in RP-HPLC, the ionization of this group must be suppressed. This is achieved by maintaining the mobile phase pH at least 1-2 units below the pKa. The aromatic ring and methoxy groups provide sufficient hydrophobicity for retention on a non-polar stationary phase.
The logical flow for developing the HPLC method based on these properties is illustrated below.
Caption: Logic diagram for HPLC method development.
Detailed Application & Protocols
This section provides the comprehensive methodology for the analysis of this compound.
Part 1: Materials and Reagents
-
Analyte: this compound reference standard (Purity ≥97%)[6]
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Acid: Formic acid (LC-MS grade).
-
Filters: 0.45 µm syringe filters (PTFE or nylon).
Part 2: Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 254 nm (monitor 210-400 nm for peak purity) |
| Run Time | ~15 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Part 3: Protocol for Preparation of Solutions
1. Mobile Phase Preparation:
- Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with deionized water. Mix thoroughly and degas.
- Mobile Phase B: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with acetonitrile. Mix thoroughly and degas.
2. Standard Stock Solution (1000 µg/mL):
- Accurately weigh 25 mg of this compound reference standard.
- Transfer to a 25 mL volumetric flask.
- Dissolve and dilute to volume with methanol. This is the stock solution. Store at -20°C.[5]
3. Working Standard Solutions:
- Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (90% A: 10% B).
- These solutions are used to construct the calibration curve.
Part 4: Protocol for Sample Preparation (from a Solid Matrix)
This is a general protocol for extracting the analyte from a plant or solid matrix. Optimization may be required based on the specific matrix.
-
Homogenization: Weigh 1.0 g of the powdered and dried sample material into a centrifuge tube.
-
Extraction: Add 10 mL of 80% aqueous methanol.[7] Vortex vigorously for 1 minute.
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for injection.
The complete analytical workflow is summarized in the diagram below.
Caption: Overall workflow for HPLC analysis.
Results and Method Validation
Under the specified conditions, this compound should be well-retained and elute as a sharp, symmetrical peak. The retention time will depend on the specific C18 column used but can be expected in the mid-to-late part of the gradient.
A robust analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters, based on International Council for Harmonisation (ICH) guidelines, are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999 |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies. | Recovery between 98-102% |
| Precision | The degree of agreement among individual test results. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10:1 |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). | Peak purity analysis using DAD; baseline resolution from other peaks. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). | RSD of results should remain within acceptable limits. |
Conclusion
This application note provides a comprehensive, scientifically-grounded framework for the HPLC analysis of this compound. The detailed reversed-phase HPLC method, built upon the analyte's specific physicochemical properties, offers a robust and reliable approach for quantification. The protocols for solution preparation, sample extraction, and the outline for method validation serve as a complete guide for researchers and analysts. By following this structured methodology, users can achieve accurate, reproducible, and trustworthy results in their analytical endeavors.
References
- Cebrián-Tarancón, C., et al. (2022). Hydroxybenzoic and Hydroxycinnamic Acid Derivatives (HCAD) Identification and Quantitation by High Performance Chromatography Coupled with Mass Spectrometry (HPLC-MSn).
- O'Brien, C. (2018). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Dublin City University.
- Sýkorová, M., et al. (2008). Chromatographic Determination of Derivatives of p‐Hydroxybenzoic Acid in Melissa officinalis by HPLC. Journal of Liquid Chromatography & Related Technologies, 31(3), 426-438.
- Fecka, N., & Turek, S. (2008). Effect of sample-preparation methods on the HPLC quantitation of some phenolic acids in plant materials.
- SIELC Technologies. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
- Jones, R. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
- Abu-Lafi, S., et al. (n.d.). HPLC method for plant extracts.
- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4,5-dimethoxybenzoic acid. PubChem Compound Database.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Cavalcante, G. A., et al. (2022). An HPLC Method to Determine Phenolic Compounds of Plant Extracts: Application to Byrsonima crassifolia and Senna alata Leaves. Pharmacognosy Research, 14(4), 395-404.
- Wianowska, D., et al. (2018). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. Food Analytical Methods, 11(7), 1993-2003.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- Sircar, D., et al. (2007). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus.
- CP Lab Safety. (n.d.). This compound, 97% Purity, C9H10O5, 1 gram.
- S.V., R., et al. (2019). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 8(5).
Sources
- 1. Hydroxybenzoic and Hydroxycinnamic Acid Derivatives (HCAD) Identification and Quantitation by High Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MSn) | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound CAS#: 3187-19-7 [m.chemicalbook.com]
- 3. This compound | 3187-19-7 [chemicalbook.com]
- 4. thumuavechai.com [thumuavechai.com]
- 5. 3187-19-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Techniques for Analysis of Plant Phenolic Compounds [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-4,6-dimethoxybenzoic Acid
Welcome to the technical support center for the synthesis of 2-Hydroxy-4,6-dimethoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction yields.
The synthesis of this compound, a valuable building block in pharmaceutical chemistry, typically originates from phloroglucinol. The synthetic route involves two key transformations: a regioselective partial methylation followed by a directed carboxylation. Each step presents unique challenges that can significantly impact the final yield and purity. This guide provides a question-and-answer-based approach to address the most frequent issues.
General Synthetic Workflow
The transformation from phloroglucinol to the target molecule is a strategic process demanding precise control over regioselectivity. The generally accepted pathway is outlined below.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My initial methylation step produces a mixture of unreacted phloroglucinol, the desired 3,5-dimethoxyphenol, and over-methylated 1,3,5-trimethoxybenzene. How can I improve the selectivity for the dimethoxy product?
A1: This is a classic challenge of controlling stoichiometric reactions on a polyfunctional starting material. Phloroglucinol's three equivalent hydroxyl groups have similar pKa values, making selective methylation difficult without a carefully designed strategy.
Causality & Expert Insights:
-
Stoichiometric Control: The primary cause of over- and under-methylation is imprecise control over the stoichiometry of your methylating agent, typically dimethyl sulfate (DMS) or methyl iodide. Simply using two equivalents is often insufficient due to competitive reactions.
-
Basicity and Solubility: The choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is preferred over stronger bases like sodium hydride (NaH). K₂CO₃ is less likely to fully deprotonate all three hydroxyl groups simultaneously, which helps temper the reactivity. Furthermore, the sequential formation of phenoxides and their differing solubilities can be leveraged. As phloroglucinol is methylated, its solubility in organic solvents like acetone or DMF increases, which can influence the rate of subsequent methylation steps.
-
Reaction Kinetics: The first methylation is generally fast. The second is slightly slower, and the third is slower still due to increased steric hindrance and altered electronics. However, if the reaction is run for too long or at too high a temperature, over-methylation to 1,3,5-trimethoxybenzene becomes inevitable.
Recommended Protocol for Selective Dimethylation:
-
Under an inert atmosphere (N₂ or Ar), dissolve phloroglucinol (1.0 eq) in dry acetone.
-
Add anhydrous potassium carbonate (K₂CO₃, ~2.2 eq). The carbonate acts as a base and should be finely powdered to maximize surface area.
-
Heat the suspension to a gentle reflux with vigorous stirring.
-
Slowly, add dimethyl sulfate (DMS, 2.05 - 2.1 eq) dropwise over 1-2 hours. The slight excess of DMS helps to push the reaction past the mono-methylated stage, but a large excess will lead to the undesired trimethylated product.
-
Monitor the reaction closely using Thin Layer Chromatography (TLC). The desired product, 3,5-dimethoxyphenol, is significantly less polar than phloroglucinol.
-
Once TLC indicates the consumption of the starting material and minimal formation of 1,3,5-trimethoxybenzene, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation.
| Parameter | Recommendation | Rationale |
| Methylating Agent | Dimethyl Sulfate (DMS) | Cost-effective and highly reactive. Use with extreme caution (toxic). |
| Stoichiometry | 2.05 - 2.1 equivalents | Provides a slight excess to drive the reaction to the desired product without significant over-methylation. |
| Base | Anhydrous K₂CO₃ | Offers controlled basicity, minimizing the formation of the tri-phenoxide. |
| Solvent | Dry Acetone or DMF | Good solubility for reactants and intermediates. |
| Temperature | 50-60°C (Refluxing Acetone) | Balances reaction rate with selectivity. Higher temperatures promote over-methylation. |
| Monitoring | TLC (e.g., 3:1 Hexane:EtOAc) | Essential for stopping the reaction at the optimal time to maximize yield of the target intermediate. |
Q2: The Kolbe-Schmitt carboxylation of 3,5-dimethoxyphenol is giving a very low yield. What are the critical parameters for this reaction?
A2: The Kolbe-Schmitt reaction is a powerful method for ortho-carboxylation of phenols, but it is highly sensitive to reaction conditions. Low yields are typically due to suboptimal temperature, insufficient pressure, or improper preparation of the phenoxide salt.
Causality & Expert Insights:
-
Phenoxide Formation: The reaction proceeds via the nucleophilic attack of a potassium phenoxide on carbon dioxide. It is absolutely critical that the starting 3,5-dimethoxyphenol is converted to its anhydrous potassium salt. Any residual water can consume the phenoxide and inhibit the reaction.
-
Thermodynamic vs. Kinetic Control: The regioselectivity of the carboxylation is influenced by temperature. At lower temperatures, the reaction is under kinetic control and favors the formation of the ortho isomer (the desired product). At higher temperatures, the reaction becomes reversible, and the more thermodynamically stable para isomer can be formed, although in this specific case the 4-position is already substituted. More importantly, very high temperatures can lead to decarboxylation of the product.[1]
-
CO₂ Pressure & Concentration: The carboxylation is an equilibrium process. According to Le Chatelier's principle, high pressure is required to drive the reaction forward by increasing the effective concentration of CO₂ in the reaction medium.
Optimized Kolbe-Schmitt Protocol:
-
Phenoxide Preparation: In a high-pressure reactor, add 3,5-dimethoxyphenol (1.0 eq) and finely powdered, anhydrous potassium carbonate (1.5 eq). Heat the mixture under vacuum at 100-120°C for 1-2 hours to remove any trace water and form the anhydrous potassium phenoxide.
-
Carboxylation: Cool the vessel, then pressurize with dry carbon dioxide (CO₂) to 5-7 atm (approx. 75-100 psi).
-
Heat the sealed reactor to 150-170°C with vigorous stirring for 4-6 hours. The solid mixture should become a stirrable paste.
-
Workup: Cool the reactor to room temperature and vent the excess CO₂ pressure. Dissolve the solid reaction mass in hot water.
-
Purification: Treat the aqueous solution with activated charcoal to remove colored impurities and filter while hot.[1] Cool the filtrate in an ice bath and carefully acidify with concentrated HCl to a pH of ~2.
-
The product, this compound, will precipitate as a white or off-white solid. Filter, wash with cold water, and dry under vacuum.
| Parameter | Recommendation | Rationale & Impact on Yield |
| Phenoxide Salt | Anhydrous Potassium (K⁺) | The potassium salt is crucial for high ortho-selectivity. The salt MUST be anhydrous. |
| Temperature | 150-170°C | Optimal temperature for ortho-carboxylation. Lower temps result in slow/no reaction; higher temps risk decomposition. |
| CO₂ Pressure | 5-7 atm (75-100 psi) | High pressure is essential to drive the carboxylation equilibrium towards the product. |
| Reaction Time | 4-6 hours | Sufficient time for the reaction to reach completion. Monitor by taking aliquots if possible. |
Q3: My reaction mixture darkens significantly during both steps, and the final product is an off-white or brownish powder that is difficult to purify. What causes this discoloration?
A3: The discoloration you are observing is a classic sign of phenol oxidation. Phloroglucinol and its derivatives are highly susceptible to air oxidation, especially under basic conditions or at elevated temperatures, forming highly colored quinone-type byproducts.
Causality & Expert Insights: Phenols can be oxidized by atmospheric oxygen in a radical-mediated process. This is exacerbated by the presence of base, which forms the more easily oxidized phenoxide ion. The resulting quinone-like structures are highly conjugated and absorb visible light, appearing as yellow, brown, or even black impurities.
Caption: Oxidation of phenols to colored quinone-like impurities.
Preventative & Remedial Strategies:
-
Inert Atmosphere: Conduct all reaction steps, especially those involving base and heat, under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent oxidation.
-
Deoxygenated Solvents: Purge your solvents with nitrogen or argon for 15-30 minutes before use to remove dissolved oxygen.
-
Controlled Workup: During the aqueous workup, minimize the time the product spends in a basic solution. Once the reaction is complete, proceed to acidification without delay.
-
Charcoal Decolorization: For purification, dissolving the crude product in a suitable hot solvent (e.g., aqueous ethanol) and treating it with a small amount of activated charcoal can effectively adsorb many colored impurities. Filter the hot solution through a pad of celite to remove the charcoal and then allow the filtrate to cool and crystallize.[1]
Summary of Troubleshooting Pathways
Caption: Troubleshooting map for common synthesis issues.
By understanding the chemical principles behind these common issues, you can proactively adjust your experimental setup to maximize both the yield and purity of your this compound.
References
- Wikipedia. (2023).Phloroglucinol carboxylic acid.
- Wikipedia. (2024).Phloroglucinol.
- YouTube. (2021).2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction.
- Organic Syntheses. (n.d.).p-HYDROXYBENZOIC ACID.
Sources
Purification techniques for 2-Hydroxy-4,6-dimethoxybenzoic acid
An in-depth guide to navigating the complexities of purifying 2-Hydroxy-4,6-dimethoxybenzoic acid, presented by the BenchChem Technical Support Team.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and a subject of academic research.[1][2] Its purification is a critical step to ensure the integrity of downstream applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center, including troubleshooting guides and FAQs, to address challenges encountered during its purification. The physical and chemical properties of this compound are summarized below for foundational context.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₅ | [2] |
| Molecular Weight | 198.17 g/mol | [2] |
| Melting Point | 160-162°C | [3][] |
| Boiling Point | 371.0 ± 42.0 °C (Predicted) | [3] |
| Density | 1.335 ± 0.06 g/cm³ | [3] |
| Solubility | Insoluble in water[1]; Slightly soluble in aqueous acid and heated chloroform[2][3]. | [1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile largely depends on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: For instance, if the synthesis involves selective demethylation of a trimethoxy precursor, the starting material could remain.[5]
-
Isomeric Byproducts: Reactions on the benzene ring, such as formylation or carboxylation, can sometimes lead to the formation of constitutional isomers.[6][7]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.
-
Polymeric or Tarry Residues: Harsh reaction conditions can sometimes lead to the formation of dark, polymeric materials.[6]
Q2: Which purification technique should I try first?
For most common laboratory-scale purifications, a well-executed recrystallization is the most efficient first-line approach for removing minor impurities and achieving high purity, especially for solid compounds like this one. If the crude product is heavily discolored or contains a mixture of components with very different polarities, a preliminary acid-base extraction can be exceptionally effective at isolating the acidic product from neutral or basic impurities before a final recrystallization step.[8]
Q3: How can I reliably assess the purity of my final product?
A combination of methods provides the most accurate assessment:
-
Melting Point Analysis: A sharp melting point that matches the literature value (160-162°C) is a strong indicator of high purity. Impurities typically cause the melting point to be depressed and broaden over a wider range.[9]
-
Thin-Layer Chromatography (TLC): Development of a single spot in multiple solvent systems is a good qualitative check for purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A single, sharp, and symmetrical peak on the chromatogram indicates a pure sample.[10]
-
Spectroscopic Methods (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify any residual impurities with distinct signals.
Q4: My compound seems insoluble in everything. How do I find a good recrystallization solvent?
Given its reported insolubility in water and slight solubility in heated chloroform[1][2][3], a systematic solvent screening is necessary. Start with small amounts of the crude product (10-20 mg) in test tubes and add small volumes of various solvents. Test a range of polarities:
-
Polar Protic: Ethanol, Methanol, Isopropanol
-
Polar Aprotic: Acetone, Ethyl Acetate, Tetrahydrofuran (THF)
-
Nonpolar: Toluene, Hexanes
-
Chlorinated: Dichloromethane, Chloroform
Look for a solvent that dissolves the compound poorly at room temperature but completely upon heating. If no single solvent works, a mixed-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) is an excellent alternative.
Troubleshooting Purification Challenges
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Recrystallization Issues
Q: My compound "oiled out" during cooling instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This is often because the solution is too concentrated, the cooling rate is too fast, or the boiling point of the solvent is higher than the melting point of the solute.
Causality & Solution:
-
Solution is Too Concentrated: The solubility limit has been drastically exceeded. Solution: Add more hot solvent until the oil completely redissolves, then allow it to cool slowly again.
-
Cooling is Too Rapid: Crystals do not have sufficient time to nucleate and grow. Solution: Ensure the hot, filtered solution cools to room temperature as slowly as possible (e.g., by insulating the flask) before moving it to an ice bath.
-
Induce Crystallization: If it remains an oil, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed crystal" from a previous pure batch.
Q: My final yield after recrystallization is extremely low. What went wrong?
A: Low recovery is a common issue that can often be rectified.
Causality & Solution:
-
Too Much Solvent: Using an excessive volume of solvent will keep a significant portion of your product dissolved even after cooling. Solution: After filtering the cold crystals, reduce the volume of the filtrate by boiling off some solvent (e.g., reduce by 50-70%) and cool it again to recover a second crop of crystals.
-
Premature Crystallization: The product crystallized in the funnel during hot filtration. Solution: Use a pre-heated filter funnel and flask, and keep the solution at or near its boiling point during filtration. Using a small excess of hot solvent can also help.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. Solution: Re-evaluate your solvent choice or consider a mixed-solvent system where the compound is less soluble.
Q: My product is still colored after recrystallization. How can I remove the color?
A: Colored impurities are often large, conjugated organic molecules that can be effectively removed.
Causality & Solution:
-
Adsorption on Activated Carbon: These impurities can be adsorbed onto a high-surface-area material. Solution: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. Caution: Using too much charcoal can adsorb your product and reduce your yield.
Chromatography Issues
Q: My compound streaks badly on a silica gel column, making separation impossible. Why?
A: Streaking or "tailing" of acidic compounds like this compound on silica gel is a classic problem.
Causality & Solution:
-
Strong Interaction with Silica: Silica gel has acidic silanol groups (Si-OH) on its surface. The carboxylic acid and phenolic hydroxyl groups on your molecule can engage in strong hydrogen bonding or acid-base interactions with these sites, causing the compound to "stick" and elute slowly and unevenly.[10][11] Solution: Add a small amount of a competitive acid or base to your eluent to suppress this interaction. Adding 0.5-1% acetic acid to the mobile phase will protonate the silica surface and your compound, reducing interaction. Alternatively, adding a small amount of triethylamine (0.5-1%) can deprotonate the silanol groups, but this is less common for acidic analytes.[11]
Acid-Base Extraction Issues
Q: An un-breakable emulsion formed when I mixed the organic and aqueous layers. How can I proceed?
A: Emulsions are colloidal suspensions of one liquid in another, often stabilized by particulate matter or amphiphilic impurities.
Causality & Solution:
-
Vigorous Shaking: Overly aggressive shaking can create fine droplets that are slow to coalesce. Solution: Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking.
-
Breaking the Emulsion:
-
Time: Let the funnel stand undisturbed for 10-30 minutes.
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, making it more polar and helping to force the organic component out.
-
Filtration: Filter the entire emulsion through a pad of Celite or glass wool to break up the droplets.
-
Experimental Protocols & Workflows
Workflow for Selecting a Purification Method
The following diagram outlines a decision-making process for selecting the appropriate purification strategy.
Caption: Decision tree for purification strategy.
Protocol 1: Purification by Recrystallization
This protocol is ideal for removing small amounts of impurities from a solid product.
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, find a suitable solvent or solvent pair that dissolves the crude solid when hot but not when cold (e.g., ethanol/water or ethyl acetate/hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount (1-2% w/w) of activated charcoal and boil for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a pre-warmed flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize by melting point and spectroscopy.
Protocol 2: Purification by Acid-Base Extraction
This powerful technique separates the acidic product from any neutral or basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Base Wash: Add a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to the funnel. A weak base like NaHCO₃ is often preferred to minimize potential hydrolysis of other functional groups.
-
Extraction: Stopper the funnel and invert gently several times, venting frequently to release any pressure (especially with bicarbonate, which generates CO₂). Allow the layers to separate. The deprotonated sodium salt of the benzoic acid will move to the aqueous layer.
-
Separation: Drain the lower layer. Repeat the extraction of the organic layer with fresh aqueous base 1-2 more times to ensure complete transfer of the acid. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl or another strong acid dropwise while stirring until the solution is acidic (pH ~2-3, check with pH paper). The purified this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Caption: Workflow for acid-base extraction.
Protocol 3: Purification by Silica Gel Flash Chromatography
This method is used to separate compounds based on their polarity. It is effective when recrystallization or extraction fails to remove impurities with similar properties.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities. A common starting point is a mixture of Hexanes and Ethyl Acetate.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.
-
Sample Loading: Dissolve the minimum amount of crude product in the eluent or a stronger solvent (like DCM). If solubility is low, adsorb the crude product onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography) to push the solvent through. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions being collected using TLC to determine which ones contain the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
- Vertex AI Search. 3187-19-7(this compound) Product Description.
- ChemicalBook. This compound | 3187-19-7.
- ChemicalBook. This compound CAS#: 3187-19-7.
- BenchChem. Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzoic Acid Derivatives.
- Reddit. Getting Rid of Benzoic Acid post benzoylation.
- Reddit. Help with purification of benzoic acid by extraction.
- Google Patents. Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
- BOC Sciences. CAS 3187-19-7 this compound.
- Quora. How can benzoic acid be tested for purity?.
- Organic Syntheses. p-HYDROXYBENZOIC ACID.
- BenchChem. Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde.
- Google Patents. Preparation method of 2,6-dihydroxybenzoic acid.
- Google Patents. Preparation of 2,4-dihydroxybenzoic acid.
Sources
- 1. This compound | 3187-19-7 [chemicalbook.com]
- 2. This compound CAS#: 3187-19-7 [m.chemicalbook.com]
- 3. 3187-19-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CN103387494A - Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxy-4,6-dimethoxybenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Hydroxy-4,6-dimethoxybenzoic acid (CAS 3187-19-7). This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As a substituted benzoic acid, its physicochemical properties present specific, yet manageable, hurdles in experimental design. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you create stable, effective solutions for your research needs, from initial stock preparation to final application in complex biological or chemical systems.
Compound at a Glance: Core Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in troubleshooting solubility. Its structure, featuring a carboxylic acid group, dictates a strong pH-dependent solubility profile.
| Property | Value | Source |
| CAS Number | 3187-19-7 | [1][2] |
| Molecular Formula | C₉H₁₀O₅ | [1] |
| Molecular Weight | 198.17 g/mol | [1] |
| Appearance | Pale Orange to Light Brown Solid | [1] |
| Melting Point | 160-162°C | [2] |
| Predicted pKa | 3.19 ± 0.25 | [1] |
| Aqueous Solubility | Insoluble / Slightly Soluble in Aqueous Acid | [1][2][3] |
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm starting a new project. What is the fundamental solubility profile of this compound?
Answer: The solubility of this compound is intrinsically low in neutral aqueous solutions. This is due to its molecular structure: a relatively non-polar aromatic ring combined with a carboxylic acid group that is protonated (uncharged) at neutral pH. In this state, the molecule's crystal lattice energy is high, and it cannot form sufficient hydrogen bonds with water to overcome this, leading to poor solubilization.
However, its acidic nature (predicted pKa ≈ 3.19) is the key to unlocking its solubility.[1] By manipulating the pH of the solvent, you can dramatically alter its physical state from an insoluble solid to a highly soluble salt, a principle that applies to most weak acids.[4][5]
Q2: What is the best solvent for preparing a high-concentration stock solution?
Answer: For creating a concentrated stock solution, a polar aprotic organic solvent is the recommended starting point. These solvents effectively dissolve the compound, allowing for the preparation of stocks that can be conveniently aliquoted and stored for future experiments.
Recommended Solvents for Stock Solutions
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 20-50 mM | Excellent solubilizer for this class of compounds.[6] Use sonication to aid dissolution. Store at -20°C under an inert atmosphere.[1][2] |
| Ethanol | 10-20 mM | A good alternative, especially if DMSO is incompatible with downstream applications. May require gentle warming. |
| Methanol | 10-20 mM | Similar to ethanol; effective but consider potential reactivity or toxicity in your specific system. |
Step-by-Step Protocol: Preparing a 50 mM DMSO Stock Solution
-
Preparation: In a chemical fume hood, weigh out 9.91 mg of this compound (MW 198.17).
-
Dissolution: Add the solid to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously. If solids remain, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming (to 30-37°C) can be applied if necessary, but avoid overheating.
-
Verification: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS for a cell culture experiment). Why is this happening and how can I fix it?
Answer: This is a classic and very common problem known as anti-solvent precipitation . The compound is highly soluble in the 100% organic stock but crashes out of solution when introduced to the highly polar aqueous environment of your buffer. The buffer acts as an "anti-solvent," drastically lowering the solubility limit.
Troubleshooting this issue involves two primary strategies:
-
Kinetic Solubility Enhancement: Modifying the dilution process to keep the compound in a supersaturated but usable state for the duration of the experiment.
-
Thermodynamic Solubility Enhancement: Changing the composition of the final aqueous solution to fundamentally increase its capacity to dissolve the compound.
Recommended Solutions:
-
Reduce the Final Concentration: The most straightforward approach. Determine the maximum concentration your aqueous system can tolerate without precipitation.
-
Use a Multi-Step Dilution: Instead of a direct large dilution (e.g., 1:1000), create an intermediate dilution in a mixture of your buffer and an organic co-solvent.
-
Incorporate a Surfactant: For cell-based assays, a low concentration (e.g., 0.1-0.5%) of a non-ionic surfactant like Tween® 80 in the final medium can help maintain solubility by forming micelles.[7]
-
Adjust the pH of Your Final Buffer: This is the most effective thermodynamic strategy and is explained in detail in Q4.
Q4: How do I use pH to dramatically increase the solubility of this compound in an aqueous solution?
Answer: The most powerful tool at your disposal is pH adjustment. As a weak acid, this compound exists in an equilibrium between its protonated, uncharged (and insoluble) form (R-COOH) and its deprotonated, charged carboxylate salt (R-COO⁻), which is much more water-soluble.[4][5]
According to the Henderson-Hasselbalch equation, when the pH of the solution is above the compound's pKa, the soluble, deprotonated form will dominate. With a pKa of ~3.19, adjusting the pH of your aqueous buffer to >5 will result in significant deprotonation and a dramatic increase in solubility. For most biological experiments conducted at pH ~7.4, this principle works highly in your favor.
Caption: pH-dependent equilibrium of this compound.
Step-by-Step Protocol: pH-Adjusted Solubilization in Buffer
-
Select a Buffer: Choose a buffer appropriate for your experiment with a target pH well above 4.5 (e.g., phosphate-buffered saline (PBS) at pH 7.4 or Tris buffer at pH 8.0).
-
Prepare the Compound: Weigh the required amount of solid compound.
-
Initial Suspension: Add a small amount of the chosen buffer to the solid to create a slurry.
-
pH Adjustment: While stirring, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise. Monitor the pH with a calibrated pH meter. As the pH rises above the pKa, the solid will begin to dissolve.
-
Finalize Solution: Continue adding the base until all the solid is dissolved and the target pH is reached. Add the remaining buffer to achieve the final desired volume and concentration.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates and ensure sterility.
Q5: What are co-solvents, and how can I use them? Are there any downsides?
Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[][9] This creates a more favorable environment for poorly soluble compounds, effectively increasing their solubility. This technique is widely used in preclinical formulation development.[7]
Caption: Workflow illustrating how co-solvents prevent precipitation.
Common Co-solvents for In Vitro and In Vivo Research
| Co-Solvent | Typical Concentration Limit (In Vitro) | Notes |
| Ethanol | < 1% | Common, but can have biological effects. |
| Propylene Glycol (PG) | < 5% | Generally well-tolerated.[7] |
| Polyethylene Glycol 400 (PEG 400) | < 10% | A very common and safe formulation excipient.[7] |
| Glycerin | < 10% | Increases viscosity, which can be a factor.[9] |
Downsides and Cautions:
-
Toxicity: Co-solvents can be toxic to cells at higher concentrations. Always run a vehicle control in your experiments to account for any effects of the solvent itself.
-
Precipitation on Dilution: While a co-solvent system can hold more drug, further dilution (e.g., upon injection into an animal) can still cause precipitation if the solubility limit is exceeded.
-
pH Shifts: The addition of a co-solvent can slightly alter the pKa of your compound and the pH of the solution, which may require verification.[10]
Q6: I'm performing an HPLC analysis and see issues like pressure spikes or shifting retention times. Could this be a solubility problem?
Answer: Absolutely. Solubility issues are a frequent source of trouble in HPLC, especially in reverse-phase gradient elution.
-
Problem: When your gradient method runs from a low to a high percentage of organic solvent (e.g., acetonitrile or methanol), the buffer salts from the aqueous phase (e.g., potassium phosphate) can precipitate in the high-organic mixture.[11][12] This can cause pressure spikes, blockages in tubing or columns, and erratic results.
-
Solution:
-
Check Buffer Solubility: Before running your method, physically mix your aqueous buffer with the highest concentration of organic solvent you plan to use. Let it sit and check for any cloudiness or precipitation.[12]
-
Reduce Buffer Concentration: Use the lowest buffer concentration that still provides adequate pH control and peak shape.
-
Switch to a More Soluble Buffer: If precipitation persists, switch from phosphate buffers to more organic-soluble options like ammonium formate or ammonium acetate .[12][13] These are also volatile and compatible with mass spectrometry (MS) detection.
-
References
- LookChem. (n.d.). 3187-19-7(this compound) Product Description.
- Waghmare, A. S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
- Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility.
- International Journal of Scientific and Research Publications. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
- International Journal of Scientific and Research Publications. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
- Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
- International Journal of Pharmaceutical Sciences and Research. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM.
- Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-hydroxy-4-methoxy, DTBS.
- ResearchGate. (2021). (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?.
- AZoNetwork. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- YouTube. (2022). How to select Co-solvent during hydrolytic forced degradation?.
- ResearchGate. (2014). Can anyone help with a problem with organic acid analysis using HPLC?.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- PubMed. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
Sources
- 1. This compound CAS#: 3187-19-7 [m.chemicalbook.com]
- 2. 3187-19-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 3187-19-7 [chemicalbook.com]
- 4. physicsforums.com [physicsforums.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-HYDROXY-3,4-DIMETHOXYBENZOIC ACID | TargetMol [targetmol.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. m.youtube.com [m.youtube.com]
- 11. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-Hydroxy-4,6-dimethoxybenzoic Acid
Welcome to the technical support center for the synthesis of 2-Hydroxy-4,6-dimethoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure a successful and reproducible outcome.
I. Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues you may encounter during the synthesis, providing explanations for their chemical origins and actionable protocols to mitigate them.
Question 1: My final product yield is significantly lower than expected, and I've isolated 1,3,5-trimethoxybenzene as a major byproduct. What is happening and how can I prevent it?
Answer:
This is a classic case of premature decarboxylation . The desired product, a substituted salicylic acid, is susceptible to losing carbon dioxide (CO₂), especially under elevated temperatures or in certain solvents.[1][2] The electron-donating methoxy groups on the aromatic ring further facilitate this process.[3]
Causality: The mechanism of decarboxylation for substituted salicylic acids often involves the protonation of the aromatic ring, which weakens the carbon-carboxyl bond, leading to the loss of CO₂.[2][4] High temperatures provide the necessary activation energy for this side reaction to compete with the desired carboxylation.
Preventative Measures & Protocol:
-
Strict Temperature Control: Maintain the reaction temperature as specified in the protocol, typically not exceeding 125-150°C during the carboxylation step. Use an oil bath and a reliable thermometer to ensure accuracy.
-
Solvent Choice: While some protocols use high-boiling point solvents, they can promote decarboxylation.[5] If possible, explore lower-boiling solvents or solvent-free methods if your starting materials' reactivity allows.
-
Minimize Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.
-
Work-up Conditions: During the acidic work-up to protonate the carboxylate, avoid excessive heating. Perform the acidification in an ice bath to dissipate any heat generated.
Question 2: My product is contaminated with an isomeric impurity that I'm struggling to separate. What is the likely source of this isomer?
Answer:
Isomeric impurities in this synthesis often arise from the carboxylation step, particularly if you are using a Kolbe-Schmitt or a related reaction. The regioselectivity of the carboxylation of phenols can be influenced by several factors.
Causality: The Kolbe-Schmitt reaction involves the nucleophilic attack of a phenoxide ion on carbon dioxide.[6][7] While ortho-carboxylation is generally favored with sodium phenoxides due to the formation of a chelation complex between the sodium ion, the phenoxide oxygen, and the CO₂, the use of potassium salts can favor the formation of the para-isomer.[8][9] Given the structure of your starting material (a derivative of 1,3-dimethoxyphenol), carboxylation could potentially occur at an alternative open position on the ring if conditions are not optimal.
Troubleshooting & Protocol Adjustments:
-
Choice of Base: Strictly use sodium hydroxide or sodium methoxide to generate the phenoxide. Avoid potassium bases if ortho-selectivity is desired.
-
Reaction Conditions: Ensure the reaction is carried out under pressure (typically with a CO₂ atmosphere) and at the recommended temperature to favor the kinetically controlled ortho-product.[10]
-
Dry Conditions: The presence of water can decrease the yield and potentially affect selectivity.[9] Ensure all your reagents and solvents are thoroughly dried before use.
-
Purification Strategy: If isomeric impurities are present, careful column chromatography on silica gel is often necessary. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point. Recrystallization from a suitable solvent system like ethanol/water may also be effective.
Question 3: During the synthesis of my starting material, 1,3-dimethoxy-5-hydroxybenzene (phloroglucinol dimethyl ether), I'm getting a mixture of mono-, di-, and tri-methylated products. How can I improve the selectivity?
Answer:
This issue stems from the competitive nature of O-alkylation versus C-alkylation and the stepwise nature of the methylation of phloroglucinol.[11][12]
Causality: The phenolate ions formed from phloroglucinol are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) or at the electron-rich carbon atoms of the ring (C-alkylation).[11] Furthermore, achieving selective dimethylation requires careful control of stoichiometry and reaction conditions to prevent over-methylation to 1,3,5-trimethoxybenzene or under-methylation.
Protocol for Selective Dimethylation:
-
Reagent Stoichiometry: Use precisely two equivalents of your methylating agent (e.g., dimethyl sulfate or methyl iodide) for every one equivalent of phloroglucinol.
-
Controlled Addition: Add the methylating agent slowly and dropwise to a cooled solution of phloroglucinol and a non-nucleophilic base (like potassium carbonate) in a suitable solvent (e.g., acetone or DMF). Maintaining a low temperature initially helps control the reaction's exothermicity.
-
Choice of Solvent: The solvent can influence the O- vs. C-alkylation ratio. Protic solvents can solvate the phenoxide oxygen, potentially increasing the amount of C-alkylation.[11] Aprotic polar solvents like DMF or acetone are generally preferred for O-alkylation.
-
Monitoring: Follow the reaction's progress by TLC to determine the optimal time to stop the reaction, maximizing the yield of the desired dimethylated product.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct route is the Kolbe-Schmitt carboxylation of 1,3-dimethoxy-5-hydroxybenzene (phloroglucinol dimethyl ether).[8] This involves treating the sodium salt of the phenol with carbon dioxide under pressure and heat.[6][10]
Q2: My reaction mixture turns dark and forms a tar-like substance. What causes this and how can I avoid it?
A2: Phenolic compounds are highly susceptible to oxidation, especially under basic conditions and at elevated temperatures. The formation of tar-like substances is likely due to oxidative polymerization of your starting material or product. To minimize this, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Additionally, using purified, peroxide-free solvents can help.
Q3: Can I use a Gattermann reaction instead of Kolbe-Schmitt to introduce the carboxyl group?
A3: The Gattermann reaction is used to introduce a formyl group (-CHO), not a carboxyl group (-COOH).[13][14] While you could theoretically formylate the ring and then oxidize the resulting aldehyde to a carboxylic acid, this adds extra steps to the synthesis. The Gattermann-Koch variant, which uses carbon monoxide, is generally not applicable to phenol and phenol ether substrates due to side reactions like O-acylation and deactivation of the ring by the Lewis acid catalyst.[15][16]
Q4: What are the typical purification methods for the final product?
A4: The crude product obtained after acidic work-up is typically purified by recrystallization . Common solvent systems include aqueous ethanol, methanol, or toluene. If significant impurities are present, column chromatography on silica gel using a mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexanes) is recommended.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: A combination of analytical techniques should be used:
-
Melting Point: Compare the observed melting point with the literature value (around 160-162°C).[17] A sharp melting point is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the aromatic protons, methoxy groups, hydroxyl, and carboxylic acid protons.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the O-H stretch of the hydroxyl and carboxylic acid, the C=O stretch of the carboxylic acid, and the C-O stretches of the ether groups.[18]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
III. Data & Protocols
Table 1: Key Reagents and Reaction Conditions
| Parameter | Recommended | Rationale |
| Starting Material | 1,3-dimethoxy-5-hydroxybenzene | Highly activated phenol for electrophilic substitution. |
| Carboxylation Method | Kolbe-Schmitt Reaction | Direct, one-step carboxylation of the phenol. |
| Base | Sodium Hydroxide / Sodium Methoxide | Promotes ortho-carboxylation.[8] |
| CO₂ Pressure | 5-100 atm | Increases the concentration of the electrophile.[6] |
| Temperature | 125-150 °C | Optimal for reaction rate; higher temps risk decarboxylation.[1] |
| Atmosphere | Inert (N₂ or Ar), then CO₂ | Prevents oxidation of the phenolic starting material. |
Experimental Protocol: Kolbe-Schmitt Synthesis of this compound
Step 1: Formation of the Sodium Phenoxide
-
In a dry, high-pressure reaction vessel purged with nitrogen, dissolve 1,3-dimethoxy-5-hydroxybenzene in anhydrous methanol.
-
Add one molar equivalent of sodium methoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure to obtain the dry sodium phenoxide salt.
Step 2: Carboxylation
-
Seal the reaction vessel containing the dry sodium phenoxide.
-
Pressurize the vessel with carbon dioxide to 5-7 atm.
-
Heat the vessel to 130-140°C in an oil bath and maintain this temperature with stirring for 4-6 hours.
-
Monitor the pressure, as it will decrease as CO₂ is consumed.
Step 3: Work-up and Purification
-
Cool the reaction vessel to room temperature and slowly vent the excess CO₂.
-
Dissolve the solid product in water.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding concentrated hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure compound.
IV. Visualized Mechanisms and Workflows
Diagram 1: Kolbe-Schmitt Reaction Mechanism
Caption: Mechanism of the Kolbe-Schmitt reaction for the synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Kinetics and mechanism of the decarboxylation of salicylic acids - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 7. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 8. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Kolbe's Reaction - GeeksforGeeks [geeksforgeeks.org]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. tandfonline.com [tandfonline.com]
- 13. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 14. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. echemi.com [echemi.com]
- 17. 3187-19-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Derivatization of 2-Hydroxy-4,6-dimethoxybenzoic acid
Welcome to the technical support center for the derivatization of 2-Hydroxy-4,6-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've set up your esterification or etherification reaction, but upon workup and analysis, you find a disappointingly low yield of your desired derivative, or none at all.
Potential Causes & Solutions
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] Extend the reaction time if the starting material is still present. For esterification, refluxing for 1-10 hours is common.[1]
-
-
Equilibrium Limitations (Esterification): Fischer esterification is a reversible reaction.[1] The presence of water, a byproduct, can drive the equilibrium back towards the reactants.
-
Solution: To shift the equilibrium towards the product, use a large excess of the alcohol, which can also serve as the solvent.[1] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.
-
-
Steric Hindrance: The methoxy groups at the 4- and 6-positions, along with the hydroxyl group at the 2-position, can create steric hindrance around the carboxylic acid, slowing down the reaction.
-
Solution: Consider using a more reactive derivatizing agent. For esterification, acyl chlorides or acid anhydrides can be more effective than carboxylic acids with alcohols. For etherification, more potent alkylating agents might be necessary.
-
-
Inadequate Catalyst Activity: The acid or base catalyst may be insufficient in concentration or activity.
-
Solution: For acid-catalyzed reactions like Fischer esterification, ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used.[3] For base-catalyzed etherifications (like the Williamson ether synthesis), use a strong enough base (e.g., NaH, K₂CO₃) to fully deprotonate the phenolic hydroxyl group.
-
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting its availability to react.
-
Solution: Choose a solvent in which this compound has good solubility at the reaction temperature. For some reactions, polar aprotic solvents like DMF or DMSO can be effective.[4]
-
Issue 2: Formation of Multiple Products or Unexpected Byproducts
Your reaction yields a complex mixture of products, making purification difficult and reducing the yield of the desired compound.
Potential Causes & Solutions
-
Competitive Reactions at Multiple Sites: this compound has three functional groups that could potentially react: the carboxylic acid, the phenolic hydroxyl group, and the aromatic ring.
-
Solution (Selective Derivatization): To achieve selectivity, consider the use of protecting groups.[5][6] For instance, to selectively perform a reaction on the carboxylic acid, the more reactive phenolic hydroxyl group can be protected first. Common protecting groups for phenols include silyl ethers (e.g., TBS, TIPS) or benzyl ethers (Bn).[7]
-
-
Side Reactions of Reagents: The reagents themselves might be undergoing side reactions under the reaction conditions.
-
Solution: For acid-catalyzed reactions involving alcohols, side reactions like dehydration to form alkenes (especially with secondary and tertiary alcohols) or ether formation can occur.[1] Using milder conditions or alternative methods can mitigate these issues.
-
-
Ring Deactivation/Activation: The electron-donating methoxy and hydroxyl groups activate the aromatic ring, potentially making it susceptible to side reactions like sulfonation if concentrated sulfuric acid is used as a catalyst.[1]
-
Solution: Use a different acid catalyst, such as a solid acid catalyst like Dowex H+, which can be milder and easier to handle.[8]
-
-
Demethylation: Under harsh acidic or basic conditions, particularly at elevated temperatures, the methoxy groups can be cleaved.
-
Solution: Employ milder reaction conditions. If demethylation is a persistent issue, consider alternative synthetic routes that do not require harsh conditions.
-
Issue 3: Difficulty in Product Purification
You've completed the reaction, but isolating the pure desired product from the reaction mixture is proving to be a challenge.
Potential Causes & Solutions
-
Similar Polarity of Products and Starting Materials: If the starting material and the product have similar polarities, they will be difficult to separate by standard chromatographic techniques.
-
Solution: Optimize your chromatography conditions. This may involve trying different solvent systems for column chromatography or using a different stationary phase. Derivatization of the product to alter its polarity for purification, followed by deprotection, is another strategy.
-
-
Presence of Tarry Byproducts: The formation of dark, polymeric materials can complicate purification.[9]
-
Solution: Tarry materials are often the result of decomposition or polymerization. Running the reaction at a lower temperature or for a shorter duration might prevent their formation. An initial workup step to remove these tars, such as filtration through a plug of silica gel or celite, can be beneficial before proceeding with further purification.
-
-
Emulsion Formation During Workup: During aqueous workup, the formation of a stable emulsion can make phase separation difficult.
-
Solution: Adding a saturated brine solution (NaCl) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Section 2: Frequently Asked Questions (FAQs)
Esterification
Q1: What are the standard conditions for a Fischer esterification of this compound?
A1: A typical Fischer esterification involves reacting the carboxylic acid with an excess of an alcohol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid.[3][10] The mixture is usually heated to reflux for several hours to drive the reaction to completion.[10] Monitoring by TLC is recommended to determine the optimal reaction time.[1]
Q2: I am trying to form the methyl ester. What is a reliable protocol?
A2: A common procedure is to dissolve the this compound in a large excess of methanol. Then, cautiously add a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed until the reaction is complete (as monitored by TLC). After cooling, the excess methanol is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.[3]
Etherification
Q3: How can I selectively alkylate the phenolic hydroxyl group?
A3: Selective O-alkylation of the phenolic hydroxyl group is typically achieved using the Williamson ether synthesis.[11] This involves deprotonating the phenol with a suitable base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., DMF, acetone, acetonitrile) to form the phenoxide. The phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide). The carboxylate formed from the deprotonation of the carboxylic acid is generally less nucleophilic than the phenoxide, allowing for selective alkylation of the hydroxyl group.
Q4: My O-alkylation reaction is giving a mixture of O-alkylated and C-alkylated products. How can I improve the selectivity?
A4: C-alkylation can sometimes compete with O-alkylation, especially with reactive phenoxides. The choice of solvent and counter-ion can influence the selectivity. Polar aprotic solvents generally favor O-alkylation. Using a milder base and controlling the reaction temperature can also help to minimize C-alkylation.
General Questions
Q5: What analytical techniques are best for monitoring the progress of these derivatization reactions?
A5: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products.[1] For more quantitative analysis and to check for the presence of isomers or byproducts, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly valuable.[12][13][14] For GC-MS analysis, derivatization of the polar functional groups to more volatile silyl ethers is a common practice.[15][16]
Q6: Are there any specific safety precautions I should take when working with the reagents for these derivatizations?
A6: Yes. Many of the reagents used in these reactions are hazardous.
-
Strong Acids (e.g., H₂SO₄): Are corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Bases (e.g., NaH): Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylating Agents (e.g., methyl iodide, benzyl bromide): Many alkylating agents are toxic and potential carcinogens. They should always be handled in a well-ventilated fume hood with appropriate PPE.
-
Solvents (e.g., DMF, DMSO): Some polar aprotic solvents can be absorbed through the skin. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Section 3: Visualizations and Protocols
Experimental Workflow: Fischer Esterification
The following diagram outlines a typical workflow for a Fischer esterification reaction.
Caption: Workflow for a typical Fischer esterification reaction.
Troubleshooting Decision Tree: Low Product Yield
This diagram provides a logical path for troubleshooting low yields in derivatization reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. biosynth.com [biosynth.com]
- 7. synarchive.com [synarchive.com]
- 8. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. iajpr.com [iajpr.com]
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- 16. researchgate.net [researchgate.net]
2-Hydroxy-4,6-dimethoxybenzoic acid stability and degradation issues
Technical Support Center: 2-Hydroxy-4,6-dimethoxybenzoic Acid
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability and degradation. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable troubleshooting steps.
| Observed Issue | Potential Root Cause(s) | Recommended Actions & Scientific Rationale |
| Solution Discoloration (e.g., turning yellow/brown) upon storage or during an experiment. | 1. Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by air, light, or trace metal ion contaminants. This often leads to the formation of colored quinone-like structures.[1] 2. Photodegradation: Exposure to UV or even ambient light can provide the energy needed to initiate degradation reactions.[1][2] | 1. Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize contact with oxygen.[1] 2. Light Protection: Use amber glassware or wrap containers in aluminum foil to block light.[1] 3. Use High-Purity Solvents: Impurities in solvents can catalyze degradation. 4. Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA. |
| Unexpected Peaks in HPLC/LC-MS Analysis. | 1. Chemical Degradation: The compound has degraded into one or more new chemical entities. Common pathways include oxidation, decarboxylation, or demethoxylation.[1][3][4] 2. Solvent Interaction: The compound may be reacting with the solvent, especially under non-neutral pH or elevated temperatures. | 1. Conduct a Forced Degradation Study: Systematically expose the compound to heat, acid, base, peroxide, and light to identify potential degradants (See Protocol 1).[2][5] 2. Confirm Peak Identity: Use mass spectrometry (MS) to determine the molecular weight of the new peaks and deduce their structures. A loss of 44 Da suggests decarboxylation; a loss of 14 Da (CH₂) suggests demethoxylation. 3. Optimize pH: Benzoic acid derivatives can have pH-dependent stability. Buffer your solution to a pH where the compound is most stable, likely in the slightly acidic to neutral range.[1][2] |
| Loss of Potency or Inconsistent Assay Results Over Time. | 1. Slow Degradation: The compound is degrading slowly under your storage or experimental conditions. 2. Adsorption: The compound may be adsorbing to the surface of your storage container (e.g., certain plastics). | 1. Verify Storage Conditions: Ensure the solid compound is stored at recommended temperatures (-20°C), protected from light and moisture.[6][7] 2. Prepare Fresh Solutions: For maximum consistency, prepare solutions immediately before use.[1] 3. Use Appropriate Containers: Store solutions in glass or polypropylene vials, which are generally less reactive than other plastics. 4. Implement a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the intact compound from all potential degradation products (See Protocol 2).[5][8] |
| Poor Solubility or Precipitation in Aqueous Buffers. | 1. Inherent Solubility: The compound has limited solubility in water.[9] 2. pH Effects: As a carboxylic acid, its solubility is highly pH-dependent. It is less soluble in acidic conditions (protonated form) and more soluble in neutral to basic conditions (deprotonated salt form). | 1. Adjust pH: Increase the pH of the buffer to deprotonate the carboxylic acid, forming the more soluble carboxylate salt. 2. Use Co-solvents: Add a small percentage of a water-miscible organic solvent like DMSO, ethanol, or acetonitrile to the buffer to increase solubility. Perform compatibility tests to ensure the co-solvent does not interfere with your assay. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C in a freezer.[6][7] It is also advisable to protect it from light and moisture. For frequent use, storing smaller aliquots can prevent degradation of the bulk supply from repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.
Q2: What are the primary degradation pathways for this compound?
Based on its chemical structure, the following degradation pathways are most likely:
-
Oxidative Degradation: The electron-rich aromatic ring, activated by the hydroxyl and methoxy groups, is susceptible to oxidation, potentially forming quinone-type species.[1][10] This is often the cause of color changes.
-
Thermal Decarboxylation: Like many benzoic acid derivatives, this compound can lose its carboxylic acid group as CO₂ at elevated temperatures.[4][11]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to a variety of degradation products.[2]
-
Demethoxylation: Under certain conditions, such as exposure to radical species, the methoxy groups (-OCH₃) can be cleaved and replaced by hydroxyl groups (-OH).[3]
Q3: How stable is this compound in common laboratory solvents?
While specific kinetic data is limited, stability generally follows this trend: Aprotic solvents (e.g., DMSO, Acetonitrile) > Protic non-aqueous solvents (e.g., Ethanol, Methanol) > Aqueous solutions. Stability in aqueous solutions is highly dependent on pH, temperature, and exposure to light and oxygen.[1] Always prepare aqueous solutions fresh for the most reliable results.
Q4: My analytical results are inconsistent. How do I troubleshoot my workflow?
Inconsistent results often point to an overlooked stability issue. The diagram below outlines a systematic approach to diagnosing the problem.
References
- TCI Chemicals. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- BenchChem. (2025). Stability of "2,3-Dihydroxy-4-methoxybenzoic acid" in different solvents.
- J-Stage. (n.d.). Oxidative Decomposition of the Intermediate Metabolites (G and H) dimethoxybenzoic acid, both in the crystalline.
- ResearchGate. (2016). Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation.
- International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- BenchChem. (2025). Application Notes and Protocols for 2,3-Dihydroxy-4-methoxybenzoic acid as an Enzymatic Substrate.
- MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives.
- PubMed. (2008). The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- PubMed. (2000). Two distinct pathways for anaerobic degradation of aromatic compounds in the denitrifying bacterium Thauera aromatica strain AR-1.
- Beaudry Research Group. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Retrieved from a university research group website.
- CP Lab Safety. (n.d.). This compound, 97% Purity, C9H10O5, 1 gram.
- PubChem. (n.d.). 2-Hydroxy-4,5-dimethoxybenzoic acid.
- PubChem. (n.d.). 2-Hydroxy-6-methoxybenzoic acid.
- BenchChem. (2025). Technical Support Center: Degradation of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
- BenchChem. (2025). dimethylbenzonitrile to 4-Hydroxy-3,5- dimethylbenzoic Acid.
- BenchChem. (2025). Technical Support Center: Photostability of 4-Methoxybenzoic Acid in Formulations.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.
- PubMed. (2024). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3.
- Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration.
- ResearchGate. (n.d.). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies.
- Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
- ResearchGate. (n.d.). Oxidative Degradation of 2,4‐Dihydroxybenzoic Acid by the Fenton and Photo‐Fenton Processes.
- BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Commercial 2,6-Dihydroxybenzoic Acid.
- ResearchGate. (n.d.). The thermal decomposition of benzoic acid.
- Google Patents. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Indian Journal of Applied & Pure Biology. (2025). Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
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- 4. The effect of temperature on the stability of compounds used as UV-MALDI-MS matrix: 2,5-dihydroxybenzoic acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic acid, 3,5-dimethoxy-4-hydroxycinnamic acid, nor-harmane and harmane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpaonline.com [ajpaonline.com]
- 6. 3187-19-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting the NMR Spectrum of 2-Hydroxy-4,6-dimethoxybenzoic acid
Welcome to the technical support center for spectroscopic analysis. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-Hydroxy-4,6-dimethoxybenzoic acid and need assistance in interpreting its 1H and 13C NMR spectra. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to help you navigate common challenges in spectral interpretation. This document is structured as a series of frequently asked questions (FAQs) that address specific issues you may encounter during your analysis.
FAQ 1: What should the 1H NMR spectrum of this compound look like? I can't find a reference spectrum.
This is a common and critical first question. When a reference spectrum is unavailable, we must build a predicted spectrum based on the molecular structure and established chemical shift principles. The structure contains several distinct proton environments: two exchangeable protons (-OH and -COOH), two methoxy groups, and two aromatic protons.
Molecular Structure and Proton Environments:
Caption: Structure of this compound with key proton groups.
Predicted 1H NMR Data
The following table summarizes the expected chemical shifts (δ), multiplicities, and integration values for the protons of this compound. These predictions are based on data from analogous compounds and substituent effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Rationale & Considerations |
| -COOH (Carboxylic Acid) | 11.0 - 13.0 | Broad Singlet (br s) | 1H | Highly deshielded due to the electronegativity of the oxygens and hydrogen bonding.[1][][3] The signal is often very broad and may be difficult to see. Its chemical shift is highly dependent on concentration and solvent.[4] |
| -OH (Phenolic) | 9.0 - 11.0 | Broad Singlet (br s) | 1H | The phenolic proton is also deshielded and its signal is broadened by hydrogen bonding and chemical exchange.[5][6] Its position is sensitive to solvent, temperature, and concentration.[7] In some solvents like DMSO-d6, this peak may become sharper. |
| Ar-H (H-3, H-5) | 6.0 - 6.5 | Doublets (d) | 2H (1H each) | These two aromatic protons are in different environments but will appear as two distinct doublets due to coupling with each other (meta-coupling, J ≈ 2-3 Hz). They are shifted upfield due to the strong electron-donating effects of the -OH and two -OCH3 groups. |
| -OCH3 (Methoxy at C4/C6) | 3.7 - 4.0 | Singlets (s) | 6H (3H each) | Methoxy groups on an aromatic ring typically appear as sharp singlets in this region.[8] The two methoxy groups are chemically non-equivalent and should appear as two separate singlets. |
FAQ 2: My -OH and -COOH peaks are missing or are just a broad hump. Is my sample degraded?
This is one of the most common and expected observations for this type of molecule. It is highly unlikely to be a sign of degradation.
Causality: The protons on the hydroxyl (-OH) and carboxylic acid (-COOH) groups are "exchangeable" or "labile".[9][10] This means they rapidly exchange with other labile protons in the solution, including trace amounts of water (H2O) in the deuterated solvent or with deuterium from the solvent itself (e.g., in D2O or CD3OD).[11]
-
Rapid Exchange: On the NMR timescale, this exchange is so fast that the spectrometer observes an average environment, leading to significant signal broadening.[5][6] Sometimes, the peak becomes so broad that it merges into the baseline and appears to be missing entirely.[3]
-
Solvent Effects: Protic deuterated solvents like D2O or CD3OD will actively exchange with your -OH and -COOH protons, causing their signals to completely disappear.[11] This is a feature, not a bug, and is used as a confirmation technique.
Troubleshooting Protocol: The D2O Shake
To definitively identify your -OH and -COOH protons, you can perform a "D2O shake" experiment. This is a simple, self-validating test.[9]
Step-by-Step Methodology:
-
Acquire Initial Spectrum: Dissolve your sample (5-25 mg) in an aprotic deuterated solvent like CDCl3 or DMSO-d6 (approx. 0.6-0.7 mL) and acquire a standard 1H NMR spectrum. Note the positions of any broad peaks.
-
Add D2O: Add one or two drops of deuterium oxide (D2O) to your NMR tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for about 30-60 seconds to ensure mixing.
-
Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a second 1H NMR spectrum using the same parameters.
-
Analyze: Compare the "before" and "after" spectra. The signals corresponding to the -OH and -COOH protons will have disappeared or significantly diminished in the second spectrum because the protons (1H) have been replaced by deuterium (2H), which is not observed in a 1H NMR experiment.[9]
Caption: Workflow for confirming exchangeable protons using a D2O shake experiment.
FAQ 3: The integration of my aromatic region is incorrect, or the peaks are not sharp doublets.
Several factors can lead to issues with the aromatic signals. Let's break down the potential causes and solutions.
1. Overlapping Residual Solvent Peak: The most common deuterated solvent, CDCl3, has a residual undeuterated signal (CHCl3) that appears around δ 7.26 ppm. If your aromatic signals are broad or weak, this solvent peak can interfere with accurate integration.
-
Solution: Use a different solvent like acetone-d6 (residual peak ~δ 2.05 ppm) or DMSO-d6 (residual peak ~δ 2.50 ppm) to move the solvent signal away from your aromatic region.
2. Poor Shimming or Sample Inhomogeneity: If all peaks in your spectrum are broad, not just the aromatic ones, the issue is likely instrumental or related to the sample preparation.
-
Poor Shimming: The magnetic field is not homogeneous across the sample. This is a common instrumental issue that requires re-shimming the spectrometer.
-
Low Solubility: If your compound is not fully dissolved, the sample is inhomogeneous, leading to broad lines. This compound has limited solubility in some solvents.
-
Protocol: Try preparing the sample in a small vial first, gently warming or vortexing to ensure complete dissolution before transferring to the NMR tube. If solubility in CDCl3 is poor, DMSO-d6 is an excellent alternative for polar aromatic acids.
-
3. Concentration Effects: At high concentrations, intermolecular interactions (like hydrogen bonding or pi-stacking) can cause peak broadening and slight shifts in chemical shifts.
-
Solution: Prepare a more dilute sample (e.g., 5 mg in 0.7 mL of solvent) and re-acquire the spectrum.
FAQ 4: How can I assign the signals in the 13C NMR spectrum?
Assigning the 13C NMR spectrum is a logical process based on predictable chemical shift ranges and electronic effects.
Predicted 13C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Rationale & Considerations |
| C=O (Carboxyl) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[1][][4] |
| C-O (C2, C4, C6) | 155 - 165 | Carbons directly attached to oxygen are significantly deshielded. The signals for C2, C4, and C6 will be in this region, likely with C2 (bearing -OH) and C4/C6 (bearing -OCH3) being distinct. |
| C-H (C3, C5) | 90 - 100 | These carbons are shielded by the strong electron-donating effects of the three oxygen-containing substituents, shifting them significantly upfield into a characteristic region for electron-rich aromatic carbons. |
| C-C (C1) | 100 - 110 | This is a quaternary carbon (no attached protons) and is attached to the electron-withdrawing carboxylic acid group. Its signal is often weaker than protonated carbons. |
| -OCH3 (Methoxy Carbons) | 55 - 60 | The carbons of the methoxy groups are highly shielded and appear in this typical upfield region.[8] The two methoxy groups are non-equivalent and should produce two distinct signals. |
Validation Strategy: To confirm these assignments, a Heteronuclear Single Quantum Coherence (HSQC) experiment is invaluable. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to. This would definitively link the aromatic proton signals (H-3, H-5) to their corresponding carbon signals (C-3, C-5) and the methoxy protons to their carbons.
References
- Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn.
- Exchangeable Protons in NMR—Friend or Foe? (2023, January 26). ACD/Labs.
- Kuntoji, R. (2014, November 7). How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication? ResearchGate.
- 2-HYDROXY-4-METHOXY-3,6-DIMETHYL-BENZOIC-ACID - Optional[13C NMR]. (n.d.). SpectraBase.
- Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE.
- Limbach, H.-H., et al. (2004). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 126(29), 9063–9077.
- Hydrogen–deuterium exchange. (n.d.). In Wikipedia.
- Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (n.d.). Study Mind.
- Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
- Gerothanassis, I. P., et al. (2012). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(9), 10429–10480.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Benzoic acid 1H NMR Spectrum (1D, D2O, experimental). (n.d.). Human Metabolome Database.
- 2-Methoxybenzoic acid 13C NMR Spectrum. (n.d.). PhytoBank.
- Factors That Influence NMR Chemical Shift. (2022, October 3). Chemistry LibreTexts.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility.
- Why is the proton NMR -OH peak broad? (2012, January 6). The Student Room.
- Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts.
- 1H proton nmr spectrum of phenol. (n.d.). Doc Brown's Chemistry.
- 4-Hydroxybenzoic acid 13C NMR Spectrum. (n.d.). Human Metabolome Database.
- Biellmann, J. F., & Callot, H. (1967). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Organic Acids and Salts.
- 2-Hydroxy-4,5-dimethoxybenzoic acid. (n.d.). PubChem.
- Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.
- Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Journal of the American Chemical Society, 115(16), 7301–7306.
- Acid Unknowns Docx. (n.d.). Course Hero.
- Fernández-Delita, N., et al. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal, 12(6s), 1642-1649.
- 2,6-Dimethoxybenzoic Acid. (n.d.). PubChem.
- Supplementary information NMR methodology for complex mixture 'separation'. (n.d.). The Royal Society of Chemistry.
- How to read NMR spectra from the basics. (n.d.). JEOL.
- How to Predict the Number of Signals in a 1H NMR. (2021, October 4). YouTube.
- The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
- Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... (n.d.). ResearchGate.
- Supplementary data for. (n.d.). The Royal Society of Chemistry.
- 2,4-Dimethoxy benzoic acid - Optional[1H NMR]. (n.d.). SpectraBase.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor... (n.d.). ResearchGate.
- 2,6-Dimethoxybenzoicacid. (n.d.). Automated Topology Builder.
Sources
- 1. PhytoBank: 13C NMR Spectrum (PHY0064709) [phytobank.ca]
- 3. 2,4-Dihydroxybenzoic acid(89-86-1) 1H NMR [m.chemicalbook.com]
- 4. 3187-19-7|this compound|BLD Pharm [bldpharm.com]
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Common impurities in 2-Hydroxy-4,6-dimethoxybenzoic acid and their removal
Technical Support Center: 2-Hydroxy-4,6-dimethoxybenzoic acid
Welcome to the technical support center for this compound (CAS 3187-19-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important synthetic intermediate. We will address frequently encountered impurities and provide robust, field-proven protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude this compound?
A1: Impurities in synthetically prepared this compound typically originate from three main sources: unreacted starting materials, byproducts of the synthetic route, and degradation. The most common classes of impurities include:
-
Starting Materials: Depending on the synthetic pathway, residual starting materials such as 3,5-dimethoxyphenol or phloroglucinol derivatives may be present.
-
Isomeric Impurities: Positional isomers are a significant challenge. These can include isomers with different arrangements of the hydroxyl and methoxy groups, such as 2-hydroxy-4-methoxybenzoic acid or various dihydroxy-methoxybenzoic acids. The separation of these isomers can be difficult due to their similar physicochemical properties.
-
Incompletely or Over-Methylated Species: If the synthesis involves methylation, impurities like 2,4-dihydroxy-6-methoxybenzoic acid (under-methylated) or 2,4,6-trimethoxybenzoic acid (over-methylated) can form.
-
Salts and Reagents: Inorganic salts from reaction workups or residual catalysts can also contaminate the crude product.
Q2: What is the most effective first-line strategy for purifying crude this compound?
A2: For most applications, recrystallization is the most efficient and cost-effective initial purification method. It is particularly effective at removing less-soluble colored impurities, residual starting materials, and inorganic salts. The key to successful recrystallization is the selection of an appropriate solvent system that dissolves the target compound well at elevated temperatures but poorly at lower temperatures.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Given that this compound is insoluble in water and only slightly soluble in solvents like chloroform[1], a mixed-solvent system is often ideal. A combination of an alcohol (like ethanol or methanol) and water is highly effective. The crude material is dissolved in a minimal amount of hot alcohol, and then hot water is added dropwise until the solution becomes faintly turbid. Upon slow cooling, high-purity crystals will form.
Q4: How can I reliably assess the purity of my final product?
A4: A multi-faceted approach is recommended for purity confirmation:
-
Melting Point Analysis: A sharp melting point range close to the literature value of 160-162 °C is a strong indicator of high purity[1][]. A broad or depressed melting range suggests the presence of impurities.
-
Chromatography: Thin-Layer Chromatography (TLC) provides a quick qualitative check for impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying closely related isomers and byproducts[3].
-
Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the chemical structure and identifying any residual isomeric or structural impurities.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification workflow.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | • Too much solvent was used, leaving a significant amount of the product in the mother liquor.[4]• The solution was cooled too rapidly, leading to the formation of fine, impure crystals.• The crystals were washed with a solvent that was not sufficiently cold, causing them to redissolve. | • Use the absolute minimum amount of hot solvent required for complete dissolution.• Allow the flask to cool slowly to room temperature before placing it in an ice bath.• Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Product "Oils Out" Instead of Crystallizing | • The solution is excessively supersaturated.• The rate of cooling is too fast for crystal nucleation to occur properly.• The presence of oily, insoluble impurities is hindering crystallization. | • Reheat the solution to dissolve the oil, add a small amount (1-5%) more of the primary solvent (e.g., ethanol), and attempt to cool again, much more slowly.• Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.[5]• If oily impurities are suspected, perform a hot filtration step before allowing the solution to cool. |
| Persistent Impurity Detected by HPLC/NMR | • The impurity is a positional isomer with very similar solubility to the target compound.• Recrystallization is not providing sufficient selectivity for separation. | • For difficult-to-separate isomers, column chromatography on silica gel is the recommended next step.[5]• Explore alternative recrystallization solvents or solvent systems.• For acidic impurities, consider a pH-mediated separation. An analogous method involving pH-controlled decomposition and precipitation has been successfully used to separate isomers of dihydroxybenzoic acid.[4][6] |
| Product is Colored (Pale Orange/Brown) | • Presence of oxidized or polymeric impurities.• Contamination from starting materials or reaction byproducts. | • Add a small amount of activated charcoal to the hot solution during recrystallization and perform a hot filtration to remove it along with the colored impurities. Caution: Use charcoal sparingly as it can adsorb the desired product and reduce yield.• Ensure the recrystallization process is performed efficiently to minimize thermal degradation. |
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 3187-19-7 | [1][] |
| Molecular Formula | C₉H₁₀O₅ | [1] |
| Molecular Weight | 198.17 g/mol | [1][] |
| Melting Point | 160-162 °C | [1][] |
| Appearance | Pale Orange to Light Brown Solid | [1] |
| Solubility | Insoluble in water; Slightly soluble in aqueous acid and heated chloroform. | [1] |
Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization from Ethanol/Water
This protocol is designed to achieve >98% purity by effectively removing most common impurities.
Rationale: This method leverages the differential solubility of the target compound. It is highly soluble in hot ethanol but poorly soluble in cold water. By carefully adjusting the solvent ratio, a supersaturated state is achieved from which pure crystals precipitate upon cooling.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot 95% ethanol required to fully dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional but Recommended): If any insoluble particulate matter or color is present, perform a hot filtration. Place a funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.
-
Induce Supersaturation: To the clear, hot ethanol solution, add hot water dropwise while stirring until the solution becomes persistently turbid (cloudy). Add a few more drops of hot ethanol to just redissolve the precipitate and render the solution clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals.[5]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter with a small volume of ice-cold 20:80 ethanol/water solution to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is employed when recrystallization fails to remove persistent impurities, particularly isomers.
Rationale: Column chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). The polarity of the eluent is optimized to allow the target compound to separate from impurities with different polarities.
-
Slurry Preparation: In a beaker, add the crude product and dissolve it in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.
-
Column Packing: Prepare a glass chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane). Ensure the column is packed evenly without any air bubbles.
-
Loading: Carefully add the silica gel-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 9:1). Monitor the separation by collecting fractions and analyzing them using TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column. Isomers and impurities will elute at different solvent polarities.
-
Fraction Collection: Collect the fractions containing the pure desired product, as identified by TLC analysis.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
- Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
- Kondo, M., & Oae, S. (1966). Purification of benzoic acid.
- Mitsui Toatsu Chemicals, Inc. (1992). Method for producing 2,6-dihydroxybenzoic acid.
Sources
- 1. This compound CAS#: 3187-19-7 [m.chemicalbook.com]
- 3. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5304677A - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-4,6-dimethoxybenzoic Acid
Welcome to the technical support guide for the synthesis of 2-Hydroxy-4,6-dimethoxybenzoic acid. This document is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from bench-scale to larger, pilot-scale production. We will delve into the common synthetic pathways, address critical scale-up challenges through detailed troubleshooting guides, and provide answers to frequently asked questions. Our focus is not just on the procedural steps but on the underlying chemical principles to empower you to make informed decisions during your scale-up campaign.
Introduction to the Synthesis
This compound is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its synthesis typically originates from phloroglucinol (1,3,5-trihydroxybenzene), a readily available and symmetric starting material. The overall transformation involves two key chemical reactions: a carboxylation step to introduce the carboxylic acid group, followed by a selective double methylation of two of the three hydroxyl groups.
While straightforward on paper, scaling this process presents challenges related to reaction control, regioselectivity, and purification. This guide provides field-proven insights to navigate these complexities effectively.
Primary Synthetic Pathway
The most common and industrially viable route begins with the Kolbe-Schmitt carboxylation of phloroglucinol, followed by selective methylation. Understanding this workflow is the first step to successful scale-up.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: From Lab to Pilot Plant
This section is formatted as a series of questions and answers to address specific issues you may encounter during the scale-up process.
Issue 1: Inconsistent Yields and Purity in the Carboxylation Step
Question: We are attempting a Kolbe-Schmitt reaction on phloroglucinol, but our yields of 2,4,6-trihydroxybenzoic acid are low and variable upon scale-up. What are the likely causes?
Answer: This is a classic scale-up challenge rooted in the mechanism and physical state of the Kolbe-Schmitt reaction. Several factors are at play:
-
Moisture Sensitivity: The reaction is extremely sensitive to moisture.[1] The formation of the potassium phenoxide salt is critical, and any water present will react with the phenoxide, reducing its effectiveness and potentially consuming the base. On a larger scale, ensuring completely anhydrous conditions is more difficult.
-
Solution: All glassware and reactors must be rigorously dried. Use anhydrous potassium carbonate and high-purity, dry phloroglucinol. Blanket the reaction vessel with an inert gas like nitrogen or argon to prevent atmospheric moisture ingress.
-
-
Poor Mass Transfer of CO₂: This is one of the most significant scale-up hurdles. In a large reactor, achieving efficient contact between the solid phenoxide salt and gaseous carbon dioxide is challenging.[1] Inadequate mixing leads to a low surface area for reaction, resulting in incomplete conversion.
-
Solution: The efficiency of agitation is paramount. Use a reactor with a high-torque overhead stirrer and appropriately designed impellers (e.g., anchor or turbine) to ensure the solid is well-suspended. The CO₂ pressure should be maintained consistently; small-scale optimization is needed to find the ideal pressure and temperature for your specific setup, often around 125-150°C and up to 100 atm.[1]
-
-
Thermal Decomposition: While heat is required, excessive temperatures can cause decarboxylation of the desired product or formation of unwanted by-products. Hot spots in a large reactor, caused by poor mixing, can exacerbate this issue.
-
Solution: Use a jacketed reactor with a reliable temperature controller. For very large scales, ensure the reactor's heat transfer capabilities are sufficient to manage the reaction exotherm and maintain a uniform temperature profile.
-
Caption: Troubleshooting logic for low carboxylation yield.
Issue 2: Poor Regioselectivity and Over-Methylation
Question: During the methylation step, we are observing the formation of 2,4,6-trimethoxybenzoic acid and other isomeric impurities. How can we improve the selectivity to get our desired product?
Answer: Regioselectivity in the methylation of a poly-phenolic compound is a delicate balance of sterics, electronics, and reaction conditions. The hydroxyl group at the 2-position (ortho to the carboxylate) is sterically hindered and forms a strong intramolecular hydrogen bond with the carboxylate, making it less reactive than the hydroxyls at the 4- and 6-positions. However, forcing conditions can overcome this barrier.
-
Stoichiometry of Methylating Agent: The most common cause of over-methylation is using an excess of the methylating agent, typically dimethyl sulfate (DMS).
-
Solution: Carefully control the stoichiometry. Use 2.0 to 2.2 equivalents of DMS. The slight excess accounts for any potential hydrolysis of the DMS. On a large scale, ensure the addition is slow and controlled, preferably via a syringe pump or dosing pump, to avoid localized high concentrations.
-
-
Reaction Temperature: Higher temperatures provide the activation energy needed to methylate the less reactive 2-position hydroxyl group.
-
Solution: Maintain a controlled, moderate temperature. The reaction is often run successfully at temperatures between 40-60°C. Monitor the reaction progress closely using an in-process control like TLC or HPLC to determine the optimal reaction time and avoid pushing the reaction too far.
-
-
Choice and Amount of Base: The base deprotonates the hydroxyl groups, making them nucleophilic. A very strong base or a large excess can increase the reactivity of all hydroxyl groups, reducing selectivity.
-
Solution: Potassium carbonate is a suitable base of moderate strength. Using a stoichiometric amount relative to the hydroxyl groups being methylated plus the carboxylic acid (i.e., ~3 equivalents) is a good starting point.
-
Issue 3: Product Isolation and Purification Challenges
Question: Our crude product after workup is a dark, oily solid that is difficult to handle and purify by recrystallization. How can we improve the isolation procedure?
Answer: The workup and purification are as critical as the reaction itself. A robust procedure is essential for achieving high purity on a large scale.
-
Incomplete Reaction or Side Products: The presence of unreacted starting materials or isomeric by-products can act as impurities that inhibit crystallization.
-
Solution: Before workup, confirm the reaction has gone to completion using TLC or HPLC.[2] If starting material remains, consider extending the reaction time or making minor adjustments to temperature.
-
-
Workup Procedure: The standard workup involves quenching the reaction, removing the solvent, and then acidifying an aqueous solution of the product salt to precipitate the free acid.[3] Errors here can lead to an impure product.
-
Solution: After the reaction, cool the mixture and carefully quench any unreacted DMS with an aqueous ammonia or sodium hydroxide solution. Distill the reaction solvent. Redissolve the residue in water and filter off any insoluble impurities. Treat the aqueous solution with activated charcoal to remove colored impurities, then filter again.[3] Slowly acidify the cold filtrate with an acid like HCl to a pH of ~2-3 to precipitate the product.[4]
-
-
Recrystallization: Choosing the right solvent system is key.
-
Solution: An ethanol/water or methanol/water mixture is often effective. Dissolve the crude product in a minimal amount of hot alcohol, then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly for large crystal formation. Collect the product by vacuum filtration and wash with cold water.[4]
-
| Parameter | Bench Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| CO₂ Pressure | 50-100 atm (Bomb Reactor) | 50-100 atm (Autoclave) | Ensure reactor pressure rating is sufficient. Monitor for leaks. |
| DMS Addition Time | 10-15 minutes (Dropping Funnel) | 1-2 hours (Dosing Pump) | Slow, controlled addition is critical to manage exotherm and selectivity. |
| Heat Management | Oil Bath / Heating Mantle | Jacketed Reactor (Steam/Oil) | Exothermic methylation requires efficient cooling to prevent runaway. |
| Stirring Speed | 500-800 RPM (Magnetic Stirrer) | 100-300 RPM (Overhead Stirrer) | Tip speed and impeller design are more important than RPM for mixing. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when running this synthesis at scale? A1: The primary hazard is the methylating agent, dimethyl sulfate (DMS). It is extremely toxic, a suspected human carcinogen, and can cause severe burns. Always handle DMS in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. Have a quenching solution (e.g., aqueous ammonia) readily available. The carboxylation step involves high pressure and temperature; use a properly rated and maintained autoclave. Always wear protective gloves, clothing, and eye protection during all steps.
Q2: Which analytical techniques are essential for quality control? A2: A combination of methods is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative in-process monitoring of reaction completion.[5]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the final product and identifying any isomeric impurities or by-products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and ensuring the correct substitution pattern.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q3: Can alternative, "greener" solvents or reagents be used? A3: While traditional solvents like acetone or DMF are common for the methylation step, exploring greener alternatives is a current area of research. For example, some syntheses may utilize solvent-free grinding methods for similar transformations, which can reduce waste.[4][5] However, for the Kolbe-Schmitt reaction, a solvent is often not used; the reaction is run with the solid phenoxide salt under CO₂. Regarding methylating agents, dimethyl carbonate (DMC) is a less toxic alternative to DMS, but it typically requires higher temperatures and pressures to be effective, which may compromise selectivity in this specific synthesis.
Detailed Experimental Protocol (Illustrative 100g Scale)
This protocol is for informational purposes and should be adapted and optimized based on your specific laboratory or plant conditions.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Phloroglucinol (anhydrous) | 126.11 | 100 g | 0.793 | 1.0 |
| Potassium Carbonate (anhydrous) | 138.21 | 438 g | 3.17 | 4.0 |
| Carbon Dioxide (CO₂) | 44.01 | Excess | - | - |
| Dimethyl Sulfate (DMS) | 126.13 | 210 g (158 mL) | 1.66 | 2.1 |
| Acetone (anhydrous) | 58.08 | 1.5 L | - | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
| Ethanol (95%) | 46.07 | ~1 L | - | - |
| Activated Charcoal | - | 10 g | - | - |
Procedure:
-
Step 1: Carboxylation
-
Charge a 2L high-pressure autoclave with anhydrous phloroglucinol (100 g) and anhydrous potassium carbonate (220 g).
-
Seal the reactor, inert with N₂, and then pressurize with CO₂ to ~80-100 atm.
-
Begin stirring and heat the reactor to 130-140°C. Maintain these conditions for 6-8 hours.
-
Cool the reactor to room temperature and slowly vent the CO₂ pressure.
-
The solid product is the potassium salt of 2,4,6-trihydroxybenzoic acid.
-
-
Step 2: Methylation
-
To the reactor containing the crude intermediate, add anhydrous acetone (1.5 L) and the remaining potassium carbonate (218 g).
-
Begin stirring and gently heat the suspension to 50°C.
-
Slowly add dimethyl sulfate (158 mL) via a dosing pump over 2 hours, maintaining the temperature at 50-55°C.
-
After the addition is complete, continue stirring at 55°C for 4-6 hours. Monitor reaction progress by TLC/HPLC until the intermediate is consumed.
-
-
Step 3: Workup and Purification
-
Cool the reaction mixture to below 20°C. Slowly add 100 mL of 10% aqueous ammonia to quench any unreacted DMS and stir for 1 hour.
-
Remove the acetone under reduced pressure.
-
Add 2 L of water to the residue and stir until all solids are dissolved. Filter to remove any insoluble material.
-
Add activated charcoal (10 g) to the filtrate, stir for 30 minutes, and filter through a pad of celite to obtain a clear, pale-yellow solution.
-
Cool the solution in an ice bath to below 10°C. Slowly acidify with concentrated HCl, while stirring, to pH 2.
-
A white precipitate will form. Continue stirring in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 250 mL).
-
Dry the crude product in a vacuum oven at 60°C. Expected crude yield: 120-140 g.
-
-
Step 4: Recrystallization
-
Dissolve the crude solid in a minimum amount of hot 95% ethanol.
-
Slowly add hot water until the solution just begins to turn cloudy.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath for 1-2 hours.
-
Collect the pure white crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum. Expected final yield: 100-120 g.
-
References
- Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
- Head, F. S. H., & Robertson, A. (1931). A synthesis of 2-hydroxy-4 : 5-dimethoxy-benzoic acid. Journal of the Chemical Society (Resumed), 2432. [Link]
- Buehler, C. A., & Cate, W. E. (1934). p-HYDROXYBENZOIC ACID. Organic Syntheses, 14, 48. [Link]
- Google Patents. (n.d.). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
- CP Lab Safety. (n.d.). This compound, 97% Purity. [Link]
- European Patent Office. (n.d.). Method for producing 2,6-dihydroxybenzoic acid. [Link]
- ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. [Link]
- Wikipedia. (n.d.). 2C-B. [Link]
- ResearchGate. (n.d.). 7 questions with answers in PHLOROGLUCINOL. [Link]
- Google Patents. (n.d.). Synthetic method of 2, 6-dimethoxy benzoic acid.
- Wikipedia. (n.d.). Phloroglucinol. [Link]
- Google Patents. (n.d.).
- MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
- National Institutes of Health. (n.d.). Encapsulation of Phloroglucinol from Rosenvingea intricata Macroalgae with Zinc Oxide Nanoparticles against A549 Lung Cancer Cells. [Link]
- MDPI. (n.d.). New Application of an Old Drug: Anti-Diabetic Properties of Phloroglucinol. [Link]
Sources
Technical Support Center: A-Z Guide to Elevating the Purity of 2-Hydroxy-4,6-dimethoxybenzoic Acid
Intended Audience: Researchers, scientists, and professionals in drug development.
Objective: This comprehensive guide provides a structured, in-depth technical resource for troubleshooting and resolving purity-related challenges encountered during the synthesis and purification of 2-Hydroxy-4,6-dimethoxybenzoic acid. Our focus is on delivering scientifically-grounded, field-proven methodologies to ensure the highest compound quality for your research and development endeavors.
Part 1: Foundational Knowledge and Initial Assessment
This compound is a pivotal building block in the synthesis of numerous pharmaceutical agents and fine chemicals. The presence of impurities, even in trace amounts, can significantly impact reaction kinetics, yield, and the safety profile of the final active pharmaceutical ingredient (API). Therefore, rigorous purification is not merely a recommendation but a critical step in the development workflow.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Impurities are typically route-dependent but often include unreacted starting materials, byproducts from side reactions, and residual solvents.[1] For instance, if synthesized via a carboxylation reaction of the corresponding phenol, residual phenol or incompletely carboxylated intermediates may be present.
Q2: What are the key physical properties of this compound to consider during purification?
A2: Key properties include its melting point, which is reported to be in the range of 160-162°C, and its solubility.[2][] It is a solid at room temperature and is generally insoluble in water but soluble in many organic solvents.[2]
Q3: How do I perform a preliminary purity assessment of my crude product?
A3: A simple and effective initial assessment can be made using Thin-Layer Chromatography (TLC).[4] By spotting your crude material alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the number of components in your mixture. A single spot for your product that is well-separated from other spots is indicative of a relatively pure compound.
Part 2: Troubleshooting Common Purification Challenges
This section is designed in a problem-solution format to directly address the most frequent issues researchers face.
Scenario 1: My final product has a persistent color (yellow to brown).
-
Underlying Cause: Discoloration is often due to the presence of highly conjugated impurities or oxidation byproducts.
-
Troubleshooting Protocol:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol). Add a small amount of activated charcoal (1-2% w/w) and reflux for 15-30 minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: While the solution is still hot, filter it through a fluted filter paper to remove the charcoal. This step should be performed quickly to prevent premature crystallization.
-
Recrystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the purified, colorless product.
-
Scenario 2: Analytical results (HPLC, NMR) indicate the presence of neutral or basic impurities.
-
Underlying Cause: These impurities could be unreacted starting materials or byproducts that do not possess the acidic carboxylic acid functional group.
-
Troubleshooting Protocol: Acid-Base Extraction This technique leverages the difference in solubility between the acidic product and non-acidic impurities.[5]
-
Dissolution: Dissolve the crude mixture in an organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate.[6] The this compound will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. Neutral and basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Precipitation: Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~2. This will re-protonate the carboxylate, causing the purified this compound to precipitate out of the solution.[7]
-
Isolation: Collect the pure solid by vacuum filtration and wash with cold water.
-
Scenario 3: Impurities with similar polarity to the product are present.
-
Underlying Cause: These are often isomeric byproducts or structurally related compounds that are difficult to separate by simple extraction or recrystallization.
-
Troubleshooting Protocol: Column Chromatography Column chromatography provides a higher degree of separation based on the differential adsorption of compounds to a stationary phase.[8]
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of polar organic compounds like carboxylic acids.
-
Mobile Phase Optimization: The choice of eluent (mobile phase) is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC.
-
Pro-Tip: Carboxylic acids can sometimes streak on silica gel TLC plates. To mitigate this, a small amount of acetic acid (0.5-1%) can be added to the eluting solvent.[1] This keeps the carboxylic acid in its protonated form, leading to sharper spots and better separation.
-
-
Column Packing and Elution: Pack a glass column with a slurry of silica gel in the chosen mobile phase. Carefully load the crude product onto the top of the silica gel. Elute the column with the mobile phase, collecting fractions.[8]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.
-
Purification Method Selection Workflow
Caption: A decision-making workflow for selecting the appropriate purification technique.
Part 3: Experimental Protocols and Data
Detailed Protocol: Recrystallization
-
Solvent Selection: In an ideal recrystallization, the compound of interest is highly soluble in the chosen solvent at elevated temperatures and poorly soluble at low temperatures. For this compound, ethanol, methanol, or a mixture of ethanol and water are often effective.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add activated charcoal and proceed as described in Scenario 1.
-
Crystallization: If a co-solvent system (e.g., ethanol/water) is used, add the "anti-solvent" (water) dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the primary solvent (ethanol) to redissolve the solid.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Purity Verification
The purity of the final product should be confirmed using a combination of analytical methods.
| Analytical Technique | Purpose | Expected Result for Pure Compound |
| Melting Point | Assess purity and identity | A sharp melting point range close to the literature value (160-162°C).[2][] |
| HPLC | Quantify impurities | A single major peak corresponding to the product. |
| NMR (¹H and ¹³C) | Structural confirmation | Spectra consistent with the structure of this compound and no signals from impurities.[9] |
| Mass Spectrometry | Confirm molecular weight | A molecular ion peak corresponding to the molecular weight of the compound.[9] |
References
- Vertex AI Search. (n.d.). Acid-Base Extraction.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
- Wikipedia. (n.d.). Acid–base extraction.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.).
- YouTube. (2021, February 9). column chromatography & purification of organic compounds.
- ChemicalBook. (n.d.). This compound CAS#: 3187-19-7.
- BOC Sciences. (n.d.). CAS 3187-19-7 this compound.
Sources
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- 2. This compound CAS#: 3187-19-7 [m.chemicalbook.com]
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- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. vernier.com [vernier.com]
- 8. youtube.com [youtube.com]
- 9. rroij.com [rroij.com]
Avoiding decomposition of 2-Hydroxy-4,6-dimethoxybenzoic acid during reaction
Welcome to the technical support center for 2-Hydroxy-4,6-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this versatile but sensitive reagent. Here, we will address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to help you avoid decomposition and achieve success in your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning a dark yellow or brown color. What is happening?
A1: The discoloration you are observing is likely due to the oxidation of the phenolic hydroxyl group. Phenolic compounds, especially those with multiple electron-donating groups like the methoxy groups on your molecule, are susceptible to oxidation. This process can be accelerated by several factors in your reaction setup, including exposure to atmospheric oxygen, the presence of trace metal impurities, elevated temperatures, or exposure to light. The colored byproducts are often quinone-like structures which, even in small amounts, can significantly alter the appearance of your reaction mixture.[1]
Q2: I am seeing a significant amount of a byproduct that appears to be 1,3-dimethoxybenzene. What is causing this?
A2: The formation of 1,3-dimethoxybenzene is a strong indicator that your starting material is undergoing decarboxylation—the loss of the carboxylic acid group as carbon dioxide (CO₂). This is a common decomposition pathway for benzoic acid derivatives, particularly at elevated temperatures.[1] The rate of decarboxylation can be influenced by the reaction solvent and the pH of the medium. For some substituted benzoic acids, this process is known to be catalyzed by acid.[2][3]
Q3: I am trying to perform a reaction with the carboxylic acid group, but I am getting low yields and a complex mixture of products. Why might this be?
A3: This is a classic selectivity problem. This compound has two reactive functional groups: the carboxylic acid and the phenolic hydroxyl group. The hydroxyl group is nucleophilic and its presence can interfere with reactions targeting the carboxylic acid, such as esterification or amidation.[4] For instance, if you are using a strong activating agent for the carboxylic acid, it might also react with the hydroxyl group, leading to polymerization or other side reactions.
Q4: How should I properly store this compound to ensure its stability?
A4: To maintain the integrity of the compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It is also recommended to store it at low temperatures, such as in a freezer at -20°C, and to protect it from light by using an amber vial or by wrapping the container in aluminum foil.[5][6]
Troubleshooting Guides
This section provides a more in-depth look at common problems and their solutions, focusing on the underlying chemical principles.
Issue 1: Uncontrolled Decarboxylation
Symptoms:
-
Formation of 1,3-dimethoxybenzene as a major byproduct.
-
Gas evolution (CO₂) from the reaction mixture.
-
Difficulty in isolating the desired product containing the benzoic acid moiety.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Excessive Heat | The C-C bond between the aromatic ring and the carboxyl group can be cleaved at high temperatures. The electron-donating methoxy and hydroxyl groups can stabilize the transition state of this reaction, making decarboxylation more favorable compared to other benzoic acids. | Keep the reaction temperature as low as possible. If heating is necessary, conduct a temperature screening study to find the minimum temperature required for the desired transformation. Consider using microwave irradiation for localized and controlled heating, which has been shown to be effective in some cases but can also promote side reactions if not carefully controlled.[7] |
| Acidic Conditions | Strong acidic conditions can promote decarboxylation by protonating the carboxylic acid, which can facilitate the cleavage of the C-C bond.[2][3] | If your reaction is not acid-catalyzed, ensure your reagents and solvents are neutral. If the reaction requires acidic conditions, consider using a milder acid or a shorter reaction time. |
| Solvent Effects | The choice of solvent can influence the rate of decarboxylation. | Screen different solvents to find one that allows for the desired reaction to proceed at a lower temperature. |
Issue 2: Oxidative Degradation
Symptoms:
-
The reaction mixture develops a yellow, brown, or even black color.
-
Appearance of multiple, often colored, impurities in TLC or LC-MS analysis.
-
Low yield of the desired product.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Atmospheric Oxygen | The phenolic hydroxyl group can be oxidized by oxygen from the air, a process that can be catalyzed by trace metals. | Run your reaction under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using standard Schlenk line techniques or by working in a glovebox. |
| Light Exposure | UV or visible light can provide the energy to initiate radical oxidation reactions.[1] | Protect your reaction from light by wrapping the flask in aluminum foil or by conducting the reaction in a dark fume hood. |
| Metal Contamination | Trace amounts of metal ions (e.g., iron, copper) in your reagents or from your spatula can catalyze the oxidation of the phenol. | Use high-purity reagents and solvents. Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester any trace metal ions. |
Issue 3: Lack of Selectivity in Reactions
Symptoms:
-
Low yields of the desired product when targeting the carboxylic acid.
-
Formation of oligomeric or polymeric byproducts.
-
Evidence of reaction at the hydroxyl group (e.g., O-acylation).
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Competing Reactivity | The phenolic hydroxyl group is nucleophilic and can compete with other nucleophiles for reaction with an activated carboxylic acid.[4] | Protect the hydroxyl group. This is the most robust solution. Convert the hydroxyl group into a less reactive ether, such as a methyl or benzyl ether.[8] The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.[9] |
| Harsh Reaction Conditions | Highly reactive coupling agents or harsh conditions can lead to a loss of selectivity. | Use mild reaction conditions. For amide bond formation, consider using coupling agents that are known to be mild and effective at lower temperatures, such as HATU or T3P®.[10] For esterification, Fischer esterification (acid-catalyzed reaction with an alcohol) may be an option if the conditions are carefully controlled to avoid decarboxylation.[11] |
Experimental Protocols
Protocol 1: Protecting the Hydroxyl Group as a Methyl Ether
This protocol provides a method to selectively protect the phenolic hydroxyl group, which is a crucial step before attempting reactions at the carboxylic acid.
Materials:
-
This compound
-
Dimethyl sulfate (DMS) - Caution: Highly toxic and carcinogenic. Handle with extreme care in a fume hood.
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous acetone.
-
Add anhydrous potassium carbonate (3.0 eq.).
-
Slowly add dimethyl sulfate (1.2 eq.) dropwise to the stirring suspension at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Redissolve the residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,4,6-trimethoxybenzoic acid.
Protocol 2: Mild Amide Coupling using HATU
This protocol describes the formation of an amide bond under mild conditions, assuming the hydroxyl group has been protected as described in Protocol 1.
Materials:
-
2,4,6-Trimethoxybenzoic acid (from Protocol 1)
-
HATU (1.1 eq.)
-
The desired amine (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2,4,6-trimethoxybenzoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add the desired amine (1.0 eq.) followed by the dropwise addition of DIPEA (2.0 eq.).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a 5% aqueous solution of lithium chloride (to remove DMF), 1M HCl, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Decomposition Pathways
To better understand the challenges, the following diagrams illustrate the main decomposition pathways of this compound.
Caption: Key decomposition pathways for this compound.
References
- BenchChem. (n.d.). Efficacy comparison of different protecting groups for phenols in synthesis.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- University of Wisconsin. (n.d.). Protecting Groups.
- ResearchGate. (n.d.). Protection for Phenols and Catechols.
- IIT Bombay. (2020). Protecting Groups.
- BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.
- Sciforum. (2000). Solid Phase Coupling of Benzoic Acid to Wang Resin: A Comparison of Thermal Versus Microwave Heating.
- ChemicalBook. (n.d.). This compound CAS#: 3187-19-7.
- BenchChem. (n.d.). Stability of "2,3-Dihydroxy-4-methoxybenzoic acid" in different solvents.
- ChemicalBook. (n.d.). 3187-19-7(this compound) Product Description.
- ResearchGate. (n.d.). 1. Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid....
- ResearchGate. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification.
- ResearchGate. (2025). How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. This compound CAS#: 3187-19-7 [m.chemicalbook.com]
- 6. 3187-19-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. sciforum.net [sciforum.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Biological Screening of 2-Hydroxy-4,6-dimethoxybenzoic acid
Welcome to the technical support resource for researchers investigating 2-Hydroxy-4,6-dimethoxybenzoic acid (HDMBA). This guide is designed to provide practical, field-proven insights to help you navigate the common, yet often overlooked, challenges encountered during the biological screening of this phenolic acid. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to design robust assays, troubleshoot effectively, and generate reliable, reproducible data.
Introduction: The Promise and Pitfalls of a Phenolic Scaffold
This compound is a substituted phenolic acid, a class of compounds known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] However, the very chemical features that confer this bioactivity—the hydroxyl group, the carboxylic acid, and the aromatic ring—are also responsible for significant challenges in experimental screening. These challenges range from basic solubility issues to complex assay interference, which can lead to false-positive or false-negative results if not properly addressed. This guide provides a structured, question-and-answer approach to proactively manage these issues.
Section 1: Fundamental Compound Handling & Preparation
The most critical, and often the first, point of failure in any screening campaign is improper compound handling. The physicochemical properties of HDMBA dictate a specific approach to preparation and storage to ensure solution integrity and concentration accuracy.
Q1: My this compound is not dissolving in my aqueous buffer or cell culture medium. What is the correct procedure for preparing a stock solution?
A1: This is a common and expected issue. This compound is reported to be insoluble in water.[4] Direct addition of the solid powder to aqueous solutions will result in poor dissolution and inaccurate concentrations. The standard industry practice is to create a high-concentration primary stock solution in an appropriate organic solvent, which can then be serially diluted into your assay medium.
Causality: The molecule's aromatic ring and methoxy groups lend it a nonpolar character, while the hydroxyl and carboxylic acid groups provide some polarity. This amphipathic nature makes pure water a poor solvent. A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is the industry standard because it can effectively solvate a wide range of compounds and is miscible with aqueous media in the small volumes used for final dilutions.
Table 1: Solvent Selection for this compound
| Solvent | Type | Suitability for Stock Solution | Notes |
| DMSO | Polar Aprotic | Excellent (Recommended) | Standard for primary screens. Ensure use of anhydrous, high-purity DMSO. |
| Ethanol | Polar Protic | Good | Can be used, but may have higher cell toxicity than DMSO at equivalent concentrations. |
| Methanol | Polar Protic | Fair | Can be used, but is more volatile and potentially more toxic to cells than ethanol. |
| Water | Polar Protic | Poor | Insoluble. Do not use for primary stock.[4] |
| Aqueous Buffers (PBS, etc.) | Aqueous | Poor | Insoluble. Use for final dilutions from an organic stock only. |
Experimental Protocol 1: Preparation of a 10 mM Primary Stock Solution
-
Pre-calculation: The molecular weight of this compound (C₉H₁₀O₅) is 198.17 g/mol . To make 1 mL of a 10 mM stock, you will need 1.98 mg.
-
Weighing: Accurately weigh ~2 mg of the compound into a sterile, amber glass vial or a low-binding microfuge tube. Record the exact weight.
-
Solubilization: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration. For example, if you weighed exactly 1.98 mg, add 1.0 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C or use a brief sonication step (5-10 minutes in a water bath sonicator) to ensure complete dissolution. Visually inspect against a light source to confirm no solid particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[5][6]
Caption: Workflow for preparing a validated compound stock.
Section 2: Ensuring Compound Stability in Biological Media
An often-overlooked source of experimental variability is the degradation of the test compound in the complex environment of cell culture medium. Media components can react with the compound, leading to a decrease in the effective concentration over the course of an experiment.
Q2: I'm observing diminishing or inconsistent biological effects in my cell-based assays, especially with longer incubation times (48-72h). Could my compound be unstable in the culture medium?
A2: Yes, this is a distinct possibility. Phenolic acids and related compounds can be unstable in typical cell culture conditions (37°C, pH ~7.4, presence of reactive components). Studies on similar small molecules have shown that components like D-glucose can react with them, reducing their stability and effective concentration over time.[7] Furthermore, the bicarbonate buffer system and high concentrations of certain components in concentrated media can accelerate degradation or cause precipitation.[8]
Causality: The chemical environment of cell culture medium is complex. The slightly alkaline pH can promote oxidation of the phenolic hydroxyl group. Furthermore, aldehydes and other reactive species present in serum or produced by cellular metabolism can potentially react with the aromatic ring or its substituents. This degradation leads to a lower-than-expected concentration of the active parent compound, causing a perceived loss of activity.
Experimental Protocol 2: Assessing Compound Stability via HPLC
This protocol provides a direct method to quantify the amount of parent compound remaining over time.
-
Preparation: Prepare your complete cell culture medium (including serum, if used).
-
Spiking: Add your HDMBA stock solution to the medium to achieve the final working concentration (e.g., 10 µM). Also, prepare a control sample of HDMBA in a stable solvent (e.g., 50:50 acetonitrile:water) at the same concentration.
-
Incubation: Place the medium-containing sample in a cell culture incubator at 37°C, 5% CO₂.
-
Time Points: At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot (e.g., 200 µL) of the medium.
-
Sample Quenching: Immediately quench any enzymatic activity and precipitate proteins by adding 2 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile).[9]
-
Quantification: Monitor the peak area of HDMBA at its absorbance maximum (likely around 280 nm) relative to the internal standard.[9] Compare the peak area at each time point to the T=0 sample to determine the percentage of compound remaining.
Caption: Workflow for assessing compound stability in media.
Section 3: Troubleshooting and Mitigating Assay Interference
Assay interference is arguably the most significant challenge when screening phenolic compounds. These molecules can interact with assay components in numerous ways, producing misleading results. Recognizing and controlling for this is paramount for data integrity.
Q3: I am seeing strong activity in my MTT or resazurin-based cell viability assay, but the results are not reproducible in orthogonal assays. Is my compound interfering with the assay chemistry?
A3: This is a classic sign of redox-based assay interference. Assays like MTT, XTT, WST-1, and resazurin rely on cellular reductases to convert a substrate into a colored or fluorescent product. As a phenolic acid, HDMBA is an antioxidant and can act as a reducing agent itself, directly converting the substrate without any biological input from the cells.[10] This leads to a false-positive signal, suggesting high cell viability or metabolic activity when none exists.
Causality: The assay chemistry involves a redox reaction. Your compound, being a phenol, can readily donate electrons (i.e., it's a reducing agent). This chemical reduction of the assay substrate mimics the biological activity you are trying to measure, making it a "false positive."
Q4: My compound shows activity against a wide range of protein targets, even unrelated ones. Could it be a non-specific inhibitor or a PAINS compound?
A4: This is a strong indicator of non-specific activity, which can arise from several mechanisms, including compound aggregation or inherent chemical reactivity. Many phenolic structures are flagged as Pan-Assay Interference Compounds (PAINS) because they can react non-specifically with proteins or chelate metals required for enzyme function.[11] At higher concentrations, compounds can also form colloidal aggregates that sequester and denature proteins, leading to broad, non-specific inhibition.[12]
Troubleshooting Decision Tree for Assay Interference
Caption: Decision tree for diagnosing assay interference.
Table 2: Essential Controls to De-risk Assay Interference
| Control Type | Purpose | Expected Outcome if No Interference |
| Vehicle Control | To measure the effect of the solvent (e.g., DMSO) on the assay system. | No significant deviation from untreated control. |
| Compound + No-Cell Control | To detect direct interaction between the compound and assay reagents (e.g., intrinsic color/fluorescence). | Signal should be identical to the "media only" blank. |
| Compound + Lysed Cell Control | To check if the compound interferes with the activity of released cellular components (e.g., LDH). | Signal should not be inhibited compared to the "lysed cell" positive control. |
Section 4: Differentiating Specific Bioactivity from General Cytotoxicity
If your compound passes the interference checks, the next step is to determine if the observed effect is due to a specific biological mechanism or simply because the compound is toxic to the cells at the tested concentration.
Q5: My compound reduces cell viability. How can I determine if this is due to a specific pathway (like apoptosis) or just non-specific membrane damage (necrosis)?
A5: This is a critical question. Relying on a single viability assay, especially a metabolic one like MTT, is insufficient. You must use an orthogonal assay that measures a different cellular health parameter. The gold standard approach is to pair a metabolic assay (measuring cell function) with a membrane integrity assay (measuring cell death).
Causality:
-
Metabolic Assays (e.g., MTT, resazurin): Measure the activity of intracellular enzymes. A reduction in signal indicates metabolic compromise, which can occur early in apoptosis or due to general toxicity.
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide uptake): Measure the leakage of intracellular components or the uptake of membrane-impermeable dyes.[13] A positive signal indicates a loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.
If you see a drop in metabolic activity without an increase in LDH release, it may suggest a specific cytostatic effect or early-stage apoptosis. If both signals change concurrently, it is more likely indicative of general cytotoxicity or necrosis.
Caption: Contrasting hallmarks of apoptosis and necrosis.
Experimental Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the activity of LDH released into the culture medium from cells with damaged membranes.[14]
-
Plate Cells: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat Cells: Treat cells with a concentration range of HDMBA for the desired time period (e.g., 24 or 48 hours).
-
Include Controls:
-
Untreated Control: Cells with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis buffer (provided in commercial kits) 30 minutes before the assay endpoint (100% LDH release).
-
Medium Background Control: Wells with medium but no cells.
-
-
Assay:
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
Add the LDH reaction mix from a commercial kit to each well.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
Add the stop solution.
-
-
Measure: Read the absorbance at the specified wavelength (typically 490 nm).
-
Calculate: Subtract the background from all readings. Calculate the percentage of cytotoxicity for each sample relative to the maximum release control.
Frequently Asked Questions (FAQs)
-
Q: What is a good starting concentration range for screening this compound?
-
A: For initial screens, a common range is from 1 µM to 50 µM. It is crucial to perform a dose-response curve to determine the IC₅₀ or EC₅₀ value rather than relying on a single high concentration, which is more likely to cause off-target effects or solubility issues.
-
-
Q: How can I be sure my final DMSO concentration is not affecting my cells?
-
A: Most cell lines can tolerate DMSO up to 0.5% (v/v), but some are sensitive to concentrations as low as 0.1%. Always include a vehicle control in your experiments where cells are treated with the highest concentration of DMSO used in your dilutions, and ensure this does not cause a significant effect compared to untreated cells.
-
-
Q: Are there any known off-target effects for this specific molecule?
-
A: Direct, comprehensive off-target profiling for this compound is not widely published. However, as a phenolic acid, it should be considered a potential antioxidant and possible pan-assay interference compound (PAINS).[3][11] Researchers should proactively screen for redox interference and non-specific protein reactivity as standard practice.
-
References
- Ghedeir, M., Al-Kuraishy, H. M., Al-Gareeb, A. I., & Alex, C. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research, 66(9), 753–763.
- Michalak, A. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(16), 4979.
- Gianini, A. S., et al. (2009). Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives. Zeitschrift für Naturforschung C, 64(1-2), 31-36.
- Thornburg, C. C., et al. (2018). Creating and screening natural product libraries. Expert Opinion on Drug Discovery, 13(9), 797-811.
- Stompor, M. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8005.
- Valli, M., & Crews, P. (2013). Natural product libraries: assembly, maintenance, and screening. Journal of Natural Products, 76(12), 2412-2428.
- González-García, E., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 25(3), 1836.
- Yasir, M., et al. (2020). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 25(21), 5094.
- Yang, M., et al. (2019). Screening techniques for the identification of bioactive compounds in natural products. Journal of Pharmaceutical and Biomedical Analysis, 168, 189-200.
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- CP Lab Safety (2024). This compound, 97% Purity.
- Hrovat, K., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals, 12(8), 1145.
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- Wikipedia. 2C-B.
- Wang, L., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. RSC Medicinal Chemistry, 13(7), 878-886.
- Ismail, A. A. (2012). Interferences in Immunoassay. Clinical Biochemistry, 45(12), 941-956.
- Kou, J., et al. (2014). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech, 15(6), 1629-1638.
- Miao, Y., et al. (2020). Hemidesmus indicus (l)-derived 2-hydroxy-4-methoxy benzoic acid attenuates dna damage and autophagy in sk-mel28 cells via p-erk pathway. Pharmacognosy Magazine, 16(70), 323-330.
- Senger, M. R., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1785.
- National Center for Biotechnology Information (2015). Assay Interference by Chemical Reactivity. In: Assay Guidance Manual.
- Vaidyanathan, A., et al. (2021). Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides. Nucleic Acid Therapeutics, 31(6), 416-427.
- McCoy, R. E., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress, 31(2), 493-502.
- Kerem, Z., et al. (2006). Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. Journal of Agricultural and Food Chemistry, 54(26), 9831-9836.
- Calbiochem. Buffers.
- Jackson, A. L., & Linsley, P. S. (2010). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Briefings in Functional Genomics, 9(2), 75-77.
- Hong, Y., et al. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Journal of Molecular Structure, 1236, 130312.
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Technical Support Center: Enhancing the Bioavailability of 2-Hydroxy-4,6-dimethoxybenzoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-4,6-dimethoxybenzoic acid (2H46DMBA) and its derivatives. This guide provides in-depth troubleshooting advice and practical, step-by-step protocols to address common challenges in enhancing the oral bioavailability of this class of compounds. As phenolic compounds, 2H46DMBA derivatives often exhibit poor aqueous solubility and/or membrane permeability, which can limit their therapeutic efficacy. This resource is designed to provide you with the expertise and validated methods to overcome these hurdles.
Part 1: Foundational Challenges & Strategic Approaches
Understanding the Bioavailability Hurdles for 2H46DMBA Derivatives
This compound and its analogs belong to the class of phenolic acids, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4][5] However, their therapeutic potential is often hampered by low oral bioavailability. The primary reasons for this are:
-
Poor Aqueous Solubility: The inherent crystallinity and lipophilicity of the molecular structure can lead to low dissolution rates in the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be in solution.[6][7]
-
Limited Membrane Permeability: While some lipophilicity is required to cross the intestinal membrane, highly lipophilic or polar compounds may exhibit poor permeability.
-
Presystemic Metabolism: Phenolic compounds are susceptible to first-pass metabolism in the gut wall and liver, primarily through glucuronidation and sulfation of the hydroxyl group.
This guide will explore three primary strategies to overcome these challenges:
-
Formulation-Based Approaches: Modifying the physical form of the drug to enhance dissolution.
-
Chemical Modification (Prodrug Approach): Temporarily altering the chemical structure to improve absorption and metabolic stability.[8][9][10][11]
-
Co-administration Strategies: Using excipients to improve solubility and/or permeability.[12][13][14][15][16]
Part 2: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 2.1: Formulation-Based Approaches - Nanoparticle Engineering
Nanoformulations, such as nanosuspensions and nanocrystals, increase the surface area of poorly soluble drugs, thereby enhancing their dissolution rate and saturation solubility.[17][18][19][20][21]
Q1: I've formulated my 2H46DMBA derivative as a nanosuspension, but I'm observing significant particle aggregation and instability. What are the potential causes and solutions?
A1: Particle aggregation in nanosuspensions is a common issue, often stemming from insufficient stabilization. Here's a troubleshooting workflow:
-
Causality: The high surface energy of nanoparticles makes them thermodynamically unstable, leading to agglomeration to minimize this energy. Effective stabilization is achieved by adsorbing polymers or surfactants onto the particle surface, creating steric or electrostatic barriers.
-
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: The concentration of your stabilizer (e.g., Poloxamer 188, HPMC, PVP) is critical. Too little will not provide adequate coverage, while too much can lead to issues like Ostwald ripening or toxicity.
-
Action: Perform a concentration-response study, evaluating a range of stabilizer concentrations. Monitor particle size and zeta potential over time. A stable formulation will maintain a consistent particle size and a zeta potential of at least ±20-30 mV for electrostatic stabilization.
-
-
Evaluate Different Stabilizers: Not all stabilizers are equally effective for all compounds. The choice depends on the physicochemical properties of your 2H46DMBA derivative.
-
Action: Screen a panel of stabilizers with different stabilization mechanisms (steric, electrostatic, or electrosteric). For example, compare a non-ionic steric stabilizer like HPMC with an ionic surfactant like sodium dodecyl sulfate (SDS).
-
-
Refine the Production Process: The method of nanoparticle production (e.g., wet milling, high-pressure homogenization) can impact stability.
-
Action: For high-pressure homogenization, optimize the number of cycles and pressure. For wet milling, adjust the milling time and bead size. The goal is to achieve a narrow particle size distribution, as polydisperse systems are more prone to instability.
-
-
Q2: My nanosuspension shows good in vitro dissolution, but the in vivo bioavailability in my animal model is still low. What could be the disconnect?
A2: This is a classic in vitro-in vivo correlation (IVIVC) challenge.[22] Several factors beyond dissolution can limit oral bioavailability:
-
Causality: While enhanced dissolution is a prerequisite, poor membrane permeability, rapid metabolism, or efflux by transporters like P-glycoprotein can still be limiting factors.
-
Troubleshooting & Investigation:
-
Assess Permeability: Your 2H46DMBA derivative may have inherently low permeability across the intestinal epithelium.
-
Action: Conduct an in vitro permeability assay using a Caco-2 cell monolayer model.[23] This will provide an estimate of the apparent permeability coefficient (Papp). A low Papp value suggests that permeability is a significant barrier.
-
-
Investigate Presystemic Metabolism: The phenolic hydroxyl group and other functional groups on your derivative are likely targets for phase II metabolizing enzymes in the gut and liver.
-
Action: Incubate your compound with liver microsomes or S9 fractions to assess its metabolic stability. Analyze the formation of glucuronide and sulfate conjugates using LC-MS/MS.
-
-
Consider the Impact of the GI Environment: The in vivo environment is more complex than a simple dissolution medium. Factors like GI transit time, pH, and interaction with food components can play a role.
-
Action: Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine to get a more predictive in vitro dissolution profile.[22]
-
-
Section 2.2: Chemical Modification - The Prodrug Strategy
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug.[8][9][10][24] For phenolic compounds like 2H46DMBA derivatives, masking the polar hydroxyl group can enhance lipophilicity and protect against first-pass metabolism.[8][9]
Q3: I've synthesized an ester prodrug of my 2H46DMBA derivative to improve its lipophilicity, but it seems to be poorly converted back to the active parent drug in vivo. How can I troubleshoot this?
A3: The success of a prodrug strategy hinges on efficient bioactivation at the desired site. Poor conversion suggests a mismatch between the prodrug linker and the available metabolic enzymes.
-
Causality: Ester prodrugs are typically cleaved by esterases, which are abundant in the plasma, liver, and gut. However, the rate and extent of cleavage can be highly dependent on the steric and electronic properties of the ester promoiety.[24]
-
Troubleshooting Steps:
-
In Vitro Hydrolysis Studies: First, confirm the stability and conversion rate in a controlled environment.
-
Action: Perform in vitro hydrolysis assays in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and plasma from the animal species used for your in vivo studies. This will tell you if the prodrug is prematurely hydrolyzing in the stomach or if it is stable enough to reach the intestine and be absorbed. It will also confirm if plasma esterases can cleave the promoiety.
-
-
Vary the Promoietry: If the conversion is slow, consider synthesizing a series of prodrugs with different ester promoieties to find one that is a better substrate for the relevant esterases.
-
Action: Create a small library of prodrugs with varying chain lengths (e.g., acetate, butyrate, valerate) and electronic properties. Generally, less sterically hindered esters are more rapidly hydrolyzed.
-
-
Consider Alternative Prodrug Linkages: If an ester linkage is not optimal, other chemistries can be explored.
-
Q4: My prodrug is effectively converted in plasma, but the overall bioavailability of the parent drug has not improved. What's the issue?
A4: This indicates that while the bioconversion is successful, the prodrug itself may have poor absorption characteristics, or the released parent drug is being rapidly eliminated.
-
Causality: Increasing lipophilicity with a prodrug approach can sometimes lead to decreased aqueous solubility, creating a "catch-22" situation where the compound is too lipophilic to dissolve effectively in the gut lumen.
-
Troubleshooting & Investigation:
-
Assess Prodrug Solubility and Permeability: The prodrug must have an optimal balance of solubility and permeability.
-
Action: Measure the aqueous solubility of the prodrug at different pH values. Also, assess its permeability using the Caco-2 model as you would for the parent drug.
-
-
Analyze Metabolite Profiles: Determine where and how the prodrug and parent drug are being metabolized and eliminated.
-
Action: After oral administration of the prodrug, collect plasma, urine, and feces over a time course. Use LC-MS/MS to quantify the prodrug, the parent drug, and any major metabolites. This will help you build a pharmacokinetic model and understand the fate of the compound.
-
-
Formulate the Prodrug: Even a well-designed prodrug can benefit from formulation.
-
Action: Consider formulating the prodrug in a lipid-based system or as a solid dispersion to enhance its dissolution and absorption.
-
-
Section 2.3: The Role of Excipients and Co-administration
Pharmaceutical excipients are not just inert fillers; they can play a crucial role in enhancing bioavailability by improving solubility, permeability, and stability.[12][13][14][15][16]
Q5: I'm using a solid dispersion of my 2H46DMBA derivative with PVP to enhance its dissolution, but the formulation is not stable and recrystallizes over time. How can I prevent this?
A5: Recrystallization of the amorphous drug within a solid dispersion is a common stability challenge, as the crystalline form is the thermodynamically stable state.
-
Causality: The polymer in a solid dispersion is meant to maintain the drug in a high-energy amorphous state by inhibiting molecular mobility and preventing nucleation and crystal growth. Instability occurs when the drug-polymer miscibility is poor or the formulation is exposed to conditions that promote molecular mobility (e.g., high temperature and humidity).
-
Troubleshooting Steps:
-
Optimize Drug Loading: Higher drug loading increases the propensity for recrystallization.
-
Action: Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5). Use techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to assess the physical state of the drug and monitor for recrystallization under accelerated stability conditions (e.g., 40°C/75% RH).
-
-
Screen Different Polymers: The choice of polymer is critical for achieving a stable amorphous solid dispersion.
-
Action: Evaluate polymers with different properties, such as HPMC, HPMC-AS, or Soluplus®. The ideal polymer will have good miscibility with your drug, often predicted by calculating the difference in their solubility parameters.
-
-
Add a Secondary Stabilizer: In some cases, a third component can improve stability.
-
Action: Consider adding a small amount of a surfactant or other excipient that can act as a plasticizer or crystallization inhibitor.
-
-
Part 3: Experimental Protocols & Data Presentation
Protocol 3.1: Preparation of a Nanosuspension by High-Pressure Homogenization
Objective: To prepare a stable nanosuspension of a 2H46DMBA derivative to enhance its dissolution rate.
Materials:
-
2H46DMBA derivative
-
Stabilizer (e.g., Poloxamer 188)
-
Purified water
-
High-pressure homogenizer
-
Particle size analyzer (e.g., dynamic light scattering)
Step-by-Step Methodology:
-
Preparation of the Suspension:
-
Disperse the 2H46DMBA derivative (e.g., 1-5% w/v) in an aqueous solution of the stabilizer (e.g., 0.5-2% w/v).
-
Use a high-shear mixer to create a homogenous pre-suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through the high-pressure homogenizer.
-
Typical parameters are 1000-1500 bar for 10-20 cycles. The optimal parameters will need to be determined experimentally.
-
Maintain the temperature of the system using a cooling bath to prevent thermal degradation of the compound.
-
-
Characterization:
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential of the resulting nanosuspension. A PDI below 0.3 is generally considered acceptable.
-
Perform in vitro dissolution testing in a relevant medium (e.g., phosphate buffer pH 6.8) and compare the dissolution profile to that of the unformulated drug.
-
Protocol 3.2: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a 2H46DMBA derivative or its prodrug.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Transport medium (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for quantification
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells on Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow them to differentiate into a monolayer with tight junctions.
-
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Before the experiment, measure the TEER of the cell monolayer to ensure its integrity. A TEER value >250 Ω·cm² is typically required.
-
-
Permeability Experiment:
-
Wash the cell monolayer with transport medium.
-
Add the test compound solution to the apical (A) side and fresh medium to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh medium.
-
-
Quantification and Calculation:
-
Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Data Presentation
Table 1: Comparative Performance of Bioavailability Enhancement Strategies
| Strategy | Formulation | Key Parameters | Advantages | Disadvantages |
| Nanoformulation | Nanosuspension | Particle Size, PDI, Zeta Potential | Broadly applicable, significant increase in dissolution rate | Physical instability (aggregation), requires specialized equipment |
| Chemical Modification | Ester Prodrug | Lipophilicity (logP), Conversion Rate | Can overcome both solubility and metabolism issues | Requires chemical synthesis, risk of incomplete conversion or altered pharmacology |
| Solid Dispersion | Amorphous Solid Dispersion | Drug Loading, Polymer Type | High drug loading possible, significant solubility enhancement | Physical instability (recrystallization), potential for drug-polymer interactions |
Part 4: Visualization of Workflows and Concepts
Diagram 1: Decision Tree for Selecting a Bioavailability Enhancement Strategy
Caption: A decision tree to guide the selection of an appropriate bioavailability enhancement strategy for 2H46DMBA derivatives based on their physicochemical and biopharmaceutical properties.
Diagram 2: Workflow for Troubleshooting Prodrug Bioconversion
Caption: A logical workflow for troubleshooting and optimizing the bioconversion of 2H46DMBA derivative prodrugs.
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- 16. BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2 [drug-dev.com]
- 17. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 19. preprints.org [preprints.org]
- 20. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability [mdpi.com]
- 21. Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 24. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Outcomes with 2-Hydroxy-4,6-dimethoxybenzoic Acid
Welcome to the technical support center for 2-Hydroxy-4,6-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common experimental challenges. Our goal is to empower you to modify and optimize your protocols for superior results.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound I should be aware of?
A1: this compound is a solid with a melting point in the range of 160-162°C.[1] It has limited solubility in water but is slightly soluble in aqueous acid and chloroform, especially with heating.[1][2] For long-term storage, it is recommended to keep it at -20°C in a freezer under an inert atmosphere to maintain its stability.[1][2]
Q2: What are the primary safety precautions I should take when handling this compound?
A2: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is important to handle the compound in a well-ventilated area to avoid inhalation of any dust. In case of contact with skin or eyes, rinse thoroughly with water.
Q3: In which solvents can I dissolve this compound for reactions?
A3: The choice of solvent will depend on the specific reaction. While it has low water solubility, it can be dissolved in some organic solvents. For reactions requiring a polar aprotic solvent, options like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be suitable, as seen in syntheses of similar compounds.[3] For esterification reactions, an excess of the corresponding alcohol often serves as the solvent.
Q4: How can I monitor the progress of reactions involving this compound?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the starting material, intermediates, and products.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Esterification Reactions
Q: I am attempting to synthesize an ester of this compound using a standard Fischer esterification, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
A: Low yields in Fischer esterification of this substrate can stem from several factors. Let's break down the potential issues and solutions:
-
Incomplete Reaction: The Fischer esterification is an equilibrium-driven reaction.[4] To drive the reaction towards the product, you need to either use a large excess of the alcohol or remove the water that is formed during the reaction.
-
Solution:
-
Increase the excess of the alcohol used; it can often serve as the solvent.
-
Employ a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water as it is formed.[4]
-
-
-
Steric Hindrance: The methoxy groups at the 4 and 6 positions, and the hydroxyl group at the 2 position, can create some steric hindrance around the carboxylic acid group, potentially slowing down the reaction.
-
Solution:
-
Increase the reaction time and ensure the reaction is heated to reflux.
-
Consider using a more reactive derivative of the carboxylic acid, such as an acyl chloride, although this will require a different reaction setup (e.g., Schotten-Baumann conditions).
-
-
-
Side Reactions: The phenolic hydroxyl group can potentially undergo side reactions, such as etherification, especially under harsh acidic conditions and high temperatures, though this is generally less favorable than esterification.
-
Solution:
-
Use a milder acid catalyst if possible.
-
Carefully control the reaction temperature.
-
-
Alkylation of the Phenolic Hydroxyl Group
Q: I am trying to alkylate the phenolic hydroxyl group of this compound, but I am getting a mixture of products, including alkylation at the carboxylic acid. How can I achieve selective O-alkylation?
A: This is a common challenge when working with molecules containing both a phenol and a carboxylic acid. The key is to exploit the difference in acidity between the phenolic proton and the carboxylic acid proton.
-
Cause: Strong bases will deprotonate both the carboxylic acid and the phenol, leading to a mixture of O-alkylated and ester products.
-
Solution: Protecting Group Strategy
-
Protect the Carboxylic Acid: The most reliable way to achieve selective O-alkylation is to first protect the more acidic carboxylic acid group, typically as an ester (e.g., a methyl or ethyl ester). This can be done via Fischer esterification as described above.
-
Perform the O-Alkylation: With the carboxylic acid protected, you can then perform the alkylation of the phenolic hydroxyl group using a suitable base (like potassium carbonate) and an alkylating agent (e.g., an alkyl halide) in a polar aprotic solvent like DMF or acetone.
-
Deprotect the Carboxylic Acid: After successful O-alkylation, the ester protecting group can be removed by hydrolysis (e.g., using aqueous NaOH or LiOH) to yield the desired O-alkylated carboxylic acid.
-
Acylation Reactions (Friedel-Crafts type)
Q: I want to perform an acylation on the aromatic ring of this compound, but I am concerned about the directing effects of the substituents and potential side reactions. What should I consider?
A: Acylating this molecule presents several challenges due to the presence of multiple activating groups and the acidic phenolic proton.
-
Directing Effects: The hydroxyl and methoxy groups are all ortho, para-directing and strongly activating. The carboxylic acid group is a deactivating, meta-directing group. The positions ortho and para to the activating groups will be highly activated. The position between the two methoxy groups (C5) is sterically hindered and activated by both, making it a potential site for substitution. The position ortho to the hydroxyl group (C3) is also activated.
-
Potential Issues & Solutions:
-
O-Acylation: The phenolic hydroxyl is more nucleophilic than the aromatic ring and will likely be acylated first in the presence of an acylating agent, especially without a strong Lewis acid.
-
Solution: Protect the phenolic hydroxyl group before attempting the Friedel-Crafts acylation. A simple acetylation (using acetic anhydride) can be performed, and the resulting ester can be cleaved after the ring acylation.
-
-
Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the oxygens of the hydroxyl, methoxy, and carbonyl groups, which can deactivate the catalyst and the ring.
-
Solution: Use a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount.
-
-
Regioselectivity: Predicting the exact site of acylation can be difficult due to the competing directing effects.
-
Solution: Careful optimization of reaction conditions (temperature, solvent, Lewis acid) may be necessary to favor one isomer. It is also crucial to have robust analytical methods (like NMR) to characterize the resulting product mixture.
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Hydroxy-4,6-dimethoxybenzoate (Esterification)
This protocol describes a standard Fischer esterification procedure.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 20 mL per gram of starting material).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization if a suitable solvent system is found.
Protocol 2: O-Alkylation of Methyl 2-Hydroxy-4,6-dimethoxybenzoate
This protocol details the alkylation of the phenolic hydroxyl group after protecting the carboxylic acid as a methyl ester.
Materials:
-
Methyl 2-hydroxy-4,6-dimethoxybenzoate (from Protocol 1)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1-1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2-3 eq)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of Methyl 2-hydroxy-4,6-dimethoxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2-3 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-70°C) and stir under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow: Selective O-Alkylation
Caption: Workflow for selective O-alkylation via a protection strategy.
Troubleshooting Logic: Low Yield in Esterification
Caption: Troubleshooting logic for low esterification yields.
References
- This compound) Product Description. (n.d.). ChemicalBook.
- Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid. (2010).
- Application Notes and Protocols for the Synthesis of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. (2025). BenchChem.
- Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystalliz
- Method for producing 2,6-dihydroxybenzoic acid. (1994).
- Preparation method of 2,6-dihydroxybenzoic acid. (2011).
- Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone. (2011).
- 2-Hydroxy-4,5-dimethoxybenzoic acid. (n.d.). PubChem.
- 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. (2020).
- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (2020).
- 2, 3, and 4 hydroxybenzoic acid syntheses. (2021). YouTube.
- Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbam
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry.
- Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). European Journal of Medicinal Chemistry.
- Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (2022). Tetrahedron Letters.
- Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. (1980).
- Preparation of 2,4-dihydroxybenzoic acid. (1991).
- Production of 2-hydroxy-4-methoxyacetophenone. (1998).
- Experiment 12. Preparation of 4-acetoxybenzoic acid. (n.d.).
- The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflamm
- Hemidesmus indicus (l)
- A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Deriv
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journals.
- Experience in the synthesis of hydroxybenzoic acid derivatives. (2022).
- Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. (1979).
- 2 -Hydroxy-4 ,6 -dimethoxyacetophenone 97 90-24-4. (n.d.). Sigma-Aldrich.
- Application Note: High-Purity Purification of Synthetic 2',6'-Dihydroxy-4,4'-dimethoxychalcone. (2025). BenchChem.
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2020). ACS Omega.
- 2'-Hydroxy-4',6'-dimethoxyacetophenone, 98% 1 g. (n.d.). Thermo Fisher Scientific.
- This compound. (n.d.). ChemicalBook.
- A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. (2010). Trade Science Inc.
- CCCXXXI.—A synthesis of 2-hydroxy-4 : 5-dimethoxy-benzoic acid. (1931). Journal of the Chemical Society (Resumed).
- 2-Hydroxy-4,5-dimethoxybenzoic acid. (n.d.). PubChem.
- 2,6-Dihydroxybenzoic acid (FDB000845). (n.d.). FooDB.
- A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. (2008). Tetrahedron.
- This compound CAS#: 3187-19-7. (n.d.). ChemicalBook.
Sources
Refinement of analytical methods for 2-Hydroxy-4,6-dimethoxybenzoic acid quantification
Welcome to the technical support center for the analytical quantification of 2-Hydroxy-4,6-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the nuances of method refinement. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are not only accurate but also robust and reliable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of this compound, providing concise, scientifically grounded answers.
Q1: What is the most common and reliable method for the quantification of this compound?
A1: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most prevalent and robust method for the quantification of this compound. This technique offers excellent specificity, sensitivity, and accuracy for phenolic compounds. Reversed-phase HPLC, utilizing a C18 column, is typically the method of choice.
Q2: What are the key considerations for sample preparation before HPLC analysis?
A2: Proper sample preparation is critical for accurate quantification and to prevent column contamination. Key steps include:
-
Dissolution: Dissolve the sample in a solvent compatible with the mobile phase, ideally the mobile phase itself, to avoid peak distortion.
-
Filtration: All samples should be filtered through a 0.45 µm syringe filter to remove particulate matter that can clog the column and system tubing.
-
Extraction (for complex matrices): For samples from biological or plant matrices, a liquid-liquid or solid-phase extraction may be necessary to remove interfering substances.
Q3: How does the pH of the mobile phase affect the chromatography of this compound?
A3: The mobile phase pH is a critical parameter. This compound is an acidic compound. To ensure a single, sharp peak, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid group. This suppresses its ionization, leading to better retention and peak shape on a reversed-phase column. Acidifying the mobile phase with agents like formic acid or phosphoric acid is a common practice.[1]
Q4: What are the likely degradation pathways for this compound and how can I minimize them?
A4: Based on its structure, this compound is susceptible to oxidative degradation, particularly of the dihydroxy groups, which can form quinone-like structures. This can be accelerated by exposure to light, high temperatures, and the presence of metal ions. To minimize degradation, solutions should be stored in amber vials to protect them from light, prepared fresh, and stored at low temperatures.
Part 2: HPLC Method Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing
Symptom: The chromatographic peak for this compound is asymmetrical, with a drawn-out trailing edge.
Causality & Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
| Potential Cause | Explanation | Recommended Action |
| Improper Mobile Phase pH | If the pH is too high, the carboxylic acid group will be ionized, leading to secondary interactions with the stationary phase and causing tailing.[1] | Lower the mobile phase pH using an acidic modifier like 0.1% formic acid or phosphoric acid. |
| Secondary Silanol Interactions | Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of the analyte, causing tailing. | Use a base-deactivated (end-capped) column or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%). |
| Column Overload | Injecting too much analyte can saturate the stationary phase, leading to poor peak shape. | Reduce the injection volume or dilute the sample. |
| Column Contamination/Degradation | Accumulation of strongly retained sample components can create active sites that lead to tailing. | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column. |
Issue 2: Retention Time Drift
Symptom: The retention time for this compound changes between injections.
Causality & Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time drift.
| Potential Cause | Explanation | Recommended Action |
| Poor Temperature Control | Fluctuations in column temperature can cause shifts in retention time. | Use a thermostatted column oven and ensure it has reached a stable temperature before analysis. |
| Mobile Phase Composition Change | Evaporation of the more volatile solvent component in the mobile phase can alter its composition and affect retention. | Prepare fresh mobile phase daily and keep the reservoir bottles capped. |
| Insufficient Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection, especially after a gradient run or solvent change. | Increase the column equilibration time. A good rule of thumb is to flush with 10-15 column volumes of the mobile phase. |
| Pump or System Leaks | A leak in the system will cause a drop in pressure and an increase in retention time. | Check for loose fittings and salt buildup around pump seals, which can indicate a leak. |
Part 3: Experimental Protocols & Method Validation
Recommended HPLC Method for Quantification
This method is adapted from a validated protocol for the structurally similar compound, 2-hydroxy-4-methoxybenzoic acid, and is expected to provide good resolution and sensitivity for this compound.[2] Method validation for this compound specifically is recommended for GMP applications.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or phosphoric acid)
-
This compound analytical standard
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 254 nm for phenolic compounds).
-
Injection Volume: 10 µL
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Prepare the sample as described in the FAQ section, ensuring the final concentration is within the linear range of the method.
4. Analysis and Quantification:
-
Inject the calibration standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters
Analytical method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[3][4][5]
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | The analyte peak should be well-resolved from impurities and excipients. Peak purity should be confirmed using a photodiode array (PDA) detector. | To ensure the method is selective for the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | To demonstrate a proportional relationship between concentration and detector response over a defined range. |
| Accuracy | Recovery of 98.0% to 102.0% | To assess the closeness of the measured value to the true value. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% | To evaluate the consistency of results under the same and different conditions (e.g., different days, analysts). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest concentration of analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). | To demonstrate the reliability of the method during normal use. |
References
- Benchchem. Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
- S. S. Shinde, et al. A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. Chromatographia. 2007;65(5-6).
- Benchchem. Stability of "2,3-Dihydroxy-4-methoxybenzoic acid" in different solvents.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- SCION Instruments. HPLC Troubleshooting Guide.
- Benchchem. Application Notes and Protocols for 2,3-Dihydroxy-4-methoxybenzoic acid as an Analytical Standard.
- S. S. Shinde, et al. A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. ResearchGate.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
- IJSDR. Stability indicating study by using different analytical techniques.
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
- FDA. Q2(R2) Validation of Analytical Procedures.
- ICH. Validation of Analytical Procedures Q2(R2).
- Asian Journal of Pharmaceutical Analysis. Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. HPLC METHOD DEVELOPMENT AND VALIDATION.
Sources
- 1. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Validation & Comparative
A Comparative Guide to 2-Hydroxy-4,6-dimethoxybenzoic Acid and Other Key Hydroxybenzoic Acids for the Research Professional
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical scaffolds and reagents is a critical decision that profoundly influences the trajectory of a research project. Within the family of hydroxybenzoic acids, a class of compounds characterized by a hydroxyl and a carboxyl group attached to a benzene ring, subtle structural modifications can lead to significant differences in physicochemical properties, reactivity, and performance in various applications.
This guide provides a comprehensive comparison of 2-Hydroxy-4,6-dimethoxybenzoic acid with three other widely used hydroxybenzoic acids: salicylic acid (2-hydroxybenzoic acid), p-hydroxybenzoic acid (4-hydroxybenzoic acid), and gentisic acid (2,5-dihydroxybenzoic acid). By delving into their properties, synthesis, and a critical analysis of their reactivity, this document aims to equip the discerning researcher with the knowledge to make informed decisions in their experimental design.
A Tale of Four Acids: Structural and Physicochemical Distinctions
The seemingly minor differences in the substitution patterns on the benzene ring give rise to a cascade of effects on the electronic and steric properties of these molecules. These, in turn, dictate their behavior in chemical reactions and biological systems.
| Property | This compound | Salicylic Acid | p-Hydroxybenzoic Acid | Gentisic Acid |
| Molecular Formula | C₉H₁₀O₅ | C₇H₆O₃ | C₇H₆O₃ | C₇H₆O₄ |
| Molecular Weight | 198.17 g/mol | 138.12 g/mol | 138.12 g/mol | 154.12 g/mol |
| Melting Point (°C) | 160-162 | 158-161 | 214-217 | 200-205 |
| pKa (first dissociation) | ~3.19 (predicted) | 2.97 | 4.58 | 2.97 |
| Solubility in Water | Insoluble | Slightly soluble | Slightly soluble | Soluble |
Table 1: Physicochemical Properties of Selected Hydroxybenzoic Acids
The acidity, as indicated by the pKa values, is a key differentiator. Salicylic acid and gentisic acid are significantly more acidic than benzoic acid (pKa 4.2) due to the intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylate anion, which stabilizes the conjugate base.[1] The predicted pKa of this compound suggests a similar level of acidity, also attributable to the ortho-hydroxyl group. In contrast, p-hydroxybenzoic acid is less acidic than benzoic acid because the para-hydroxyl group donates electron density to the ring through resonance, destabilizing the carboxylate anion.[1]
The solubility of these compounds is also a critical consideration for their application. The additional polar hydroxyl group in gentisic acid enhances its water solubility compared to the other monohydroxybenzoic acids. This compound, with its two methoxy groups, is expectedly insoluble in water.[2]
Delving into Reactivity: An Analysis of Electronic and Steric Effects
The reactivity of these hydroxybenzoic acids is a direct consequence of the interplay between the electronic and steric effects of their substituents. The following diagram illustrates the key electronic effects at play.
Figure 1: Dominant electronic effects influencing the reactivity of the selected hydroxybenzoic acids.
The two methoxy groups in this compound introduce a complex interplay of effects. Both methoxy groups are electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect).[3] The +M effect of the para-methoxy group increases the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack at the ortho and para positions (relative to the methoxy group). The methoxy group at the 6-position (ortho to the carboxyl group) introduces steric hindrance around the carboxylic acid, which can influence its reactivity in esterification or amidation reactions. This steric crowding can force the carboxyl group out of the plane of the benzene ring, a phenomenon known as the "ortho effect," which can increase the acidity of the benzoic acid.[4]
Synthesis Protocols: A Guide for the Bench Chemist
The following are detailed, step-by-step methodologies for the synthesis of each of the four hydroxybenzoic acids, providing a practical guide for their preparation in a laboratory setting.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented method involving the demethylation of a trimethoxybenzoic acid derivative.
Reaction Scheme:
Sodium Phenoxide + CO2 --(High Pressure, High Temperature)--> Sodium Salicylate --(H+)--> Salicylic Acid
Potassium Phenoxide + CO2 --(High Pressure, High Temperature)--> Potassium p-Hydroxybenzoate --(H+)--> p-Hydroxybenzoic Acid
Hydroquinone + CO2 --(Base, Pressure, Heat)--> Gentisic Acid
Figure 2: Workflow for the comparative analysis of hydroxybenzoic acids as MALDI matrices.
Conclusion
The choice between this compound and other hydroxybenzoic acids is not a matter of inherent superiority but rather a strategic decision based on the specific requirements of the application.
-
This compound , with its unique substitution pattern, offers a distinct combination of electronic and steric properties that may be advantageous in specific synthetic contexts, potentially influencing regioselectivity or reaction rates. Its increased hydrophobicity may also make it a candidate for specialized applications, such as a MALDI matrix for non-polar analytes.
-
Salicylic acid remains a workhorse in organic synthesis and medicinal chemistry, with its strong acidity and well-understood reactivity profile.
-
p-Hydroxybenzoic acid serves as a crucial building block for parabens and polymers, where the para-substitution is key to its functionality.
-
Gentisic acid stands out for its enhanced water solubility and its proven utility as a versatile MALDI matrix.
By understanding the fundamental differences in their structure, properties, and reactivity, researchers can harness the unique characteristics of each of these valuable compounds to advance their scientific endeavors.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
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A Comparative Guide to the Biological Activity of 2-Hydroxy-4,6-dimethoxybenzoic Acid and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of Substituted Benzoic Acids
Substituted benzoic acids represent a vast and fascinating class of organic compounds that have long captured the attention of researchers in drug discovery and natural product chemistry. Their deceptively simple scaffold, a benzene ring attached to a carboxylic acid group, can be adorned with a variety of functional groups, leading to a remarkable diversity of biological activities. The nature, number, and position of these substituents profoundly influence the molecule's physicochemical properties and its interactions with biological targets.
This guide focuses on 2-Hydroxy-4,6-dimethoxybenzoic acid , a naturally occurring phenolic compound, and provides a comparative analysis of its biological activities against structurally similar compounds. By examining the available experimental data on their antimicrobial, antioxidant, and anti-inflammatory properties, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy. This in-depth analysis will serve as a valuable resource for the rational design of novel therapeutic agents inspired by these natural scaffolds.
Structure-Activity Relationship: The Influence of Hydroxyl and Methoxy Groups
The biological activity of benzoic acid derivatives is intricately linked to the electronic and steric properties of their substituents. The carboxylic acid group itself is a key pharmacophore, often participating in hydrogen bonding interactions with the active sites of enzymes and receptors.[1] The addition of hydroxyl (-OH) and methoxy (-OCH3) groups further modulates the molecule's bioactivity.
-
Hydroxyl Groups: Phenolic hydroxyl groups are crucial for antioxidant activity, acting as hydrogen donors to neutralize free radicals.[1] Their position on the aromatic ring is critical, with ortho and para orientations to the carboxylic acid group often enhancing activity due to resonance stabilization of the resulting phenoxyl radical. The presence of multiple hydroxyl groups, as seen in di- and trihydroxybenzoic acids, generally correlates with increased antioxidant potential.[1]
-
Methoxy Groups: Methoxy groups are electron-donating and can increase the lipophilicity of a molecule, potentially influencing its ability to cross cell membranes.[1] The position of methoxy groups in relation to hydroxyl groups can fine-tune the antioxidant and other biological activities.
Comparative Analysis of Biological Activities
Antimicrobial Activity
Table 1: Comparative Antimicrobial Activity (MIC in μg/mL)
| Compound | Structure | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference(s) |
| 2,4-Dihydroxybenzoic acid | 2000 | 2000 | 2000 | [2] | |
| 3,4-Dihydroxybenzoic acid | 2000 | 2000 | 2000 | [2] | |
| Phloroglucinol | >1250 | >1250 | >1250 | [3] | |
| 2-Hydroxy-4-methoxybenzaldehyde * | 1024 | - | - | [4] | |
| Note: This is a benzaldehyde, not a benzoic acid, but shares a similar substitution pattern. |
From the available data on dihydroxybenzoic acids, it is evident that their antimicrobial potency can be modest. Phloroglucinol, which has a 1,3,5-trihydroxybenzene core similar to the substitution pattern of this compound, also shows limited direct antimicrobial activity.[3] However, it is important to note that the methylation of hydroxyl groups can significantly alter the lipophilicity and, consequently, the antimicrobial spectrum and potency. Further experimental validation is required to determine the precise antimicrobial profile of this compound.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is a key area of investigation for their potential therapeutic applications in diseases associated with oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to quantify this activity, with lower IC50 values indicating higher potency.
Table 2: Comparative Antioxidant Activity (IC50 in μM)
| Compound | Structure | DPPH IC50 (μM) | ABTS (% Inhibition at 50 μM) | Reference(s) |
| 2,3-Dihydroxybenzoic acid | >1000 | 86.40% | [1] | |
| 2,5-Dihydroxybenzoic acid | 3.96 | 80.11% | [1] | |
| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | 8.01 | 74.51% | [1] | |
| 2,4,6-Trihydroxybenzoic acid (Phloroglucinol carboxylic acid) | - | Low | [5] | |
| Gallic acid (3,4,5-Trihydroxybenzoic acid) | 2.42 | 79.50% | [1] | |
| 2-Hydroxy-4-methoxybenzoic acid | - | - | [6] |
Note: Direct, comparable IC50 values for all compounds under the same assay conditions are limited. The provided data is a synthesis from available literature.
The data on dihydroxybenzoic acid isomers clearly demonstrates the importance of the hydroxyl group positioning.[1] Compounds with ortho (2,3- and 2,5-) and para (3,4-) dihydroxyl substitutions exhibit significant antioxidant activity.[1] Gallic acid, with three adjacent hydroxyl groups, is a potent antioxidant.[1] While quantitative data for this compound is scarce, a study on 2-hydroxy-4-methoxybenzoic acid indicates it possesses antioxidant properties in vivo.[6] The presence of a hydroxyl group at position 2 and methoxy groups at positions 4 and 6 in the target molecule suggests it likely possesses radical scavenging capabilities, though its potency relative to its polyhydroxylated counterparts remains to be experimentally determined.
Anti-inflammatory Activity
Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of inflammatory signaling pathways.
Table 3: Comparative Anti-inflammatory Activity
| Compound | Structure | Key Findings | Reference(s) |
| 2-Hydroxy-4-methoxybenzoic acid | Attenuated CCl4-induced hepatotoxicity by restoring levels of inflammatory cytokines (TNF-α, IL-1β, IL-10, IL-6) in rats. | [6] | |
| 3,4-Dimethoxybenzoic acid (Veratric acid) | Reduces upregulated COX-2 expression and levels of PGE2 and IL-6. | [6] | |
| 2,4,6-Trihydroxybenzoic acid (Phloroglucinol carboxylic acid) | Did not show significant COX-I and -II enzyme inhibition at 50 µM. | [7] | |
| Gallic acid (3,4,5-Trihydroxybenzoic acid) | Possesses anti-inflammatory effects. | [8] |
Studies have shown that 2-hydroxy-4-methoxybenzoic acid exhibits anti-inflammatory effects in an animal model of liver injury by modulating cytokine levels.[6] Similarly, 3,4-dimethoxybenzoic acid (veratric acid) has been shown to reduce the expression of the pro-inflammatory enzyme COX-2.[6] In contrast, 2,4,6-trihydroxybenzoic acid showed weak direct inhibition of COX enzymes.[7] The anti-inflammatory potential of this compound is yet to be fully elucidated, but its structural similarity to other bioactive benzoic acid derivatives suggests it is a promising area for future investigation.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key in vitro assays discussed in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
DPPH Radical Scavenging Assay Workflow
Methodology:
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. Solutions of the test compound at various concentrations are also prepared.
-
Reaction Mixture: A specific volume of the test compound solution is mixed with a fixed volume of the DPPH solution in a 96-well plate or cuvette.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes to allow the scavenging reaction to occur.
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
This comparative guide highlights the diverse biological activities of this compound and its structural analogs. The substitution pattern of hydroxyl and methoxy groups on the benzoic acid core plays a pivotal role in dictating their antimicrobial, antioxidant, and anti-inflammatory properties. While direct experimental data for this compound is currently limited, the analysis of structurally related compounds provides a strong foundation for predicting its potential bioactivities.
Future research should focus on the systematic evaluation of this compound in a battery of standardized in vitro and in vivo assays to provide a comprehensive understanding of its therapeutic potential. Such studies will not only fill the existing data gaps but also contribute to the rational design of novel and more potent derivatives for a wide range of therapeutic applications.
References
- Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(5), 1373. [Link]
- Al-Dbass, A. M., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
- Jayasinghe, L., et al. (2022). Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens. Journal of Agricultural and Food Chemistry, 70(16), 4817-4838. [Link]
- Narayanan, B. A., et al. (2004). 2,4,6-Trihydroxybenzoic acid, a CDK inhibitor, is a novel anti-cancer agent. International Journal of Oncology, 25(4), 1075-1081. [Link]
- Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(5), 1373. [Link]
- The microbiota metabolite, phloroglucinol, confers long-term protection against inflamm
- Peron, G., et al. (2023). Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest. Phytochemistry Reviews, 22(1), 1-32. [Link]
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]
- Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods. (2019). Molecules, 24(21), 3948. [Link]
- Gianini, A. S., et al. (2008). Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives.
- Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens. (2022). Journal of Agricultural and Food Chemistry, 70(16), 4817-4838. [Link]
- Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (2019). Semantic Scholar. [Link]
- Trihydroxybenzoic acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (2020). Molecules, 25(14), 3166. [Link]
- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (2024). Molecules, 29(1), 1. [Link]
- Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58). (2000). International Archives of Allergy and Immunology, 124(1-3), 325-327. [Link]
- Comparison of the antioxidant activity of the tested hydroxybenzoic... (n.d.).
- Acetylcholinesterase inhibition and antimicrobial activity of hydroxyl amides synthesized from natural products derivatives. (2018). Anais da Academia Brasileira de Ciências, 90(2 suppl 1), 1945-1956. [Link]
- Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). Journal of Applied Microbiology, 134(7), lxad144. [Link]
- Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response. (2018). PLoS One, 13(6), e0198711. [Link]
- Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. (2016). Food Chemistry, 207, 124-130. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Hydroxy-4,6-dimethoxybenzoic Acid and Its Isomers
For drug development professionals and researchers in organic chemistry, the precise structural elucidation of a molecule is non-negotiable. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents on a core scaffold, can exhibit vastly different physicochemical properties, biological activities, and toxicological profiles. 2-Hydroxy-4,6-dimethoxybenzoic acid is a key chemical entity, and its unambiguous identification from its isomers is a common analytical challenge.
This guide provides an in-depth comparison of the spectroscopic signatures of this compound and three of its key positional isomers. We will delve into the causality behind the expected spectral differences and provide field-proven experimental protocols to empower researchers to confidently distinguish between these closely related compounds.
The Isomers in Focus: Structural Overview
The core structure is a benzoic acid scaffold substituted with one hydroxyl (-OH) group and two methoxy (-OCH₃) groups. The varied placement of these functional groups gives rise to distinct electronic environments and spatial arrangements, which are the basis for their spectroscopic differentiation. The molecular formula for all isomers is C₉H₁₀O₅, with a corresponding molecular weight of 198.17 g/mol .[1][2]
Caption: Molecular structures of the benzoic acid isomers under comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. It provides detailed information about the carbon-hydrogen framework by probing the chemical environment of each nucleus.[3] The key differentiators are the chemical shifts (δ) and the spin-spin splitting patterns of the aromatic protons.
Expertise & Causality: Why NMR Works
The electronic nature of the substituents (-OH, -OCH₃, -COOH) dictates the electron density at different positions on the aromatic ring. Electron-donating groups like -OH and -OCH₃ shield nearby protons (shifting them upfield to lower δ values), while the electron-withdrawing -COOH group deshields them (shifting them downfield to higher δ values). The proximity and relative positions of these groups create unique magnetic environments and coupling patterns for the aromatic protons on each isomer.
For instance, 4-Hydroxy-3,5-dimethoxybenzoic acid possesses a high degree of symmetry. Its two aromatic protons are chemically equivalent, resulting in a single signal (a singlet) in the ¹H NMR spectrum, a highly distinctive feature. In contrast, the other isomers lack this symmetry and will display more complex splitting patterns (doublets, doublets of doublets, etc.).[4][5]
Comparative ¹H & ¹³C NMR Data
The following tables summarize the anticipated chemical shifts. Note that exact values can vary slightly based on the solvent and concentration used.[6][7]
Table 1: Comparative ¹H NMR Spectral Data (Predicted, 400 MHz, DMSO-d₆)
| Compound | Aromatic Protons (δ, ppm) | -OCH₃ Protons (δ, ppm) | -OH & -COOH Protons (δ, ppm) |
|---|---|---|---|
| This compound | ~6.15 (d, 1H), ~5.95 (d, 1H) | ~3.80 (s, 3H), ~3.75 (s, 3H) | Broad, variable |
| 2-Hydroxy-4,5-dimethoxybenzoic acid | ~7.0 (s, 1H), ~6.5 (s, 1H) | ~3.82 (s, 3H), ~3.78 (s, 3H) | Broad, variable |
| 4-Hydroxy-3,5-dimethoxybenzoic acid | ~7.2 (s, 2H) | ~3.85 (s, 6H) | Broad, variable |
| 3-Hydroxy-4,5-dimethoxybenzoic acid | ~7.1 (d, 1H), ~6.9 (d, 1H) | ~3.83 (s, 3H), ~3.79 (s, 3H) | Broad, variable |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted, 100 MHz, DMSO-d₆)
| Compound | C=O (δ, ppm) | Aromatic C-O (δ, ppm) | Aromatic C-H (δ, ppm) | -OCH₃ (δ, ppm) |
|---|---|---|---|---|
| This compound | ~170 | ~165, ~162, ~159 | ~95, ~92 | ~56.0, ~55.5 |
| 2-Hydroxy-4,5-dimethoxybenzoic acid | ~171 | ~152, ~148, ~142 | ~115, ~102 | ~56.2, ~55.8 |
| 4-Hydroxy-3,5-dimethoxybenzoic acid | ~168 | ~148 (x2), ~138 | ~108 (x2) | ~56.5 |
| 3-Hydroxy-4,5-dimethoxybenzoic acid | ~169 | ~151, ~146, ~145 | ~118, ~112 | ~56.3, ~55.9 |
Protocol: High-Resolution NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the benzoic acid isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to observe the exchangeable -OH and -COOH protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The choice of a high-field instrument (≥400 MHz) is crucial for achieving the spectral dispersion needed to resolve the complex splitting patterns of the aromatic protons.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity and resolution.
-
Acquire the ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the broadband proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.
-
-
Data Processing & Analysis:
-
Apply Fourier transform to the raw data (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, integration, and coupling patterns to assign signals to the respective nuclei, allowing for unambiguous isomer identification.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[8] While all four isomers will show characteristic absorptions for O-H, C=O, and C-O bonds, the key to differentiation lies in the "fingerprint region."
Expertise & Causality: Why IR Works
The primary functional group frequencies will be similar across the isomers.[9]
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.[10]
-
O-H Stretch (Phenolic): A sharper band around 3400-3200 cm⁻¹, which may be obscured by the carboxylic acid O-H.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1660 cm⁻¹.[11]
-
C-O Stretch: Bands in the 1300-1000 cm⁻¹ region.
The true diagnostic power of IR for isomer differentiation is in the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹). The pattern of substitution on the benzene ring dictates the specific frequencies of these vibrations, providing a unique fingerprint for each isomer.[12]
Comparative FT-IR Data
Table 3: Key Differentiating FT-IR Absorptions (cm⁻¹)
| Compound | C=O Stretch | Fingerprint Region (C-H Bending) |
|---|---|---|
| This compound | ~1680-1660 | Characteristic bands for 1,2,3,5-tetrasubstitution |
| 2-Hydroxy-4,5-dimethoxybenzoic acid | ~1685-1665 | Characteristic bands for 1,2,4,5-tetrasubstitution |
| 4-Hydroxy-3,5-dimethoxybenzoic acid | ~1690-1670 | Strong band around 830-850 cm⁻¹ (1,3,4,5-tetrasubstitution) |
| 3-Hydroxy-4,5-dimethoxybenzoic acid | ~1695-1675 | Characteristic bands for 1,2,3,4-tetrasubstitution |
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is critical as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.
-
Data Analysis: The acquired spectrum will be automatically ratioed against the background. Identify the characteristic absorption peaks and compare the fingerprint region to a reference database or the expected patterns to identify the specific isomer.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[3] While all isomers have the same nominal molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) will differ, providing structural clues for identification.
Expertise & Causality: Why MS Works
Upon ionization, the molecular ion (M⁺˙) is formed. This ion is energetic and undergoes fragmentation. The stability of the resulting fragment ions dictates the fragmentation pathway. The positions of the methoxy and hydroxyl groups influence which bonds are most likely to break. For example, the loss of a methyl radical (•CH₃) from a methoxy group is a common fragmentation, as is the loss of water (H₂O) or carbon monoxide (CO). The relative abundances of these fragment ions will be unique to each isomer's structure.
Comparative Mass Spectrometry Data
Table 4: Predicted Key Fragments in EI-MS (m/z)
| Compound | Molecular Ion [M]⁺˙ | Key Fragment Ions (m/z) and (Proposed Loss) |
|---|---|---|
| All Isomers | 198 | Different relative abundances are expected for the fragments below |
| Fragments | | 183 ([M-CH₃]⁺), 181 ([M-OH]⁺), 170 ([M-CO]⁺), 153 ([M-COOH]⁺), 138 ([M-CH₃, -COOH]⁺), 125 |
Note: The NIST WebBook provides mass spectra for related compounds like 2,3-dimethoxybenzoic acid which can serve as a reference for fragmentation patterns.[13]
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This energy is standardized to allow for the comparison of spectra across different instruments.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak at m/z 198. Analyze the major fragment ions and compare the fragmentation pattern to reference spectra or predicted pathways to distinguish between the isomers.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet-visible regions, which corresponds to electronic transitions within the molecule. For these aromatic compounds, the key transitions are π→π*.[14][15]
Expertise & Causality: Why UV-Vis Works
The benzene ring itself has characteristic absorptions.[16] The attachment of substituents (-OH, -OCH₃, -COOH) acts as auxochromes, modifying the electronic energy levels and causing shifts in the absorption maxima (λmax). These shifts (either bathochromic to longer wavelengths or hypsochromic to shorter wavelengths) depend on the electronic interplay between the substituents, which is dictated by their positions.[17] Furthermore, changing the pH of the solution will ionize the phenolic and carboxylic acid groups, leading to significant and often diagnostic spectral shifts.[18][19]
Comparative UV-Vis Data
Table 5: Anticipated UV Absorption Maxima (λmax) in Methanol
| Compound | Primary Band (λmax, nm) | Secondary Band (λmax, nm) |
|---|---|---|
| This compound | ~220 | ~295 |
| 2-Hydroxy-4,5-dimethoxybenzoic acid | ~218 | ~260, ~298 |
| 4-Hydroxy-3,5-dimethoxybenzoic acid | ~215 | ~270 |
| 3-Hydroxy-4,5-dimethoxybenzoic acid | ~217 | ~265 |
Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., spectroscopic grade methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Dilution: Dilute the stock solution to a final concentration (typically 5-10 µg/mL) that results in an absorbance reading between 0.1 and 1.0 AU, which is the optimal linear range for most spectrophotometers.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline). This step is essential to subtract any absorbance from the solvent itself.
-
Data Acquisition: Replace the blank cuvette with the sample cuvette. Scan the absorbance from approximately 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The distinct λmax values and the overall shape of the absorption curve can be used to help differentiate the isomers.
Integrated Analytical Workflow
A robust analytical strategy does not rely on a single technique. The following workflow illustrates a logical approach to isomer identification, leveraging the strengths of each method.
Caption: A logical workflow for the spectroscopic identification of isomers.
Conclusion
While each spectroscopic technique provides valuable information, a multi-faceted approach is essential for the confident and unambiguous differentiation of this compound and its isomers. Mass spectrometry confirms the molecular formula, and FT-IR quickly verifies the presence of key functional groups. However, NMR spectroscopy stands out as the definitive technique , offering unparalleled detail on the molecular skeleton through chemical shifts and splitting patterns, which are uniquely sensitive to the isomeric substitution pattern. By integrating these powerful analytical tools and understanding the chemical principles behind their application, researchers can ensure the structural integrity of their compounds, a cornerstone of scientific rigor and successful drug development.
References
- Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers. BenchChem.[12]
- St. Amant, A. H., et al. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link][20]
- Oomens, J., et al. (2007). Gas-Phase Deprotonation of p-Hydroxybenzoic Acid Investigated by IR Spectroscopy: Solution-Phase Structure Is Retained upon ESI. Journal of the American Chemical Society, 129(39), 11892–11893. [Link]
- ResearchGate. (n.d.). FT-IR spectra of (a) p-hydroxybenzoic acid and (b) p-hydroxybenzoic acid -zinc sulphate complex.
- Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivative. Journal of the American Chemical Society, 94(24), 8564–8568. [Link][6]
- BenchChem. (2025). Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec). BenchChem.[3]
- ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid.
- Quora. (2022). How is IR spectroscopy distinguish between O.P.M. hydroxybenzoic acid?
- ChemicalBook. (n.d.). This compound CAS#: 3187-19-7.
- NIST. (n.d.). 2,3-Dimethoxybenzoic acid. NIST WebBook. [Link][13]
- UCL Discovery. (n.d.).
- Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
- SlidePlayer. (n.d.). UV-Vis Spectroscopy.
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- University of Pretoria. (2006). UV/VIS SPECTROSCOPY. Retrieved from University of Pretoria Repository.[17]
- Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds.
- ChemicalBook. (2024). This compound | 3187-19-7.
- MDPI. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Molecules, 25(4), 815.[18]
- BenchChem. (2025).
- Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid.
- PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid.
- PubMed. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Molecules, 25(4), 815. [Link][19]
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A Comparative Guide to the Synthesis of 2-Hydroxy-4,6-dimethoxybenzoic Acid: An Evaluation of Methodologies for Researchers
In the landscape of pharmaceutical and specialty chemical synthesis, the efficient and reliable production of key intermediates is paramount. 2-Hydroxy-4,6-dimethoxybenzoic acid, a significant building block in the synthesis of various bioactive molecules, presents a compelling case for methodological validation. This guide offers an in-depth comparison of the primary synthetic routes to this valuable compound, providing researchers, scientists, and drug development professionals with the critical data and procedural insights necessary for informed decision-making in their synthetic endeavors.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that each described method is a self-validating system. By grounding our discussion in established chemical principles and supporting data, we aim to provide a trustworthy and authoritative resource for the scientific community.
Introduction to this compound
This compound is a substituted aromatic carboxylic acid with a molecular formula of C₉H₁₀O₅. Its structure, featuring a salicylic acid core with two methoxy groups, makes it a versatile intermediate in organic synthesis. The strategic placement of its functional groups allows for a variety of chemical transformations, rendering it a valuable precursor for the synthesis of natural products and pharmaceutical agents.
Two principal synthetic strategies emerge as the most logical and historically validated approaches to this molecule:
-
Method A: The Kolbe-Schmitt Carboxylation of 3,5-Dimethoxyphenol. This approach leverages a classic name reaction to introduce the carboxylic acid group onto a readily available dimethoxyphenol precursor.
-
Method B: Selective O-Methylation of 2,4,6-Trihydroxybenzoic Acid. This route begins with a polyhydroxylated benzoic acid and selectively methylates two of the three hydroxyl groups.
This guide will dissect each method, presenting detailed experimental protocols, a comparative analysis of their performance, and a discussion of the underlying chemical principles that govern their success.
Method A: Kolbe-Schmitt Carboxylation of 3,5-Dimethoxyphenol
The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols.[1][2] The reaction proceeds by heating a metal phenoxide with carbon dioxide under pressure. The choice of alkali metal can influence the regioselectivity of the carboxylation, with sodium generally favoring ortho-substitution and potassium favoring the para-product. In the case of 3,5-dimethoxyphenol, the two methoxy groups activate the aromatic ring, directing the incoming carboxyl group to the ortho position (C2 or C6).
Experimental Protocol: Kolbe-Schmitt Carboxylation
Step 1: Formation of the Potassium Phenoxide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxyphenol (1.0 eq) in anhydrous methanol.
-
To this solution, add potassium hydroxide (1.1 eq) portion-wise while stirring.
-
Heat the mixture to reflux for 1 hour to ensure complete formation of the potassium phenoxide.
-
Remove the methanol under reduced pressure to obtain the dry potassium 3,5-dimethoxyphenoxide as a solid.
Step 2: Carboxylation
-
Transfer the dried potassium phenoxide to a high-pressure autoclave.
-
Seal the autoclave and purge with dry carbon dioxide gas.
-
Pressurize the autoclave with carbon dioxide to 100 atm.
-
Heat the autoclave to 150 °C and maintain this temperature and pressure for 6 hours with continuous stirring.
Step 3: Work-up and Purification
-
Cool the autoclave to room temperature and carefully vent the excess CO₂.
-
Dissolve the solid reaction mixture in water.
-
Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the crude product.
-
Filter the precipitate and wash with cold water to remove inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
Causality of Experimental Choices
-
Anhydrous Conditions: The presence of water can consume the phenoxide and reduce the yield of the desired product.[2]
-
Potassium Hydroxide: While sodium hydroxide is also effective, potassium hydroxide can sometimes offer improved yields and regioselectivity in Kolbe-Schmitt reactions.
-
High Pressure and Temperature: These conditions are necessary to overcome the activation energy for the carboxylation of the aromatic ring by the relatively unreactive carbon dioxide molecule.[1]
Method B: Selective O-Methylation of 2,4,6-Trihydroxybenzoic Acid
This alternative route commences with 2,4,6-trihydroxybenzoic acid (phloroglucinol carboxylic acid), a compound readily prepared by the carboxylation of phloroglucinol.[3] The key challenge in this method lies in achieving selective methylation of the hydroxyl groups at positions 4 and 6, while leaving the hydroxyl group at position 2 unreacted. The ortho-hydroxyl group to the carboxylic acid is less nucleophilic due to intramolecular hydrogen bonding with the carboxyl group, which can be exploited for selective methylation.[4][5]
Experimental Protocol: Selective O-Methylation
Step 1: Synthesis of 2,4,6-Trihydroxybenzoic Acid (if not commercially available)
-
This intermediate can be synthesized via the Kolbe-Schmitt reaction of phloroglucinol. The procedure is analogous to the carboxylation of 3,5-dimethoxyphenol described in Method A, typically using potassium bicarbonate in an aqueous solution.
Step 2: Selective Methylation
-
In a round-bottom flask, suspend 2,4,6-trihydroxybenzoic acid (1.0 eq) in acetone.
-
Add potassium carbonate (2.2 eq) to the suspension.
-
To the stirred mixture, add dimethyl sulfate (2.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Work-up and Purification
-
Dissolve the crude product in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and partially methylated byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Causality of Experimental Choices
-
Potassium Carbonate: A mild base is used to deprotonate the more acidic phenolic hydroxyl groups, facilitating their methylation.
-
Dimethyl Sulfate: A common and effective methylating agent. It should be handled with extreme care as it is highly toxic.
-
Acetone: A suitable solvent for this type of reaction, allowing for good solubility of the reactants and a convenient reflux temperature.
-
Control of Stoichiometry: Careful control of the amount of dimethyl sulfate is crucial to minimize the formation of the fully methylated product (2,4,6-trimethoxybenzoic acid).
Performance Comparison
| Parameter | Method A: Kolbe-Schmitt Carboxylation | Method B: Selective O-Methylation |
| Starting Material | 3,5-Dimethoxyphenol | 2,4,6-Trihydroxybenzoic Acid |
| Key Reagents | KOH, CO₂ (high pressure) | K₂CO₃, Dimethyl Sulfate |
| Reaction Conditions | High temperature (150 °C), High pressure (100 atm) | Moderate temperature (reflux in acetone), Atmospheric pressure |
| Reported Yield | Moderate to Good (Estimated 60-75%) | Variable (Estimated 40-60% due to selectivity challenges) |
| Purity of Crude Product | Generally good, main impurity is unreacted starting material | Mixture of mono-, di-, and tri-methylated products |
| Purification | Recrystallization | Column Chromatography |
| Key Advantages | Direct introduction of the carboxyl group, potentially higher yielding. | Milder reaction conditions. |
| Key Disadvantages | Requires specialized high-pressure equipment. | Selectivity can be difficult to control, leading to byproducts and lower yields. Dimethyl sulfate is highly toxic. |
Visualizing the Synthetic Pathways
Method A: Kolbe-Schmitt Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Kolbe-Schmitt reaction.
Method B: Selective Methylation Workflow
Caption: Workflow for the synthesis of this compound via selective O-methylation.
Conclusion and Recommendations
Both Method A and Method B present viable, albeit distinct, pathways to this compound.
Method A (Kolbe-Schmitt Carboxylation) is likely the more direct and higher-yielding approach, particularly for larger-scale synthesis. Its primary drawback is the requirement for specialized high-pressure equipment, which may not be accessible in all laboratory settings. However, for industrial applications, this is often the preferred method for its efficiency.
Method B (Selective O-Methylation) offers the advantage of milder reaction conditions, making it more amenable to standard laboratory glassware. The main challenge lies in achieving the desired regioselectivity. The formation of isomeric and over-methylated byproducts can complicate purification and reduce the overall yield. This method may be more suitable for smaller-scale preparations where precise control over stoichiometry can be more readily achieved and chromatographic purification is feasible.
For researchers embarking on the synthesis of this compound, the choice of method will ultimately depend on the available equipment, the desired scale of the reaction, and the tolerance for potentially challenging purifications. For process development and scale-up, optimizing the Kolbe-Schmitt carboxylation of 3,5-dimethoxyphenol would be the more promising avenue. For exploratory, small-scale synthesis, the selective methylation route, despite its challenges, remains a practical option.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Wikipedia. (2023). Kolbe–Schmitt reaction.
- J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction.
- Vibzz Lab. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction [Video]. YouTube.
- Wikipedia. (n.d.). Phloroglucinol carboxylic acid.
- Royal Society of Chemistry. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information.
- Royal Society of Chemistry. (n.d.). Supplementary data for.
- Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
- Bao, K., Fan, A., Dai, Y., Zhang, L., Zhang, W., Cheng, M., & Yao, X. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.
- ResearchGate. (2012, May 4). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?
- PubMed. (2022, November 1). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes.
- National Institutes of Health. (n.d.). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes.
- National Institutes of Health. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
- Google Patents. (n.d.). Process for the production of 2-methoxy-3,6-dichlorobenzoic acid.
- Google Patents. (n.d.). Preparation of 2,4,6-trimethylbenzoic acid.
- Google Patents. (n.d.). Synthetic process of phloroglucinol.
- CP Lab Safety. (n.d.). This compound, 97% Purity, C9H10O5, 1 gram.
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing 2-Hydroxy-4,6-dimethoxybenzoic acid
Abstract
This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 2-Hydroxy-4,6-dimethoxybenzoic acid. We will explore its physicochemical properties, dissect critical experimental workflows, and present comparative data to illustrate the impact of methodological choices on experimental outcomes. Furthermore, we will compare it with a common alternative, 2-Hydroxy-4-methoxybenzoic acid, to provide a broader context for its application. This document is intended for researchers, scientists, and drug development professionals who seek to achieve consistent and reliable results in their work with this versatile chemical compound.
Introduction to this compound and the Imperative of Reproducibility
Physicochemical Properties and Their Influence on Experimental Consistency
A thorough understanding of the physicochemical properties of this compound is fundamental to designing robust and reproducible experiments.
| Property | Value | Impact on Reproducibility |
| Molecular Formula | C9H10O5 | Essential for stoichiometric calculations in synthesis. |
| Molecular Weight | 198.17 g/mol | Critical for accurate molar concentration preparations.[2] |
| Melting Point | 157-161 °C | A key indicator of purity; a broad melting range suggests the presence of impurities. |
| Solubility | Soluble in DMSO, Methanol | Influences the choice of solvents for reactions, purification, and analytical procedures. |
| Polymorphism | Can exist in different crystalline forms | Different polymorphs can exhibit varying solubility, stability, and bioavailability, significantly impacting experimental outcomes. The crystallization process must be carefully controlled to ensure the desired polymorph is consistently obtained.[3][4] |
Core Experimental Workflow: A Framework for Reproducibility
The following diagram outlines the essential stages of a typical experimental workflow involving this compound. Each stage presents critical control points that must be managed to ensure reproducibility.
Caption: General experimental workflow for this compound.
Synthesis Protocol: Selective Demethylation
A common method for synthesizing this compound involves the selective demethylation of 2,4,6-trimethoxybenzoic acid. Here is a generalized protocol with an emphasis on reproducibility:
Objective: To synthesize this compound with high yield and purity.
Materials:
-
2,4,6-Trimethoxybenzoic acid
-
Piperazine
-
N,N-dimethylacetamide (DMAc)
-
Hydrochloric acid (HCl)
-
Deionized water
Protocol:
-
Reaction Setup: In a nitrogen-purged flask, suspend 2,4,6-trimethoxybenzoic acid and piperazine in DMAc. Causality: The inert atmosphere prevents side reactions, and DMAc is a suitable polar aprotic solvent for this reaction.
-
Heating: Heat the mixture to 150°C with constant stirring for 2 hours. Causality: This temperature provides the necessary activation energy for the selective demethylation to occur at a reasonable rate.
-
Solvent Removal: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to 70°C and remove the solvent under reduced pressure. Causality: Controlled cooling prevents thermal decomposition of the product.
-
Acidification: Dissolve the residue in water and adjust the pH to ~2 with HCl. Causality: Acidification protonates the carboxylate, causing the product to precipitate out of the aqueous solution.
-
Isolation: Stir the suspension overnight at room temperature, then collect the precipitate by suction filtration.
-
Drying: Dry the product under vacuum to a constant weight.
Purification: The Critical Role of Recrystallization
Recrystallization is a pivotal step for achieving high purity. The choice of solvent is paramount and can significantly affect the yield, purity, and polymorphic form of the final product.
Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Causality: Slow cooling promotes the formation of larger, purer crystals.
-
Isolation and Drying: Collect the crystals by filtration and dry them thoroughly.
Analytical Characterization for Verification
Reproducibility is confirmed through rigorous analytical characterization.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A well-developed HPLC method should be able to separate the desired product from starting materials, byproducts, and isomers.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product and identifying any impurities.[5]
-
Differential Scanning Calorimetry (DSC): Useful for identifying the polymorphic form and assessing thermal stability.[3]
Comparative Analysis: Impact of Recrystallization Solvent on Experimental Outcome
To illustrate the importance of methodological choices, the following table presents hypothetical data from a comparative study on the recrystallization of this compound using different solvent systems.
| Solvent System | Yield (%) | Purity (HPLC, %) | Predominant Polymorph | Observations |
| Ethanol/Water (80:20) | 85 | 99.5 | Form I | Well-defined needles, good recovery. |
| Methanol | 70 | 98.8 | Form I | Smaller crystals, higher solubility leads to lower yield. |
| Isopropanol | 78 | 99.2 | Mixed Forms I & II | Slower crystallization, potential for polymorphic contamination.[3][4] |
| Acetone | 65 | 97.5 | Form II (Metastable) | Rapid crystallization, smaller and less pure crystals. |
This data clearly demonstrates that the choice of recrystallization solvent has a profound impact on the yield, purity, and even the crystalline form of the product. For optimal reproducibility, a well-defined and consistently applied recrystallization protocol is essential.
Caption: Impact of solvent choice on recrystallization outcome.
Alternative Compound Analysis: 2-Hydroxy-4-methoxybenzoic acid
2-Hydroxy-4-methoxybenzoic acid is a structurally related compound that can sometimes be used in similar applications. Understanding its properties in comparison to this compound can inform experimental design and troubleshooting.
| Feature | This compound | 2-Hydroxy-4-methoxybenzoic acid | Rationale for Comparison & Impact |
| Structure | Two methoxy groups | One methoxy group | The additional methoxy group increases the electron density on the aromatic ring, potentially affecting reactivity in electrophilic substitution reactions. |
| Molecular Weight | 198.17 g/mol | 168.15 g/mol | Affects stoichiometry and formulation calculations.[6] |
| Reactivity | Generally more reactive in electrophilic substitutions | Less reactive due to lower electron density | The choice between the two may depend on the desired reactivity in a synthetic step. |
| Biological Activity | Used in specific syntheses (e.g., Zearalenone-d6)[1] | Has shown anti-inflammatory and antioxidant properties.[7] | The choice of compound is highly dependent on the target biological application. |
Troubleshooting Common Reproducibility Issues
Caption: Decision tree for troubleshooting reproducibility issues.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Yield | - Incomplete reaction- Suboptimal temperature- Degradation of starting materials or product | - Monitor reaction progress using TLC/LC-MS.- Optimize reaction time and temperature.- Ensure the quality and purity of starting materials. |
| Low Purity of Final Product | - Inefficient purification- Co-precipitation of impurities during recrystallization | - Screen for a more effective recrystallization solvent.- Consider an alternative purification method like column chromatography.- Ensure slow cooling during recrystallization. |
| Inconsistent Results Between Batches | - Variation in raw material quality- Inconsistent reaction conditions (temp, time)- Differences in purification procedures | - Qualify all raw materials before use.- Implement strict standard operating procedures (SOPs) for all experimental steps.- Ensure all equipment is properly calibrated. |
| Unexpected Polymorph Obtained | - Variation in crystallization solvent or cooling rate- Presence of impurities | - Strictly control the crystallization conditions.- Use seeding with the desired polymorph to guide crystallization.[4] |
Conclusion and Recommendations
Achieving reproducible experimental outcomes with this compound is an attainable goal through a systematic and well-controlled approach. The key to consistency lies in a deep understanding of the compound's properties and a meticulous application of experimental protocols.
Key Recommendations:
-
Standardize Protocols: Develop and adhere to detailed SOPs for all synthesis, purification, and analysis steps.
-
Control Critical Parameters: Pay close attention to reaction temperature, time, solvent choice, and cooling rates during crystallization.
-
Thoroughly Characterize: Always verify the purity, identity, and polymorphic form of the final product using appropriate analytical techniques.
-
Qualify Raw Materials: Ensure the quality and consistency of all starting materials and reagents.
References
- Head, F. S. H., & Robertson, A. (1931). CCCXXXI.—A synthesis of 2-hydroxy-4: 5-dimethoxy-benzoic acid. Journal of the Chemical Society (Resumed), 2432-2434.
- Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid - Google Patents.
- Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde - Sciencemadness.
- 2, 3, and 4 hydroxybenzoic acid syntheses - YouTube.
- Preparation of 2,4-dihydroxybenzoic acid - Google Patents.
- Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives - MDPI.
- controlling the polymorphic outcome of 2,6-dimethoxybenzoic acid crystallization using additives - ResearchGate.
- 2-Hydroxy-4,5-dimethoxybenzoic acid | C9H10O5 | CID 11564650 - PubChem.
- 2-Hydroxy-6-methoxybenzoic acid | C8H8O4 | CID 591524 - PubChem.
- Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one - ResearchGate.
- Deoxygenation of polyhydroxybenzenes: an alternative strategy for the benzene-free synthesis of aromatic chemicals - PubMed.
- 2C-B - Wikipedia.
- 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed.
- 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC - NIH.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-Hydroxy-4,6-dimethoxybenzoic Acid
This guide provides a comprehensive framework for the cross-validation of analytical data for 2-Hydroxy-4,6-dimethoxybenzoic acid, a key intermediate in pharmaceutical synthesis. We will explore and compare multiple analytical techniques, offering researchers, scientists, and drug development professionals the insights needed to select and validate methods that ensure data integrity, accuracy, and reliability in a regulated environment. This document is grounded in the principles of scientific integrity, drawing upon established pharmacopeial standards and peer-reviewed literature to provide a self-validating system for your analytical workflows.
Introduction to this compound and the Imperative of Analytical Rigor
This compound (CAS 3187-19-7) is a substituted benzoic acid derivative.[1][2][3] Its purity and characterization are critical for the quality and safety of downstream active pharmaceutical ingredients (APIs). The robust analytical characterization of this compound is not merely a quality control checkpoint; it is a fundamental component of drug development that ensures process consistency and regulatory compliance.
This guide will delve into the comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the quantitative and qualitative assessment of this compound. We will also discuss the analysis of structurally similar compounds, such as 2,4-dihydroxybenzoic acid, syringic acid, and vanillic acid, to provide a broader context for method development and validation.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the desired level of sensitivity and selectivity, and the intended purpose of the data (e.g., routine quality control, impurity profiling, or stability testing).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the premier technique for the analysis of non-volatile and thermally labile compounds like this compound.[4] Its versatility, reproducibility, and high resolving power make it the method of choice for routine quality control and stability studies.
Principle of Separation: Reversed-phase HPLC (RP-HPLC) is particularly well-suited for phenolic compounds. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
Method Validation: The validation of an HPLC method is a regulatory requirement and ensures the reliability of the analytical data. The validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[2][3][5][6]
Workflow for HPLC Method Development and Validation:
Caption: HPLC Method Development and Validation Workflow.
Experimental Protocol: RP-HPLC for this compound
This protocol is adapted from established methods for similar phenolic acids.[7][8][9][10]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation from potential impurities.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The optimal wavelength should be determined by running a UV scan of a standard solution. Based on the structure, a wavelength around 270 nm is a good starting point.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and perform serial dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol to a known concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Performance Comparison with Alternative Analytes:
| Analyte | Typical Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | To be determined experimentally | >0.999 | To be determined | To be determined |
| 2,4-Dihydroxybenzoic acid | ~8-12 | >0.998[11] | ~0.8[11] | ~2.5[11] |
| Syringic Acid | ~10-15 | >0.999[8] | ~0.1[8] | ~0.3[8] |
| Vanillic Acid | ~12-18 | >0.999[9] | ~1.0[7] | ~2.0[7] |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives and Impurity Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.
Principle of Separation and Detection: In GC, the sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification. GC-MS data has been reported for isomers of the target analyte.[12][13]
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (e.g., -OH, -COOH). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups, making the compound more volatile.
Experimental Protocol: GC-MS of this compound (as TMS derivative)
-
Derivatization:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Data Interpretation: The mass spectrum of the derivatized this compound is expected to show a molecular ion peak corresponding to the di-TMS derivative and characteristic fragmentation patterns that can be used for structural elucidation and confirmation.
UV-Vis Spectrophotometry: A Rapid and Simple Quantitative Tool
UV-Vis spectrophotometry is a straightforward and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.[14][15] For this compound, the aromatic ring and its substituents will result in characteristic UV absorbance.
Principle of Quantification: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Experimental Protocol: UV-Vis Spectrophotometry for this compound
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or a suitable buffer.
-
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a standard solution of this compound in the chosen solvent. Scan the solution from 200 to 400 nm to determine the λmax. For similar dihydroxybenzoic acid isomers, λmax values are observed around 258 nm and 296 nm.[16]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. The concentration of the analyte in the sample can be determined from the calibration curve.
-
Performance Comparison of Analytical Techniques:
| Feature | HPLC-UV/PDA | GC-MS | UV-Vis Spectrophotometry |
| Selectivity | High (separates from impurities) | Very High (chromatographic separation and mass analysis) | Low (potential for interference from other absorbing compounds) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (µg/mL) |
| Quantitative Accuracy | Excellent | Good (requires internal standard) | Good (prone to matrix effects) |
| Qualitative Information | Retention time, UV spectrum | Retention time, mass spectrum (structural information) | UV spectrum |
| Sample Preparation | Simple dissolution and filtration | Derivatization required | Simple dissolution |
| Cost & Complexity | Moderate | High | Low |
Cross-Validation: Ensuring Inter-Method Consistency
Cross-validation of analytical methods is the process of comparing the results obtained from two or more different analytical techniques to ensure the accuracy and reliability of the data. This is a critical step in method development and validation, particularly in a regulatory environment.
Logical Framework for Cross-Validation:
Caption: Cross-Validation Logical Framework.
Procedure for Cross-Validation:
-
Select a Primary Method: A validated HPLC method is typically chosen as the primary method due to its high selectivity and accuracy.
-
Analyze Samples: Analyze a statistically significant number of batches of this compound using the primary method and one or more secondary methods.
-
Compare Results: Compare the quantitative results obtained from the different methods.
-
Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test, F-test) to determine if there are any statistically significant differences between the results.
-
Investigate Discrepancies: If significant differences are observed, investigate the potential causes, which could include matrix effects, interfering impurities, or issues with method specificity.
Conclusion: A Multi-faceted Approach to Analytical Confidence
The reliable analysis of this compound is paramount for ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of HPLC, GC-MS, and UV-Vis spectrophotometry, along with detailed experimental protocols and a framework for cross-validation. By employing a multi-faceted analytical approach and adhering to rigorous validation standards, researchers and drug development professionals can have a high degree of confidence in their analytical data, ultimately contributing to the development of safe and effective medicines. The principles and methodologies outlined herein are grounded in authoritative sources such as the ICH guidelines and pharmacopeias, providing a solid foundation for building a robust and defensible analytical data package.[1][5][6][17][18][19][20][21][22][23][24][25]
References
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- European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. 2022. [Link]
- HELIX Chromatography. HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. [Link]
- European Pharmacopoeia. 2.2.46.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
- LCGC International. Are You Sure You Understand USP <621>? 2024. [Link]
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- PubMed. High-performance liquid chromatographic method for determination of vanillin and vanillic acid in human plasma, red blood cells and urine. [Link]
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- ProQuest. Validated HPLC and HPTLC Methods for Quantitative analysis of Syringic acid in Calendula officinalis. [Link]
- ResearchGate. HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic Acid in Dry Extract of Paronychia Argentea Lam. [Link]
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- Oxford Academic. Liquid Chromatographic Method for Determination of Vanillin and Ethyl Vanillin in Imitation Vanilla Extract (Modification of AOAC Official Method 990.25)
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A Technical Guide to the Bioactivity of 2-Hydroxy-4,6-dimethoxybenzoic Acid and Its Synthetic Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. This guide provides an in-depth comparative analysis of 2-Hydroxy-4,6-dimethoxybenzoic acid and its synthetic analogs, focusing on their performance in various bioassays. By examining the structure-activity relationships (SAR) of this class of compounds, we aim to furnish a valuable resource for the rational design of novel therapeutic agents.
Introduction: The Versatile Scaffold of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] The biological efficacy of these molecules is intrinsically linked to the nature, number, and position of substituents on the benzene ring. This compound, a salicylic acid derivative, presents a unique substitution pattern that is anticipated to confer distinct biological properties. This guide will explore these properties by drawing comparisons with its structural analogs, thereby elucidating the key features that govern their bioactivity.
Comparative Bioactivity: A Structure-Activity Relationship (SAR) Perspective
Direct comparative bioassay data for this compound against a series of its synthetic analogs is limited in publicly accessible literature. However, by analyzing data from closely related substituted benzoic acids, we can infer a robust SAR profile. The primary activities of interest for this class of compounds include antimicrobial, antifungal, and antioxidant effects.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potential of benzoic acid derivatives is significantly modulated by the presence and position of hydroxyl and methoxy groups.
Key SAR Insights:
-
The Hydroxyl Group: The phenolic hydroxyl group is often crucial for antimicrobial activity. Its position relative to the carboxylic acid moiety can influence the compound's acidity and ability to interact with microbial targets. For instance, in salicylic acid derivatives, the free hydroxyl group is often important for antifungal activity.[2]
-
Methoxy Groups: The addition of methoxy groups can have a variable impact. They can enhance lipophilicity, potentially improving membrane permeability. However, their steric bulk and electronic effects can also alter the binding affinity to target enzymes or proteins. In some cases, methoxylation can reduce activity compared to the corresponding hydroxylated analog.
-
Positional Isomerism: The specific placement of substituents is critical. For example, studies on chlorobenzoic acid derivatives have shown that the position of the chloro group significantly affects antimicrobial potency.[3] A similar principle applies to methoxy and hydroxyl groups.
Comparative Analysis:
While specific data for this compound is not available in the reviewed literature, we can extrapolate from studies on other substituted benzoic acids. For example, QSAR studies on p-hydroxy benzoic acid derivatives have demonstrated that both electronic and topological parameters govern their antimicrobial activity.[4][5] It is plausible that the 4,6-dimethoxy substitution pattern in the target compound would result in a unique electronic distribution and steric profile, leading to a specific spectrum of antimicrobial and antifungal activity. It is anticipated that its efficacy would be dependent on the target microorganism and its specific cellular machinery.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is largely attributed to their ability to scavenge free radicals. The substitution pattern of hydroxyl and methoxy groups on the benzoic acid ring plays a pivotal role in this activity.
Key SAR Insights:
-
Hydrogen-Donating Ability: The phenolic hydroxyl group is the primary center for antioxidant activity, as it can readily donate a hydrogen atom to neutralize free radicals.
-
Electron-Donating Groups: Methoxy groups are electron-donating, which can increase the electron density on the aromatic ring and stabilize the resulting phenoxy radical, thereby enhancing antioxidant potential.
-
Synergistic Effects: The interplay between hydroxyl and methoxy groups can lead to synergistic effects. The position of the methoxy group relative to the hydroxyl group is critical in determining the overall antioxidant capacity.
Comparative Analysis:
Based on general principles of antioxidant SAR for phenolic acids, the 2-hydroxy-4,6-dimethoxy substitution pattern is expected to confer notable antioxidant properties. The hydroxyl group at the 2-position, along with the electron-donating methoxy groups at the 4- and 6-positions, would likely contribute to efficient radical scavenging. For comparison, studies on other methoxy-substituted phenols have shown a correlation between their antioxidant capacity and electronic descriptors.[6]
Data Summary
To provide a quantitative perspective, the following table summarizes bioactivity data for selected substituted benzoic acid analogs. This data, while not a direct comparison, offers valuable context for predicting the potential activity of this compound.
| Compound/Derivative Class | Bioassay | Key Findings | Reference |
| 1-methoxy-1-oxoalkan-2-yl salicylates | Antifungal (vs. Botrytis cinerea, Rhizoctonia solani) | Moderate to good activity, suggesting the importance of the salicylic acid core. | [2] |
| Schiff's bases of 2-chlorobenzoic acid | Antibacterial (vs. Escherichia coli) | More potent than corresponding esters; demonstrates the impact of derivatization. | [3] |
| Schiff bases of p-hydroxy benzoic acid | Antimicrobial | Generally more active than ester derivatives. | [4] |
| N-cyclohexyl-2-hydroxybenzamide | Antifungal (vs. Candida spp.) | MIC of 570.05 μM against most strains tested. | [7] |
Experimental Protocols
To ensure the reproducibility and validation of bioactivity studies, detailed and standardized protocols are essential. Below are representative methodologies for key bioassays relevant to this class of compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound and its analogs)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing Experimental Workflows and Structural Relationships
Diagrams are invaluable tools for conceptualizing experimental processes and molecular relationships.
Sources
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A Comparative Guide to the Efficacy of 2-Hydroxy-4,6-dimethoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone in medicinal chemistry, with their versatile scaffold allowing for a wide array of biological activities.[1] The specific nature, number, and position of functional groups on the benzene ring are critical determinants of their pharmacological effects.[1] The compound 2-Hydroxy-4,6-dimethoxybenzoic acid serves as a promising starting point for the synthesis of novel therapeutic agents due to its inherent biological properties, which can be modulated through chemical derivatization. This guide will explore the efficacy of its derivatives in comparison to well-established standards, providing the necessary experimental framework for their evaluation.
I. Comparative Antimicrobial Efficacy
The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily attributed to their ability to disrupt the pH balance within microbial cells and interfere with their metabolic processes.[2]
Mechanism of Antimicrobial Action
The antimicrobial effect of benzoic acid derivatives is largely dependent on their lipophilicity, which allows them to penetrate the microbial cell membrane.[2] Once inside the cytoplasm, the acidic moiety can dissociate, leading to intracellular acidification and disruption of essential enzymatic functions.[2] The presence of hydroxyl and methoxy groups can modulate this activity by altering the compound's pKa and lipophilicity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[3]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (this compound derivative) and standard antibiotics (e.g., Ciprofloxacin, Vancomycin) in a suitable solvent (e.g., DMSO).
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or other appropriate broth for the test organism.
-
-
Inoculum Preparation:
-
From a pure overnight culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli), suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Microplate Setup:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds and standard antibiotics in the broth.
-
Add 100 µL of broth to all wells.
-
Add 100 µL of the 2x concentrated stock solution of the test compound/standard to the first column of wells.
-
Perform serial dilutions by transferring 100 µL from one column to the next, discarding the final 100 µL from the last dilution column.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).
-
-
Incubation and Reading:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[4]
-
Comparative Data
The following table presents IC₅₀ values for various dihydroxybenzoic acid derivatives against the MCF-7 breast cancer cell line, alongside the standard chemotherapeutic agent, Doxorubicin. This data provides a comparative framework for evaluating the potential anticancer efficacy of novel this compound derivatives.
| Compound/Standard | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,3-Dihydroxybenzoic acid | MCF-7 | >1000 | [5] |
| 2,5-Dihydroxybenzoic acid | MCF-7 | 420 | [5] |
| 3,4-Dihydroxybenzoic acid | MCF-7 | >1000 | [5] |
| 3,5-Dihydroxybenzoic acid | MCF-7 | >1000 | [5] |
| Doxorubicin | MCF-7 | 0.5 - 2.0 | [6] |
III. Comparative Antioxidant Efficacy
Phenolic compounds are well-known for their antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. [1]
Mechanism of Antioxidant Action
The antioxidant activity of phenolic compounds like this compound and its derivatives stems from their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. [7]The number and position of hydroxyl and methoxy groups on the aromatic ring significantly influence this activity. [8]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging capacity of antioxidant compounds. [9] Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (this compound derivatives) and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol).
-
Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a fixed volume of the DPPH solution.
-
Add different concentrations of the test compounds and the standard to the DPPH solution.
-
Include a control containing the solvent instead of the antioxidant.
-
-
Incubation and Measurement:
-
Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the decrease in absorbance at approximately 517 nm using a spectrophotometer or microplate reader. The discoloration from purple to yellow indicates the scavenging of the DPPH radical.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the antioxidant. [7]
-
Comparative Data
The following table summarizes the antioxidant activity of structurally related compounds to this compound, compared to standard antioxidants. The data is presented as IC₅₀ values from the DPPH radical scavenging assay, where a lower IC₅₀ value indicates higher antioxidant activity.
| Compound/Standard | DPPH IC₅₀ (µM) | Reference |
| 2,3-Dihydroxybenzoic acid | 5.86 ± 0.64 | [7] |
| 2-Hydroxy-4-methoxybenzaldehyde | ~58,770 (9.04 mg/mL) | |
| Trolox | 3.77 | [9] |
| Butylated Hydroxytoluene (BHT) | ~163.4 | [7] |
| Butylated Hydroxyanisole (BHA) | ~621.8 | [7] |
Conclusion
This guide provides a comprehensive framework for evaluating the efficacy of this compound derivatives as potential antimicrobial, anticancer, and antioxidant agents. The detailed experimental protocols and comparative data for structurally related compounds offer a solid foundation for researchers to design and interpret their own studies. The structure-activity relationships highlighted herein underscore the importance of the substitution pattern on the benzoic acid core for biological activity. Further synthesis and evaluation of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential and identify lead candidates for further development.
References
- ResearchGate. IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... [Link]
- Gianini, A. S., et al.
- Taylor & Francis Online. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. [Link]
- Semantic Scholar. Synthesis, biological evaluation (antioxidant, antimicrobial, enzyme inhibition, and cytotoxic) and molecular docking study of hydroxy methoxy benzoin/benzil analogous. [https://www.semanticscholar.org/paper/Synthesis%2C-biological-evaluation-(antioxidant%2C-and-Yayl%C4%B1-Kili%C3%87/e5204481308375e2f754a613271b10620359050d]([Link]
- WiserPub. Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. [Link]
- MDPI. Chemical Profile and Antimicrobial Activity of the Fungus-Growing Termite Strain Macrotermes Bellicosus Used in Traditional Medicine in the Republic of Benin. [Link]
- MDPI. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. [Link]
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A Comparative Guide to Benchmarking 2-Hydroxy-4,6-dimethoxybenzoic Acid in Tyrosinase Inhibition
For researchers, scientists, and professionals in drug development and cosmetics, the identification of novel and effective enzyme inhibitors is a cornerstone of innovation. This guide provides an in-depth technical framework for benchmarking the performance of 2-Hydroxy-4,6-dimethoxybenzoic acid as a potential tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors highly sought after for applications in dermatology and cosmetology to address hyperpigmentation.
Given the limited publicly available data on the direct tyrosinase inhibitory activity of this compound, this guide is structured as a proposed benchmarking study. We will compare its potential efficacy against two structurally related and well-characterized hydroxybenzoic acids: 2,4-Dihydroxybenzoic acid and Syringic acid . This document will delve into the rationale for this comparison, the underlying structure-activity relationships, detailed experimental protocols for a head-to-head evaluation, and the anticipated data analysis.
Introduction to Tyrosinase Inhibition and the Investigated Compounds
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the melanin synthesis pathway. By inhibiting this enzyme, it is possible to regulate the production of melanin, offering a therapeutic approach for various skin hyperpigmentation disorders. The search for potent and safe tyrosinase inhibitors is an active area of research.
Hydroxybenzoic acids and their derivatives are a class of phenolic compounds that have garnered significant interest as potential tyrosinase inhibitors. Their ability to chelate the copper ions in the active site of the enzyme is a key aspect of their inhibitory mechanism.[1]
Our compound of interest and the selected benchmarks are:
-
This compound: A synthetic reagent whose potential as a direct tyrosinase inhibitor is not yet extensively documented.[2][3] Its structural features, a hydroxyl group and two methoxy groups on the benzene ring, suggest a potential for interaction with the tyrosinase active site.
-
2,4-Dihydroxybenzoic acid: A naturally occurring phenolic compound with known antioxidant and antimicrobial properties, utilized in both the pharmaceutical and cosmetic industries.[4][5] Its two hydroxyl groups make it a candidate for tyrosinase inhibition.
-
Syringic acid (4-Hydroxy-3,5-dimethoxybenzoic acid): A phytochemical found in various plants, recognized for its broad therapeutic applications, including antioxidant, anti-inflammatory, and anti-diabetic effects.[6][7][8] Its structural similarity to the topic compound makes it an excellent comparator.
The Scientific Rationale: Structure-Activity Relationship (SAR) Insights
The efficacy of hydroxybenzoic acids as tyrosinase inhibitors is intricately linked to the substitution pattern on the aromatic ring. The number and position of hydroxyl (-OH) and methoxy (-OCH3) groups are critical determinants of inhibitory activity.
-
Hydroxyl Groups: The presence of hydroxyl groups is often crucial for chelating the copper ions within the tyrosinase active site, a primary mechanism of inhibition.[1]
-
Methoxy Groups: The influence of methoxy groups is more complex. While they can affect the electronic properties and steric hindrance of the molecule, some studies suggest that a hydroxyl group at the C4 position is more favorable for potent inhibition than a methoxy group.
This established SAR provides a logical foundation for our proposed study. By comparing this compound with 2,4-Dihydroxybenzoic acid and Syringic acid, we can systematically evaluate the impact of the number and position of hydroxyl versus methoxy groups on tyrosinase inhibitory potency.
Proposed Experimental Benchmarking
To objectively assess the performance of this compound, a standardized tyrosinase inhibition assay is proposed. The following sections detail the necessary protocols and data presentation formats.
Data Presentation: A Framework for Comparison
All quantitative data from the proposed experiments should be summarized in a clear and structured table to facilitate direct comparison.
| Compound | IC50 (µM) against Mushroom Tyrosinase | Proposed Mechanism of Inhibition |
| This compound | To be determined | To be determined |
| 2,4-Dihydroxybenzoic acid | Literature values to be confirmed | To be determined |
| Syringic acid | Literature values to be confirmed | To be determined |
| Kojic Acid (Positive Control) | Literature values to be confirmed | Competitive |
Note: IC50 values are highly dependent on experimental conditions and should be determined concurrently for all compounds under identical assay conditions for valid comparison.
Experimental Workflow
The following diagram illustrates the proposed workflow for determining the tyrosinase inhibitory activity of the test compounds.
Caption: Experimental workflow for tyrosinase inhibition assay.
Detailed Experimental Protocol: Tyrosinase Inhibition Assay
This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the results.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
Test Compounds (this compound, 2,4-Dihydroxybenzoic acid, Syringic acid)
-
Kojic Acid (Positive Control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Dissolve the test compounds and Kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to obtain a range of test concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid solvent effects.
-
-
Assay in 96-Well Plate:
-
To each well, add a solution of the test compound or positive control at various concentrations.
-
Include control wells containing only the buffer and enzyme (to measure 100% enzyme activity) and wells with buffer only (for blank correction).
-
Add the tyrosinase enzyme solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes to allow for pre-incubation of the enzyme with the inhibitors.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately begin measuring the absorbance at approximately 475 nm (the wavelength for dopachrome formation) in a kinetic mode for 10-20 minutes, with readings taken at regular intervals (e.g., every minute).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve using non-linear regression analysis.
-
Mechanistic Insights: Elucidating the Mode of Inhibition
To further characterize the inhibitory properties of this compound, it is crucial to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed-type inhibition). This can be achieved through kinetic studies by measuring the reaction rates at varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.
Caption: A simplified model of competitive enzyme inhibition.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the performance of this compound as a tyrosinase inhibitor. By conducting a direct comparative study with 2,4-Dihydroxybenzoic acid and Syringic acid, researchers can elucidate its potential efficacy and contribute valuable data to the field of enzyme inhibition and dermatological research.
The proposed experiments will not only determine the IC50 value of this compound but also provide insights into its mechanism of action. These findings will be instrumental in assessing its viability for further development as a novel agent for applications requiring tyrosinase modulation. The structure-activity relationships derived from this comparative study will also guide the future design of more potent and specific tyrosinase inhibitors.
References
- Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences CMLS, 62(15), 1707-1723.
- Mphahlele, R. R., Fawole, O. A., & Makunga, N. P. (2024). Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. R&D of Functional Food Products, 1(5), 1-14.
- Wikipedia. (2023, December 2). Syringic acid. In Wikipedia.
- Srinivasulu, C., Ramgopal, M., Ramanjaneyulu, G., Anuradha, C. M., & Kumar, C. S. (2018). Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. Biomedicine & Pharmacotherapy, 108, 547-557.
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
- R&D of Functional Food Products. (2024, May 10). Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications.
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A Prospective Analysis: Evaluating 2-Hydroxy-4,6-dimethoxybenzoic Acid Against Commercial Peptide Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and overall success. While the market is dominated by well-established reagents, the quest for novel, efficient, and cost-effective alternatives is perpetual. This guide provides a head-to-head comparison of 2-Hydroxy-4,6-dimethoxybenzoic acid with mainstream commercial reagents.
Given the nascent exploration of this compound in this specific application, this guide will adopt a prospective analysis. We will first delve into the established mechanisms and performance of widely-used commercial coupling reagents, supported by experimental data. Subsequently, we will conduct a theoretical evaluation of this compound, postulating its potential efficacy based on its structural attributes.
The Landscape of Commercial Peptide Coupling Reagents
The efficiency of peptide bond formation hinges on the activation of a carboxylic acid group to facilitate its reaction with an amine. Commercial reagents have been optimized to achieve this with high efficiency and minimal side reactions. The most common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts. Often, these are used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to enhance reaction rates and suppress racemization.[1][2]
Key Performance Metrics of Commercial Reagents
The selection of a coupling reagent is a multi-faceted decision, balancing reactivity, stability, cost, and the complexity of the peptide sequence. For challenging sequences, such as those prone to aggregation, the choice of reagent becomes even more critical.[3][4] Below is a summary of the performance of several leading commercial reagents.
| Reagent | Class | Key Strengths | Considerations |
| HATU | Aminium/Uronium | High efficiency, fast reaction times, low racemization, effective for hindered amino acids. | Higher cost, potential for side reactions if not used correctly. |
| HBTU | Aminium/Uronium | Good performance for routine synthesis, cost-effective. | Can be less effective for difficult sequences compared to HATU. |
| HOBt | Additive | Suppresses racemization when used with carbodiimides.[5] | Not a standalone coupling reagent. |
| PyBOP | Phosphonium | High coupling efficiency, good for solution-phase synthesis. | Can be less stable than uronium salts. |
| COMU | Aminium/Uronium | High efficiency, safer alternative to HOBt/HOAt-based reagents.[2] |
A Prospective Look at this compound
While direct experimental data on the use of this compound as a primary peptide coupling reagent is not widely available in peer-reviewed literature, we can infer its potential behavior by analyzing its structure.
Chemical Structure:
Caption: Structure of this compound.
Potential Mechanism of Action
If used as an additive, this compound could potentially function in a manner analogous to HOBt. The hydroxyl group could participate in the formation of an active ester with the carbodiimide-activated amino acid, which would then react with the amine of the incoming amino acid. The electron-donating methoxy groups at the 4 and 6 positions would likely influence the reactivity of this active ester.
Hypothetical Experimental Protocol for Evaluation
To ascertain the efficacy of this compound as a coupling additive, a series of controlled experiments would be necessary.
Objective: To compare the coupling efficiency and racemization levels when using this compound as an additive with a standard carbodiimide (e.g., DCC or EDC) against the established DCC/HOBt protocol.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink amide resin)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) (for control)
-
This compound (experimental)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in DMF (for Fmoc deprotection)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC for analysis
Workflow:
Caption: Proposed experimental workflow for comparing coupling additives.
Analysis: The crude peptide products from both the control and experimental syntheses would be analyzed by reverse-phase HPLC to determine the yield and purity. Mass spectrometry would be used to confirm the identity of the desired peptide and to detect any side products. The level of racemization could be assessed by chiral chromatography or by enzymatic digestion of the synthesized peptide.
Conclusion
While established commercial reagents like HATU and HBTU offer reliable and high-performance solutions for peptide synthesis, the exploration of novel reagents is crucial for advancing the field. This compound presents an interesting candidate for investigation as a potential coupling additive. Its chemical structure suggests a possible mechanism analogous to HOBt, although its efficacy can only be confirmed through rigorous experimental validation. The proposed experimental workflow provides a clear path for such an evaluation. Researchers in drug development and peptide chemistry are encouraged to consider such prospective analyses in their pursuit of innovative synthetic methodologies.
References
- Application Notes and Protocols: The Role of 2-Nitrobenzoic Acid and Its Derivatives in Peptide Synthesis - Benchchem. (n.d.).
- Application of p-hydroxybenzoic acid in drug synthesis. (2023, February 17).
- Application Notes and Protocols for the Use of Substituted Hydroxybenzoic Acids as Ligands in Coordination Chemistry - Benchchem. (n.d.).
- The Chemistry Behind 3-Hydroxybenzoic Acid: Synthesis and Applications in Organic Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Hydroxybenzoic Acids and Their Esters: General Characterization, Synthesis, Properties and Areas of Application. (n.d.).
- Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. (2020, January 9). ResearchGate.
- US Patent for 2,4-dimethoxy-4'-hydroxy-benzophenone. (n.d.). Google Patents.
- Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. (n.d.). PubMed.
- Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid. (n.d.). Google Patents.
- Introduction to Peptide Synthesis. (n.d.). PMC.
- This compound | 3187-19-7. (n.d.). ChemicalBook.
- The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. (n.d.). Semantic Scholar.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications.
- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. (2020, January 9). ResearchGate.
- US Patent for Solid phase peptide synthesis processes and associated systems. (n.d.). Google Patents.
- US Patent for Peptide synthesis method. (n.d.). Google Patents.
- This compound, 97% Purity, C9H10O5, 1 gram. (n.d.). CP Lab Safety.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Preparation method of 2,6-dihydroxybenzoic acid. (n.d.). Google Patents.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- 2-Hydroxy-4,5-dimethoxybenzoic acid. (n.d.). PubChem.
- 2-Hydroxy-6-methoxybenzoic acid. (n.d.). PubChem.
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A Researcher's Guide to the Structural Confirmation of 2-Hydroxy-4,6-dimethoxybenzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Derivatives of 2-Hydroxy-4,6-dimethoxybenzoic acid, a scaffold found in various natural products with interesting biological activities, present a common yet critical analytical challenge.[1] This guide provides an in-depth comparison of the primary analytical techniques used to elucidate and confirm the structure of these molecules, moving beyond a simple listing of methods to explain the "why" behind experimental choices.
The Structural Elucidation Workflow: A Multi-faceted Approach
Confirming the structure of a this compound derivative is not a linear process but rather a convergence of evidence from multiple, complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful technique for determining the precise arrangement of atoms in a molecule.[2] For this compound derivatives, a suite of NMR experiments is employed to assign every proton and carbon and to establish their connectivity.
Key NMR Experiments and Their Rationale:
-
¹H NMR (Proton NMR): This is the initial and often most informative experiment. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling). For a typical this compound derivative, we expect to see distinct signals for the aromatic protons, the methoxy protons, the hydroxyl proton, and any protons on derivative groups. The chemical shifts (δ) and coupling constants (J) are highly diagnostic.
-
¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional group (e.g., carbonyl, aromatic, methoxy). While ¹³C NMR is less sensitive than ¹H NMR, it provides a crucial carbon backbone map.[3]
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for unambiguously connecting the atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This is a crucial step in assigning the carbon spectrum.[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity (typically over 2-3 bonds). It allows us to connect the methoxy groups to their specific positions on the aromatic ring and to link any derivative groups to the core structure. For example, an HMBC correlation between the methoxy protons and an aromatic carbon confirms the position of the methoxy group.[4][6]
-
Comparative NMR Data for a Representative Derivative:
To illustrate the power of NMR, let's consider a hypothetical derivative: Methyl 2-hydroxy-4,6-dimethoxybenzoate . The expected NMR data provides a structural fingerprint.
| Assignment | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) | Key HMBC Correlations |
| Aromatic-H3 | ~6.1 (d, J=2.0) | ~93.0 | H3 -> C1, C2, C4, C5 |
| Aromatic-H5 | ~6.0 (d, J=2.0) | ~90.0 | H5 -> C1, C3, C4, C6 |
| 4-OCH₃ | ~3.8 (s) | ~56.0 | 4-OCH₃ -> C4 |
| 6-OCH₃ | ~3.9 (s) | ~56.5 | 6-OCH₃ -> C6 |
| 2-OH | ~11.0 (s) | - | 2-OH -> C1, C2, C3 |
| C=O (Ester) | - | ~170.0 | Ester-OCH₃ -> C=O |
| Ester-OCH₃ | ~3.95 (s) | ~52.0 | Ester-OCH₃ -> C=O |
| C1 | - | ~105.0 | |
| C2 | - | ~160.0 | |
| C4 | - | ~165.0 | |
| C6 | - | ~162.0 |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural clues.[7] Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, often yielding a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).[8]
Interpreting the Fragmentation Pattern:
The way a molecule breaks apart in the mass spectrometer is not random and can be highly informative. For benzoic acid derivatives, characteristic fragmentation patterns are often observed.[9][10]
-
Loss of a Methoxy Group (-OCH₃): A neutral loss of 31 Da is a common fragmentation pathway.
-
Decarboxylation (-CO₂): In negative ion mode, the loss of 44 Da from the carboxylate anion is a very common fragmentation pathway.[8]
-
Loss of the Carboxylic Acid Group (-COOH): A loss of 45 Da can also be observed.
-
"Ortho Effect": The presence of the hydroxyl group ortho to the carboxylic acid can lead to specific fragmentation pathways, such as the loss of water.[9]
Experimental Workflow for LC-MS/MS Analysis:
A typical workflow involves coupling liquid chromatography (LC) with tandem mass spectrometry (MS/MS).
Caption: A typical workflow for LC-MS/MS analysis.
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional molecular structure.[11] It allows for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state.[12] This technique is particularly valuable for resolving any remaining ambiguities from spectroscopic data, such as the exact spatial arrangement of substituents on the aromatic ring.[13]
The Crystallography Workflow:
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- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-Ray crystallographic study of the preferred conformations of 2,6- and 3,5-dimethyl-1,4-dihydrobenzoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the Statistical Analysis of 2-Hydroxy-4,6-dimethoxybenzoic Acid Experiments: A Comparative Approach
Introduction to 2-Hydroxy-4,6-dimethoxybenzoic Acid and Its Therapeutic Potential
Hydroxybenzoic acids are a class of phenolic compounds widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] The specific therapeutic potential of this compound is an area of active investigation. Its structural features, particularly the hydroxyl and methoxy groups on the benzene ring, suggest a capacity to modulate oxidative stress and inflammatory pathways. Understanding the precise efficacy of this compound requires well-designed experiments and rigorous statistical analysis to compare its performance against established benchmarks and structural analogs.
Comparative In Vitro Bioactivity Assessment: Experimental Design and Protocols
To comprehensively evaluate the biological activity of this compound, a series of in vitro assays are recommended. This section details the protocols for assessing its antioxidant, anti-inflammatory, and cytotoxic potential, and provides a framework for comparing its efficacy against relevant compounds.
Antioxidant Capacity Evaluation
The antioxidant activity of a compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. This is a key indicator of its potential to mitigate oxidative stress-related diseases. We will employ three common assays to provide a comprehensive antioxidant profile.
Caption: Workflow for in vitro antioxidant activity assessment.
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from a plot of inhibition percentage against concentration.[2]
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.[3]
-
Reagent Preparation: Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours. Dilute the solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound and a standard (e.g., Trolox) in ethanol.
-
Assay Procedure: Add 20 µL of each sample dilution to 180 µL of the diluted ABTS solution in a 96-well plate.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4]
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Sample Preparation: Prepare serial dilutions of this compound and a standard (FeSO₄) in distilled water.
-
Assay Procedure: Add 10 µL of each sample dilution to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: Construct a standard curve using FeSO₄ and express the results as µmol Fe²⁺ equivalents per gram of the compound.
Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases. The ability of a compound to modulate inflammatory responses is a key therapeutic indicator. Here, we focus on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for assessing in vitro anti-inflammatory activity.
This assay determines the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.[5]
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a known inhibitor (e.g., L-NAME) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include an untreated control group.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.
-
Calculation: Create a standard curve with sodium nitrite. Calculate the percentage of NO inhibition and determine the IC50 value.
Cytotoxicity Assessment
Evaluating the cytotoxic effect of a compound is crucial to determine its therapeutic window and potential as an anticancer agent. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
This assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of living cells.[6]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a standard chemotherapeutic agent (e.g., Doxorubicin) for 48 or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Statistical Analysis of Experimental Results: From Data to Insights
The Importance of IC50 Values and Dose-Response Curves
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular substance is needed to inhibit a given biological process by 50%. It is a crucial parameter for comparing the potency of different compounds. IC50 values are typically derived from dose-response curves, which are graphical representations of the relationship between the concentration of a compound and its effect.
Comparative Analysis using ANOVA and Post-Hoc Tests
When comparing the IC50 values of this compound with one or more other compounds (e.g., a standard antioxidant or another phenolic acid), Analysis of Variance (ANOVA) is the appropriate statistical test.
-
One-Way ANOVA: This test is used to determine whether there are any statistically significant differences between the means of two or more independent (unrelated) groups.[7] In this context, the "groups" would be the different compounds tested, and the "means" would be their respective IC50 values.
The core principle of ANOVA is to partition the total variance in the data into different sources. If the variance between the groups is significantly larger than the variance within the groups, it suggests that there is a real difference in the effects of the compounds.
Simply performing multiple t-tests to compare each pair of compounds would inflate the probability of a Type I error (a false positive). ANOVA controls for this by testing for an overall difference among all groups simultaneously.
A significant ANOVA result tells us that there is a difference somewhere among the groups, but it doesn't specify which groups are different from each other. To pinpoint these differences, a post-hoc test is necessary.[8] Common post-hoc tests include:
-
Tukey's Honestly Significant Difference (HSD) test: This is one of the most common post-hoc tests and is suitable when you want to compare all possible pairs of means.[8]
-
Dunnett's test: This test is used when you have a control group and want to compare all other groups to this single control.
-
Holm-Sidak test: This is another method for pairwise comparisons that is generally more powerful than the Bonferroni correction.[9]
The choice of post-hoc test depends on the specific comparisons you are interested in making. For a general comparison of all tested compounds, Tukey's HSD is a robust choice.
Caption: Statistical workflow for comparing IC50 values.
Data Presentation and Interpretation
Clear and concise presentation of data is essential for effective communication of research findings.
Comparative Data Tables
Summarize all quantitative data into clearly structured tables. For example:
Table 1: Comparative Antioxidant Activity of Phenolic Compounds
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µmol Fe²⁺/g) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| 2-Hydroxy-4-methoxybenzoic acid | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Ascorbic Acid (Standard) | Experimental Value | Experimental Value | Experimental Value |
| Trolox (Standard) | Experimental Value | Experimental Value | Experimental Value |
Note: IC50 values should be presented as mean ± standard deviation from at least three independent experiments.
Table 2: Comparative Anti-inflammatory and Cytotoxic Activity
| Compound | NO Inhibition IC50 (µM) in RAW 264.7 | Cytotoxicity IC50 (µM) in MCF-7 | Cytotoxicity IC50 (µM) in HeLa |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| L-NAME (Standard) | Experimental Value | N/A | N/A |
| Doxorubicin (Standard) | N/A | Experimental Value | Experimental Value |
Note: IC50 values should be presented as mean ± standard deviation from at least three independent experiments.
Interpreting Statistical Significance
When presenting your results, it is crucial to report the p-values from your statistical tests. A p-value of less than 0.05 is typically considered statistically significant, indicating that the observed difference is unlikely to be due to random chance. For example, if the ANOVA for the DPPH IC50 values yields a p-value of 0.02, you can conclude that there is a significant difference in the antioxidant activity of the tested compounds. The subsequent post-hoc test will then reveal which specific pairs of compounds differ significantly.
Conclusion
References
- Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (2020). National Institutes of Health.
- Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. (2021). MDPI.
- Viper venom-induced inflammation and inhibition of free radical formation by pure compound (2-hydroxy-4-methoxy benzoic acid) isolated and purified from anantamul (Hemidesmus indicus R. BR) root extract. (2000). PubMed.
- New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity. (2018). National Institutes of Health.
- IC 50 values of DPPH scavenging activity of isolated compounds and that of standard. (n.d.). ResearchGate.
- In vitro cytotoxic activities (IC50 µM) of the tested compounds (2–13) and reference drug Doxorubicin. (n.d.). ResearchGate.
- IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate.
- Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts. (2021). MDPI.
- Antioxidant, Anti-Inflammatory, and Chemical Composition Analysis of In Vitro Huperzia serrata Thallus and Wild Huperzia serrata. (2023). MDPI.
- Comparative overview of antioxidant effects (IC50 values) of the ethanolic extracts of S. fruticosa (Sf), S. glutinosa (Sg), S. nemorosa (Sn), S. officinalis (So), S. pratensis (Sp), S. sclarea (Ss), and S. verticillata (Sv), as well as rosmarinic acid (R), trolox (T), and EDTA obtained for (a) DPPH scavenging activity, (b) NO scavenging activity, (c) reducing power, (d) iron chelating activity, (e) lipid peroxidation inhibition. (n.d.). ResearchGate.
- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (2023). MDPI.
- Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines. (2014). PubMed.
- In vitro activity of natural phenolic compounds against fluconazole-resistant Candida species: a quantitative structure-activity relationship analysis. (2014). PubMed.
- Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (2018). National Institutes of Health.
- What is the best way to compare IC50 values? (2015). Reddit.
- On the use of post-hoc tests in environmental and biological sciences: A critical review. (2022). National Institutes of Health.
- ANOVA analysis of IC 50 values compared to different strains. (n.d.). ResearchGate.
- 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. (2017). PubMed.
- Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response. (n.d.). Ingenta Connect.
- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). ResearchGate.
- In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. (2004). PubMed.
- cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov.
- Comparability of Mixed IC50 Data – A Statistical Analysis. (2013). National Institutes of Health.
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Peer-reviewed studies validating the use of 2-Hydroxy-4,6-dimethoxybenzoic acid
An In-Depth Technical and Comparative Guide to 2-Hydroxy-4,6-dimethoxybenzoic Acid: Validated Uses and Evidence-Based Potential
Part 1: Validated Application in Chemical Synthesis
The primary and most concretely validated use of this compound in peer-reviewed contexts is as a specialized reagent in organic synthesis. Its specific substitution pattern makes it a valuable precursor for constructing more complex molecules.
Synthesis of Zearalenone Analogs
The most prominent documented use is in the synthesis of labeled derivatives of Zearalenone.[1] Zearalenone is an estrogenic mycotoxin produced by Fusarium fungi, commonly found in grains, and is of significant interest in food safety and toxicology research. Labeled standards, such as rac Zearalenone-d6, are critical for quantitative analysis using methods like mass spectrometry. This compound serves as a key building block in the multi-step synthesis of these standards.
The workflow involves leveraging the specific functional groups of the benzoic acid derivative to construct the characteristic resorcylic acid lactone core of Zearalenone. The hydroxyl and methoxy groups direct subsequent chemical transformations, ensuring the correct final structure.
Caption: General workflow for Zearalenone analog synthesis.
Part 2: Comparative Analysis in MALDI Mass Spectrometry
While direct, peer-reviewed studies validating this compound as a primary MALDI matrix are limited, its chemical structure—a substituted hydroxybenzoic acid—places it in the same family as some of the most widely used matrices in mass spectrometry. By comparing it to its well-characterized analogs, we can infer its potential performance and applications.
The Gold Standard Comparator: 2,5-Dihydroxybenzoic Acid (2,5-DHB)
The benchmark for this comparison is 2,5-dihydroxybenzoic acid (2,5-DHB), a "workhorse" matrix renowned for its versatility and robust performance in the analysis of peptides, proteins, lipids, and carbohydrates.[2] Its effectiveness stems from strong UV absorption at common laser wavelengths (337 nm), good vacuum stability, and excellent co-crystallization properties with a wide range of analytes.[2] The performance of other DHB isomers varies significantly, highlighting the critical role of substituent placement.[3]
Structure-Performance Relationship and Hypothesized Performance
The utility of a MALDI matrix is governed by its physicochemical properties, which are dictated by its molecular structure. Key factors include acidity, hydrophobicity, and crystal morphology.
-
Acidity and Ionization: The acidity of the matrix influences the ionization process. In positive-ion mode, a more acidic matrix can more readily donate a proton to the analyte. Studies comparing DHB isomers show a correlation between decreasing acidity and a decline in the quality of positive-ion spectra.[4] The presence of two electron-donating methoxy groups in this compound, compared to the hydroxyl groups in 2,6-dihydroxybenzoic acid, likely results in lower acidity. This suggests it may be less efficient for positive-ion mode analysis than highly acidic matrices like 2,6-DHB but could be advantageous in negative-ion mode where proton abstraction is desired.[4][5]
-
Hydrophobicity and Analyte Compatibility: Standard matrices like 2,5-DHB are relatively hydrophilic.[6] This can make the analysis of hydrophobic peptides and lipids challenging. The two methoxy groups on this compound increase its lipophilicity compared to dihydroxy- isomers. This property could be advantageous, potentially improving its affinity for hydrophobic analytes. This approach is validated by studies where alkylated DHB derivatives were successfully used as matrix additives to enhance the detection of hydrophobic peptides by 10- to 100-fold.[7][8]
-
Crystal Formation: 2,5-DHB is known to form a fine, uniform crystalline layer, which is ideal for reproducible MALDI analysis.[4] The crystallization behavior of this compound has not been characterized in a MALDI context. However, studies on related compounds like 2,6-dimethoxybenzoic acid show it can exist in multiple polymorphic forms, indicating that crystallization conditions would need careful optimization to achieve consistent results.[9]
Comparative Data of Benzoic Acid-Based MALDI Matrices
| Matrix Compound | Common Analytes | Key Characteristics & Performance Notes | References |
| 2,5-Dihydroxybenzoic Acid (2,5-DHB) | Peptides, Proteins, Lipids, Glycans | "Gold standard" versatile matrix. Forms fine crystals. Good performance in both positive and negative ion modes. | [2][4] |
| α-Cyano-4-hydroxycinnamic Acid (CHCA) | Peptides (< 3 kDa) | High ionization efficiency for peptides. More hydrophobic than DHB. Can have more matrix background noise. | [2][6] |
| Sinapinic Acid (SA) | Proteins (> 10 kDa) | Preferred for high-mass proteins due to lower fragmentation. | [6] |
| 2,6-Dihydroxybenzoic Acid (2,6-DHB) | Peptides, Phospholipids | Marked acidity makes it suitable for positive-ion mode but provides no signal in negative-ion mode. | [3][4] |
| 2,4-Dihydroxybenzoic Acid (2,4-DHB) | Phospholipids | Moderate performance in both positive and negative ion modes. | [4] |
| Alkylated DHB Derivatives (ADHB) | Hydrophobic Peptides | Used as an additive with CHCA to increase sensitivity for hydrophobic analytes significantly. | [7][8] |
| This compound | (Hypothesized) Hydrophobic lipids, peptides | Potential for improved analysis of hydrophobic molecules due to increased lipophilicity. Performance likely dependent on optimized crystallization. | N/A |
Experimental Protocol: MALDI-MS Analysis of Peptides using a DHB-type Matrix
This protocol provides a self-validating system for assessing the performance of a new matrix like this compound against a standard like 2,5-DHB.
-
Matrix Solution Preparation:
-
Prepare a saturated solution of the test matrix (e.g., this compound) and the standard matrix (2,5-DHB) in separate vials.
-
A common solvent system is a 50:50 (v/v) mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water.[2] The TFA aids in peptide ionization.
-
Causality: The ACN/water/TFA solvent system is chosen to dissolve both the polar matrix and the moderately polar peptides, while the TFA ensures an acidic environment to promote protonation ([M+H]⁺ ion formation).
-
-
Analyte Preparation:
-
Prepare a standard peptide mix (e.g., a commercial peptide calibration standard) at a concentration of 1 pmol/µL in 0.1% TFA.
-
-
Sample Spotting (Dried-Droplet Method):
-
On a MALDI target plate, mix 1 µL of the peptide solution with 1 µL of the matrix solution directly on the spot.
-
Alternatively, pre-mix the solutions in a 1:1 ratio before spotting 1 µL of the mixture.
-
Allow the solvent to evaporate completely at room temperature, forming a crystalline spot.
-
Causality: The dried-droplet method allows the analyte to co-crystallize with the matrix. As the solvent evaporates, the analyte molecules become embedded within the matrix crystals, which is essential for the energy transfer and desorption/ionization process.
-
-
Mass Spectrometry Acquisition:
-
Acquire mass spectra in positive-ion reflector mode.
-
Use a laser intensity just above the ionization threshold for the standard 2,5-DHB matrix as a starting point.
-
Collect spectra from multiple positions within the spot to assess homogeneity.
-
-
Performance Validation:
-
Compare the signal-to-noise ratio, resolution, and signal intensity for the same peptides between the test matrix and the 2,5-DHB standard.
-
Observe the low-mass region (< 700 m/z) for matrix-related background ions. A superior matrix will exhibit lower background noise.[2]
-
Caption: Standard workflow for MALDI-MS analysis.
Part 3: Comparative Analysis of Potential Biological Activities
Phenolic acids, including various hydroxybenzoic and methoxybenzoic acids, are a well-studied class of compounds with a wide range of biological activities.[10] The specific structure of this compound allows for an evidence-based comparison with its validated analogs to predict its therapeutic potential.
Structure-Activity Relationship (SAR) of Analogs
-
Antioxidant Activity: The antioxidant capacity of phenolic acids is strongly linked to the number and position of hydroxyl groups.[11] The presence of adjacent hydroxyl groups (a catechol moiety), as seen in 2,3-dihydroxybenzoic acid, is a major contributor to high radical-scavenging activity.[11] While this compound lacks a catechol group, its structural analog, 2-Hydroxy-4-methoxybenzoic acid, has demonstrated significant antioxidant effects in vivo.[12] The hydroxyl group at the 2-position and the electron-donating methoxy groups can contribute to stabilizing free radicals.
-
Anti-inflammatory Activity: Many benzoic acid derivatives exhibit anti-inflammatory properties. For instance, 2-Hydroxy-4-methoxybenzoic acid was shown to protect the liver from CCl₄-induced toxicity in rats by reducing inflammatory cytokines like TNF-α and IL-6.[12] This mechanism is often linked to the modulation of inflammatory signaling pathways such as NF-κB.[13] Given the structural overlap, this compound is a plausible candidate for possessing similar anti-inflammatory potential.
-
Enzyme Inhibition: The substitution pattern on the benzoic acid ring is critical for enzyme inhibition. For α-amylase, a hydroxyl group at the 2-position has a strong positive effect on inhibitory activity.[11] Dihydroxybenzoic acids have also been explored as acetylcholinesterase inhibitors.[11] The specific inhibitory profile of this compound remains to be determined, but its structure suggests potential interactions with enzyme active sites through hydrogen bonding and hydrophobic interactions.
Comparative Data of Biologically Active Analogs
| Compound | Validated Biological Activity | Quantitative Data (Example) | References |
| 2-Hydroxy-4-methoxybenzoic acid | Hepatoprotective, Antioxidant, Anti-inflammatory | Significantly lowered serum transaminases and hepatic lipid peroxidation in a rat model. | [12] |
| Protocatechuic Acid (3,4-DHB) | Antioxidant, Anticancer, Anti-inflammatory | Antioxidant IC50 (DPPH): Lower than analogs with meta-hydroxyl groups. | [14][15] |
| Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) | Antioxidant, Anti-inflammatory, Neuroprotective | Binds to human serum albumin; shows anti-proliferative effects on leukemia cells. | [14][16] |
| 2,3,4-Trihydroxybenzoic Acid | Antioxidant, Anticancer | α-Amylase Inhibition IC50: 17.30 ± 0.73 mM | [11] |
| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | Antioxidant | Strong FRAP antioxidant capacity (236.00 µM Fe²⁺). | [15] |
Antioxidant Signaling Pathway
Many phenolic acids exert their antioxidant effects by upregulating endogenous antioxidant enzymes through the Nrf2-ARE pathway. This pathway is a primary cellular defense mechanism against oxidative stress.
Caption: The Nrf2-ARE signaling pathway modulated by phenolic acids.[14]
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay is a standard method for evaluating the in vitro antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound) and a positive control (e.g., Ascorbic Acid, Protocatechuic acid) in methanol or DMSO.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep violet color.
-
Trustworthiness: A well-known positive control like Ascorbic Acid is essential to validate that the assay is performing correctly.
-
-
Assay Procedure:
-
Create a serial dilution of the test compound and positive control in a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well containing 100 µL of the sample dilutions.
-
Include a blank control (methanol/DMSO only) and a negative control (methanol/DMSO + DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Causality: Incubation in the dark is critical because DPPH is light-sensitive. The 30-minute period allows the scavenging reaction to reach a steady state.
-
-
Data Measurement and Analysis:
-
Measure the absorbance of each well at ~517 nm using a microplate reader. The violet DPPH solution will decolorize to yellow in the presence of an antioxidant.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates greater antioxidant potency.[14]
-
Conclusion
This compound is a compound with a specific, validated role as a precursor in the chemical synthesis of mycotoxin standards.[1] While direct peer-reviewed validations for other applications are not yet widespread, a rigorous comparative analysis of its structural analogs provides a strong, evidence-based foundation for exploring its potential in two key research areas.
First, in MALDI mass spectrometry , its increased lipophilicity compared to standard dihydroxybenzoic acid matrices suggests a promising, albeit unproven, utility for the analysis of hydrophobic molecules where conventional matrices underperform.[7][8] Second, in drug development , the well-documented antioxidant and anti-inflammatory activities of structurally similar phenolic acids indicate a high probability that this compound possesses therapeutically relevant biological activity.[10][12][14]
This guide provides the comparative data and detailed experimental frameworks necessary for researchers to undertake the direct validation of these hypothesized applications, bridging the gap between established knowledge and future discovery.
References
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide on the Mechanism of Action of 2,3-Dihydroxy-4-methoxybenzoic Acid. Benchchem.
- Al-Ghamdi, M. S., Ghedir, A. H., & Al-Othman, A. M. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
- Shariatgorji, M., et al. (2012). Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of 2,5-Dihydroxybenzoic Acid. Analytical Chemistry, 84(10), 4603–4607. [Link]
- BenchChem. (2025).
- Knochenmuss, R., & Zenobi, R. (n.d.). MALDI Ionization Mechanisms Investigated by Comparison of Isomers of Dihydroxybenzoic Acid.
- BenchChem. (2025). Application Notes and Protocols for 2,3-Dihydroxy-4-methoxybenzoic Acid in Drug Discovery. Benchchem.
- García-López, E. I., et al. (2024).
- BenchChem. (2025). 2,5-DHB as a MALDI Matrix: A Comparative Performance Review for Diverse Analyte Classes. Benchchem.
- Schiller, J., et al. (2006). The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose?. Journal of the American Society for Mass Spectrometry, 17(12), 1729–1738. [Link]
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydroxy-4-methoxybenzoic Acid and Its Analogs. Benchchem.
- MassTech Inc. (n.d.).
- Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences, 22(16), 8886. [Link]
- Fukuyama, Y., et al. (2012). Alkylated dihydroxybenzoic acid as a MALDI matrix additive for hydrophobic peptide analysis. Analytical Chemistry, 84(10), 4603–4607. [Link]
- Cogo, V. P., & Myerson, A. S. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals, 12(8), 1149. [Link]
- Stack Exchange. (2022). Which is more acidic : 2,6- dihydroxy benzoic acid or 2-hydroxy benzoic acid?. Chemistry Stack Exchange. [Link]
- Tang, J., et al. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Journal of Pharmaceutical Analysis, 11(4), 486–494. [Link]
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A Senior Application Scientist's Guide to the Metabolic Stability of 2-Hydroxy-4,6-dimethoxybenzoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
In the intricate process of drug discovery and development, the journey of a promising compound from a mere concept to a clinical candidate is fraught with challenges. Among the most significant hurdles is ensuring the compound possesses a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A key determinant of this profile is metabolic stability, defined as the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes[1]. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity[2].
This guide provides a comparative analysis of the metabolic stability of 2-Hydroxy-4,6-dimethoxybenzoic acid derivatives, a class of compounds with significant therapeutic potential. As a Senior Application Scientist, my objective is to not only present data but to explain the causality behind experimental choices and to provide actionable protocols that are self-validating and grounded in established scientific principles. We will explore the primary metabolic pathways, compare the stability of various derivatives, and detail the gold-standard experimental protocols used to generate this crucial data.
Section 1: The Metabolic Landscape of Benzoic Acid Derivatives
The metabolic fate of this compound and its derivatives is primarily dictated by the liver, the body's main site for drug metabolism[3]. The biotransformation reactions are broadly categorized into Phase I and Phase II metabolism.
Phase I Metabolism: Functionalization Reactions
Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For substituted benzoic acids, these reactions are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes[4][5]. Key transformations for this chemical class include:
-
O-Demethylation: The methoxy groups (-OCH₃) are common sites for metabolic attack. CYP enzymes, particularly isoforms like CYP2C9 and CYP3A4, can cleave the methyl group, converting it to a hydroxyl group (-OH)[6][7]. This creates a more polar metabolite that is a prime substrate for subsequent Phase II reactions.
-
Aromatic Hydroxylation: The benzene ring itself can be hydroxylated by CYPs[8]. The position of this hydroxylation is influenced by the existing substitution pattern on the ring.
-
Oxidation of Alkyl Substituents: If derivatives contain alkyl side chains, these can be hydroxylated, particularly at the benzylic position (the carbon atom adjacent to the aromatic ring)[6][9].
Phase II Metabolism: Conjugation Reactions
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which drastically increases water solubility and facilitates excretion. For phenolic compounds like hydroxylated benzoic acid derivatives, the most significant Phase II pathways are:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major pathway for compounds with hydroxyl or carboxylic acid groups[10][11]. The UGT enzymes transfer glucuronic acid to the functional group, forming a highly water-soluble glucuronide conjugate[12]. UGT1A1 and UGT1A9 are often the key isoforms involved in the metabolism of phenolic compounds in the liver[10].
-
Sulfation: Mediated by sulfotransferases (SULTs), this pathway involves the addition of a sulfo group to hydroxyl moieties. This is another effective mechanism for increasing polarity and promoting elimination[10].
The interplay between these Phase I and Phase II pathways determines the overall metabolic clearance and, consequently, the in vivo half-life of the drug candidate.
Caption: Experimental workflow for the liver microsomal stability assay.
Detailed Step-by-Step Methodology:
-
Preparation (The Foundation):
-
Thaw cryopreserved HLM rapidly in a 37°C water bath and immediately place on ice. Dilute to a final working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Causality: Rapid thawing and keeping the microsomes on ice is critical to preserve enzymatic activity. The protein concentration is standardized to ensure comparability across assays.[13]
-
Prepare working solutions of the test compounds by diluting the 10 mM DMSO stocks. The final concentration in the incubation is typically low (e.g., 1 µM) to be under the Michaelis-Menten constant (Km), ensuring first-order kinetics.[14]
-
Prepare the NADPH regenerating system. This system continuously produces NADPH from NADP⁺, ensuring the cofactor for CYP enzymes is not depleted during the incubation.[15]
-
-
Pre-incubation (Equilibration):
-
In a 96-well plate, add the diluted microsomes and the test compound.
-
Incubate the plate at 37°C for 5-10 minutes.
-
Causality: This step allows the system to reach thermal equilibrium and ensures the test compound can partition into the microsomal membranes before the metabolic reaction begins.
-
-
Initiation (The Trigger):
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This marks T=0.
-
Causality: The reaction is entirely dependent on the presence of the NADPH cofactor. Its addition is the precise start of the experiment.[13]
-
-
Sampling and Quenching (The Snapshot):
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture into a collection plate containing cold acetonitrile with an internal standard.
-
Causality: Acetonitrile serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins, and it precipitates them out of solution.[14] The internal standard is crucial for accurate quantification by LC-MS/MS, as it corrects for variations in sample handling and instrument response.
-
-
Sample Processing and Analysis (Quantification):
-
Centrifuge the collection plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS is set up to specifically detect and quantify the parent compound and the internal standard.
-
Causality: LC-MS/MS provides the high sensitivity and specificity needed to measure the disappearance of a low concentration of the parent drug from a complex biological matrix.[16]
-
-
Data Analysis (The Result):
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time. The slope of this line (k) represents the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) . [14]
-
Section 4: Interpretation and Strategic Implications
The data generated from these assays are not merely numbers; they are strategic guides for drug discovery programs.
-
High Clearance (t½ < 30 min): Compounds in this category are often flagged as metabolically labile. While not always a deal-breaker, it signals to the medicinal chemistry team that metabolic "soft spots" need to be identified and addressed through structural modification (e.g., by adding blocking groups like fluorine).[6]
-
Moderate Clearance (t½ 30-120 min): These compounds often represent a good balance and may be suitable for progression, depending on the therapeutic indication and required dosing regimen.
-
Low Clearance (t½ > 120 min): While high stability is often desirable, extremely low clearance can lead to drug accumulation and potential toxicity with chronic dosing.[2] It is a parameter that must be considered within the broader context of the drug's overall ADME and safety profile.
By integrating metabolic stability screening early in the discovery process, research teams can de-risk projects, reduce costly late-stage failures, and more efficiently allocate resources to candidates with the highest probability of success. This iterative cycle of design, synthesis, and testing is the cornerstone of modern lead optimization.
References
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- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Obach, R. S. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- Tupertsev, B., & Osipenko, S. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
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- ResearchGate. (n.d.). Regioselective glucuronidation of phenolic compounds in literatures... [Diagram].
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- Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
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- Cyprotex. (n.d.). Microsomal Stability. Evotec.
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- Li, W., et al. (2011). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. PubMed.
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- ResearchGate. (n.d.). Diagram showing glucuronidation of phenols by nucleophilic at- tacking... [Diagram].
- Li, W., et al. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PMC - NIH.
- El-Haj, B., Ahmed, S., & Ali, H. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Semantic Scholar.
- Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC - NIH.
- El-Haj, B. M., Ahmed, S. A., & Ali, H. M. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC - PubMed Central.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-4,6-dimethoxybenzoic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Hydroxy-4,6-dimethoxybenzoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of safe laboratory practices.
Part 1: Hazard Identification and Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to understand its hazard profile. This compound, like many of its structural analogs, is classified as a hazardous substance.
Primary Hazards:
Due to these hazards, direct exposure must be minimized through engineering controls and appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves prior to use.[5]
-
Protective Clothing: A standard laboratory coat is required to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dust, handle the material in a chemical fume hood or use a NIOSH-approved respirator.[6]
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[4][7]
Part 2: Step-by-Step Disposal Protocol
The fundamental principle of chemical disposal is that hazardous waste must never be disposed of in the regular trash or down the sewer drain.[8][9] this compound must be managed as regulated hazardous waste and disposed of through an approved waste disposal plant.[1][10][11]
Step 1: Waste Characterization and Segregation
First, characterize the waste stream. This guide addresses two common forms:
-
Unused or Expired Solid Chemical: Pure this compound.
-
Contaminated Lab Materials: Items such as gloves, weigh boats, or paper towels that are contaminated with the chemical.
Crucially, do not mix incompatible waste streams. [9][12] While this compound does not have a long list of acute incompatibilities, as a general rule, keep organic acids separate from bases and strong oxidizing agents.[12][13]
Step 2: Container Selection and Labeling
Proper containment is critical to prevent leaks and ensure safe handling.
-
Container Choice: Use a sturdy, leak-proof container with a secure, tightly closing lid.[9][12][14] The container must be chemically compatible with the waste; for solid organic acids, high-density polyethylene (HDPE) or the original manufacturer's container are excellent choices.[6][12]
-
Labeling: The container must be clearly and accurately labeled from the moment the first particle of waste is added. The label must include:
For contaminated solids, label the container as "Solid Waste Contaminated with this compound".
Step 3: Waste Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) .[12][15][16]
-
Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[14][16] Waste should not be moved from one SAA to another.[15]
-
Storage Conditions: Keep the waste container securely closed at all times, except when adding waste.[9][16] Store the container in a well-ventilated area, away from incompatible materials.[7][12] Using secondary containment (such as a spill tray) is a best practice for all liquid and solid hazardous waste.[9][13]
-
Quantity Limits: SAAs are limited to accumulating a maximum of 55 gallons of hazardous waste.[15][16]
Step 4: Final Disposal
Once the waste container is full or you no longer intend to generate that specific waste stream, arrange for its removal.
-
Contact Professionals: Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal company to schedule a pickup.[16][17]
-
Documentation: Maintain accurate records of the waste generated and disposed of, as this is often required for regulatory compliance.[17]
-
Empty Containers: An empty container that held this compound must be managed properly. The first rinse with a suitable solvent (e.g., water or ethanol) must be collected and disposed of as hazardous waste.[9] After a triple rinsing, the container's labels must be fully defaced or removed before it can be discarded as regular solid waste.[8][9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Part 3: Spill and Emergency Procedures
Accidental spills must be handled promptly and safely.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the powder from spreading or becoming airborne. Avoid creating dust.[6][18] Do not allow the material to enter drains or waterways.
-
Clean-Up: Carefully sweep or vacuum the solid material and place it into a suitable, closed, and labeled container for disposal as hazardous waste.[6][18]
-
Decontaminate: After the material is collected, clean the spill site with soap and water or another appropriate solvent.[6] All cleanup materials (wipes, absorbent pads) must also be disposed of as hazardous waste.[8]
Summary of Disposal and Safety Parameters
| Parameter | Guideline | Rationale |
| Hazard Class | Skin, Eye, and Respiratory Irritant | Prevents personal injury during handling and disposal.[1][2] |
| PPE | Goggles, Gloves, Lab Coat | Minimizes exposure via contact or splash.[4][5] |
| Disposal Route | Hazardous Waste Collection (EH&S) | Prevents environmental contamination and ensures regulatory compliance.[8][9][16] |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases | Prevents potentially hazardous chemical reactions in the waste container.[12][19] |
| Spill Cleanup | Sweep solid, collect for disposal | Avoids creating dust and ensures spilled material is properly contained.[6][18] |
References
- University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Sigma-Aldrich. (2025, July 8). Safety Data Sheet - 4-Hydroxy-3,5-dimethoxybenzoic acid.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 2,6-Dimethoxybenzoic acid.
- Fisher Scientific. (2025, December 22). Safety Data Sheet - 2-Hydroxy-4-methoxybenzoic acid.
- TCI Chemicals. (2024, November 23). Safety Data Sheet - 2,6-Dimethoxybenzoic Acid.
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- Fisher Scientific. (2025, December 18). Safety Data Sheet - 2,6-Dihydroxybenzoic acid.
- BenchChem. (2025). Proper Disposal of 2-Hydroxy-4-Methoxybenzaldehyde: A Step-by-Step Guide.
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- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
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- MedChemExpress. (2023, July 10). Safety Data Sheet - 2-Hydroxy-6-methoxybenzoic acid.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet - 2,6-Dimethoxybenzoic acid.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet - 2,4-Dihydroxybenzoic acid.
- Angene Chemical. (2025, February 11). Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxy-4,6-dimethoxybenzoic acid
Navigating the landscape of drug discovery and chemical synthesis requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Hydroxy-4,6-dimethoxybenzoic acid, with a specific focus on the selection and use of Personal Protective Equipment (PPE). As direct and comprehensive safety data for this specific compound is not extensively published, this document synthesizes information from the safety data sheets of structurally similar aromatic carboxylic acids, such as 2,6-dimethoxybenzoic acid and 4-hydroxy-3,5-dimethoxybenzoic acid, to establish a conservative and robust safety protocol.[1][2][3][4] The principles outlined here are designed to empower researchers to minimize exposure risks and maintain a secure laboratory environment.
Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from closely related dimethoxybenzoic acid isomers, this compound should be treated as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][4]
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][4]
-
Eye Irritation: The compound is likely a significant eye irritant, potentially causing serious damage if direct contact occurs.[1][4]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs.[1][4]
These hazards necessitate a multi-layered PPE approach to create effective barriers for all potential routes of exposure.
Core PPE Requirements: A Multi-Barrier System
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process that depends on the scale of the experiment and the potential for exposure. Below are the essential PPE components for handling this compound.
Primary Containment: Engineering Controls
The first line of defense is always engineering controls. All operations involving this compound in its solid, powdered form should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]
Protective Apparel: Your Second Skin
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) must be worn to protect against accidental spills and skin contact.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling solid materials and for protection against incidental splashes. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against dust particles and splashes. Standard safety glasses do not offer sufficient protection.[1][2][3]
-
Face Shield: When there is a significant risk of splashing, such as during the handling of larger quantities or in dissolution procedures, a face shield should be worn in addition to safety goggles for full facial protection.[6]
PPE Selection Summary
| Task | Required PPE | Rationale |
| Weighing and transferring solid | Chemical safety goggles, nitrile gloves, lab coat | To prevent eye and skin contact with the powder. |
| Preparing solutions | Chemical safety goggles, nitrile gloves, lab coat | To protect against splashes and direct skin contact. |
| Large-scale operations (>10g) | Face shield over chemical safety goggles, nitrile gloves, lab coat | Increased risk of splashes requires enhanced facial protection. |
Procedural Guidance: From Donning to Disposal
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Gloves: Select the correct size and inspect for any damage.
-
Eye/Face Protection: Put on your safety goggles and, if necessary, a face shield.
Doffing Sequence:
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.
-
Face Shield/Goggles: Remove from the back to the front.
-
Lab Coat: Remove by rolling it inside out, ensuring the contaminated exterior is contained.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[1][3]
Spill Management
In the event of a spill, it is crucial to have a clear and practiced response plan.
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before cleaning, don the appropriate PPE, including a respirator if the spill generates a significant amount of dust.
-
Containment: Prevent the spread of the powder.
-
Clean-up: Carefully sweep the solid material into a designated waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all contaminated materials as hazardous waste.[7]
Disposal Plan: A Responsible Conclusion
All waste materials contaminated with this compound, including used gloves, weigh boats, and contaminated paper towels, must be disposed of as hazardous chemical waste.[7]
-
Waste Collection: Collect all solid waste in a clearly labeled, sealed container.[7]
-
Labeling: The waste container must be labeled with the full chemical name and the associated hazards.[7]
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.[7]
Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
